Bamocaftor
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
a chloride channel corrector for the treatment of cystic fibrosis
See also: this compound Potassium (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(benzenesulfonyl)-6-[3-[2-[1-(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F3N5O4S/c1-19-17-26(2,3)35(18-19)24-21(25(37)34-41(38,39)20-7-5-4-6-8-20)9-10-22(32-24)36-15-11-23(33-36)40-16-14-27(12-13-27)28(29,30)31/h4-11,15,19H,12-14,16-18H2,1-3H3,(H,34,37)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEOJNMYRZUKIK-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2204245-48-5 | |
| Record name | Bamocaftor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2204245485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VX-659 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15177 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BAMOCAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7XEW3K7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bamocaftor's Mechanism of Action on F508del-CFTR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Bamocaftor, an investigational cystic fibrosis transmembrane conductance regulator (CFTR) corrector, on the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). This document synthesizes findings from preclinical studies, offering a detailed examination of its effects on protein trafficking, function, and stability, supported by quantitative data, experimental methodologies, and visual representations of key processes.
Core Mechanism of Action: A CFTR Corrector
This compound is a CFTR corrector designed to address the primary defect of the F508del mutation: the misfolding and subsequent premature degradation of the CFTR protein.[1][2] The F508del mutation, a deletion of phenylalanine at position 508, disrupts the proper folding of the CFTR protein, leading to its retention in the endoplasmic reticulum (ER) and targeting for proteasomal degradation.[1][3] This results in a significant reduction of functional CFTR channels at the cell surface, leading to the characteristic ion and fluid transport abnormalities in CF.[1]
This compound functions by binding to the F508del-CFTR protein, facilitating its proper folding and trafficking through the cellular quality control machinery to the apical membrane of epithelial cells. By increasing the quantity of mature, functional F508del-CFTR at the cell surface, this compound helps to restore chloride and bicarbonate transport, thereby addressing the underlying cause of CF pathophysiology.
Computational studies suggest that this compound may have a dual role, acting as both a corrector and a potentiator, by binding to a potentiator site on the CFTR protein. Molecular dynamics simulations indicate that the CFTR protein remains more stable and compact when complexed with this compound compared to other modulators.
Quantitative Efficacy of this compound on F508del-CFTR
This compound has demonstrated significant efficacy in rescuing F508del-CFTR function, particularly when used in combination with other CFTR modulators like tezacaftor and ivacaftor. The following tables summarize key quantitative data from in vitro studies.
Table 1: Effect of this compound on F508del-CFTR Maturation and Function
| Treatment | F508del-CFTR Maturation (Mature C form) | F508del-CFTR Function (CFTR-dependent Isc) |
| BTI (this compound, Tezacaftor, Ivacaftor) | Robust and significant increase compared to DMSO | Significantly more effective than ETI or BEI |
| ETI (Elexacaftor, Tezacaftor, Ivacaftor) | Significant increase compared to DMSO | Less effective than BTI |
| BEI (this compound, Elexacaftor, Ivacaftor) | Significant increase compared to DMSO | Less effective than BTI |
Data sourced from a study on human airway epithelial cells.
Table 2: Clinical Trial Data for this compound in Combination Therapy
| Patient Population (F508del-MF) | Treatment | Mean Absolute Improvement in ppFEV1 |
| Heterozygous for F508del and a minimal function (MF) mutation | This compound in combination with tezacaftor and ivacaftor | 13.3 percentage points (P < 0.001) |
| Heterozygous for F508del and a minimal function (MF) mutation | Elexacaftor, tezacaftor, and ivacaftor | 13.8 percentage points (P < 0.001) |
ppFEV1: percent predicted forced expiratory volume in 1 second.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of this compound.
Western Blot for CFTR Protein Maturation
This protocol is used to assess the effect of this compound on the maturation of the F508del-CFTR protein. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi apparatus are distinguished by their molecular weight.
Methodology:
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Cell Culture and Treatment: Culture human bronchial epithelial cells (CFBE41o-) expressing F508del-CFTR. Treat cells with this compound (e.g., 3 µM in combination with tezacaftor and ivacaftor) or vehicle (DMSO) for a specified duration (e.g., 24 hours).
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Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
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Protein Quantification: Determine the total protein concentration of the lysates using a standard assay (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein lysate on a low-percentage (e.g., 6-8%) polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Immunoblotting:
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Block the membrane to prevent non-specific antibody binding.
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Incubate with a primary antibody specific for CFTR.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Analysis: Quantify the intensity of Band B and Band C to determine the CFTR maturation efficiency.
Ussing Chamber Assay for CFTR-Mediated Chloride Secretion
The Ussing chamber assay measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.
Methodology:
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Cell Culture: Grow a polarized monolayer of F508del-CFTR expressing epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.
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Corrector Treatment: Incubate the cell monolayers with this compound-containing medium for 24-48 hours.
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Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers filled with physiological Ringer's solution maintained at 37°C and gassed with 95% O2/5% CO2.
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Short-Circuit Current (Isc) Measurement:
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Measure the baseline Isc.
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Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
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Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist like forskolin to the basolateral chamber.
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Optionally, add a potentiator like ivacaftor to the apical chamber to maximize channel opening.
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Inhibit the CFTR-specific current with a CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the measured current.
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Data Analysis: Calculate the change in Isc (ΔIsc) in response to the pharmacological agents to quantify CFTR function.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
The FIS assay provides a functional measure of CFTR activity in a three-dimensional cell culture model that recapitulates key aspects of the intestinal epithelium.
Methodology:
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Organoid Culture: Culture intestinal organoids derived from individuals with CF (homozygous for F508del).
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Corrector Treatment: Pre-incubate the organoids with this compound for 18-24 hours.
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Assay Plating: Plate the organoids in a 96-well plate.
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Live-Cell Imaging: Stain the organoids with a live-cell fluorescent dye (e.g., Calcein Green).
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Stimulation and Imaging: Add forskolin (and a potentiator if required) to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen. Acquire time-lapse images of the organoids using a microscope.
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Data Analysis: Measure the change in the cross-sectional area of the organoids over time. The increase in organoid size (swelling) is proportional to CFTR function. The area under the curve (AUC) is calculated as a measure of CFTR activity.
Visualizing the Mechanism and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed in this guide.
Caption: this compound's core mechanism of action on F508del-CFTR.
Caption: Experimental workflow for Western blot analysis of CFTR maturation.
Caption: Ussing chamber experimental workflow for measuring CFTR function.
Conclusion
This compound represents a significant advancement in the development of CFTR modulators for cystic fibrosis. Its mechanism as a corrector that enhances the processing and cell surface expression of F508del-CFTR, particularly in combination with other modulators, has been substantiated by robust in vitro and clinical data. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and build upon these findings. The continued investigation into the precise binding interactions and synergistic effects of this compound will be crucial in optimizing therapeutic strategies for individuals with cystic fibrosis.
References
- 1. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cff.org [cff.org]
Bamocaftor (VX-659) as a CFTR corrector
An In-Depth Technical Guide to Bamocaftor (VX-659) as a CFTR Corrector
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The CFTR protein functions as an anion channel, primarily regulating chloride and bicarbonate transport across epithelial cell membranes.[2] Mutations in the CFTR gene lead to dysfunctional protein, resulting in thickened secretions in multiple organs, most critically affecting the lungs and digestive system.[1]
The most common mutation, occurring in approximately 90% of individuals with CF, is the deletion of phenylalanine at position 508 (F508del).[3] This deletion causes the CFTR protein to misfold, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation, thereby preventing it from reaching the cell surface to function.[2]
CFTR modulators are a class of small molecules designed to restore the function of the defective protein. These are broadly categorized as correctors, which improve the processing and trafficking of mutant CFTR to the cell surface, and potentiators, which enhance the channel opening probability of the protein once it is at the membrane. This compound (VX-659) is a next-generation CFTR corrector developed to address the F508del-CFTR trafficking defect. It was specifically designed to be used as part of a triple-combination therapy, alongside a first-generation corrector and a potentiator, to achieve a more robust rescue of CFTR function.
Core Mechanism of Action
This compound is classified as a "next-generation" or Type 3 CFTR corrector. Its mechanism is distinct from and complementary to first-generation correctors like Tezacaftor (VX-661).
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The F508del-CFTR Defect: The F508del mutation induces multiple conformational defects, primarily affecting the stability of the first nucleotide-binding domain (NBD1) and its interaction with other domains. This leads to recognition by cellular quality control machinery in the ER and premature degradation.
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Role of First-Generation Correctors (e.g., Tezacaftor): These molecules, also known as Type 1 correctors, are understood to stabilize the interface between NBD1 and the membrane-spanning domains (MSDs).
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Role of this compound (VX-659): As a next-generation corrector, this compound acts via a different mechanism. It is believed to directly stabilize the NBD1 domain, complementing the action of Type 1 correctors. The additive effects observed when this compound and Tezacaftor are used together strongly suggest they bind to different sites on the CFTR protein, allowing for a more comprehensive rescue of the multiple folding defects of F508del-CFTR.
This dual-corrector approach, combined with a potentiator (Ivacaftor) to enhance channel function, forms the basis of the triple-combination therapy. The result is a synergistic increase in the quantity of F508del-CFTR protein trafficked to the cell surface and a subsequent enhancement of its function, to a level greater than any dual-combination therapy.
Quantitative Data Presentation
In Vitro Efficacy
Preclinical studies using primary human bronchial epithelial (HBE) cells from CF donors demonstrated that the triple combination of this compound (VX-659), Tezacaftor, and Ivacaftor significantly improved F508del-CFTR processing and chloride transport to levels approaching that of wild-type CFTR.
| Assay Type | Cell Model | Treatment | Outcome | Reference |
| Ussing Chamber | HBE cells (F508del/MF) | VX-659 + Tezacaftor + Ivacaftor | Chloride transport restored to ~45% of normal | |
| Ussing Chamber | HBE cells (F508del/F508del) | VX-659 + Tezacaftor + Ivacaftor | Chloride transport restored to ~65% of normal | |
| Western Blot | HBE cells (F508del) | VX-659 + Tezacaftor | Additive increase in mature (Band C) CFTR protein |
Clinical Efficacy: Triple Combination Therapy
Phase 2 and Phase 3 clinical trials evaluated the safety and efficacy of this compound (VX-659) in combination with Tezacaftor and Ivacaftor in patients aged 12 and older. The results showed rapid and significant clinical improvements.
Table 1: Efficacy in Patients with One F508del and One Minimal Function (MF) Mutation
| Parameter | Timepoint | VX-659 Triple Combination (Mean Absolute Change from Baseline) | Placebo (Mean Absolute Change from Baseline) | P-value | Reference |
| ppFEV₁ | Week 4 | +13.3 to +14.0 percentage points | - | <0.001 / <0.0001 | |
| Sweat Chloride | Day 29 | -51.4 mmol/L | - | <0.001 | |
| CFQ-R Respiratory Domain Score | Day 29 | - | - | - |
Note: Specific CFQ-R scores for the VX-659 combination were not detailed in the provided search results, but were noted as improved.
Table 2: Efficacy in Patients with Two F508del Mutations (Homozygous)
| Parameter | Timepoint | VX-659 Added to Tezacaftor/Ivacaftor (Mean Absolute Change) | Placebo Added to Tezacaftor/Ivacaftor (Mean Absolute Change) | P-value | Reference |
| ppFEV₁ | Week 4 | +9.7 to +10.0 percentage points | - | <0.001 / <0.0001 | |
| Sweat Chloride | Day 29 | -42.2 mmol/L | - | <0.001 | |
| CFQ-R Respiratory Domain Score | Day 29 | +19.5 points | +2.9 points | - |
Experimental Protocols
Ussing Chamber Assay for CFTR Function
This assay is the gold standard for directly measuring CFTR-mediated ion transport across an epithelial monolayer.
Methodology:
-
Cell Culture: Primary human bronchial epithelial (HBE) cells from CF donors are seeded onto permeable filter supports and cultured at an air-liquid interface (ALI) for several weeks to allow for differentiation into a polarized, mucociliary epithelium.
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Chamber Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides into two fluid-filled reservoirs.
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Electrophysiology: A voltage clamp maintains a transepithelial potential of 0 mV. The current required to do this, the short-circuit current (Isc), is continuously measured. The Isc is equivalent to the net ion transport across the epithelium.
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Corrector Incubation: Cells are pre-incubated with this compound (VX-659) and other correctors (e.g., Tezacaftor) for 18-24 hours to allow for rescue of F508del-CFTR.
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Sequential Additions:
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An epithelial sodium channel (ENaC) inhibitor (e.g., Amiloride) is added to the apical side to block sodium absorption, isolating chloride transport.
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A CFTR agonist (e.g., Forskolin) is added to activate CFTR via the cAMP pathway.
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A CFTR potentiator (e.g., Ivacaftor) is added to maximize channel gating.
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A specific CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc (ΔIsc) after the addition of the agonist and potentiator quantifies the level of functional CFTR activity restored by the corrector treatment.
Forskolin-Induced Swelling (FIS) Assay
This assay provides a functional readout of CFTR activity in a more physiologically relevant 3D model using patient-derived organoids.
Methodology:
-
Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients. These are cultured in a 3D Matrigel matrix, where they form spherical structures with the apical membrane facing the enclosed lumen.
-
Corrector Incubation: The cultured organoids are incubated with CFTR correctors (e.g., this compound) for 24-48 hours to facilitate the rescue and trafficking of mutant CFTR protein to the apical membrane.
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Forskolin Stimulation: Forskolin is added to the culture medium. This activates CFTR, leading to the secretion of chloride and fluid into the organoid lumen.
-
Live-Cell Imaging: The organoids are imaged using a live-cell imaging system at regular intervals. The forskolin-induced fluid secretion causes the organoids to swell.
-
Data Analysis: The change in organoid surface area or volume over time is quantified. The extent of swelling is directly proportional to the level of CFTR function.
Safety and Development Status
In clinical trials, the triple combination regimen including this compound (VX-659) had an acceptable safety and side-effect profile, with most adverse events being reported as mild or moderate.
While this compound demonstrated robust in vitro and clinical activity, Vertex Pharmaceuticals ultimately advanced a structurally related next-generation corrector, Elexacaftor (VX-445), for the final approved triple-combination therapy known as Trikafta®. This decision was based on a better overall safety and toxicological profile for Elexacaftor compared to this compound.
Conclusion
This compound (VX-659) is a potent next-generation CFTR corrector that played a pivotal role in establishing the therapeutic principle of triple-combination modulator therapy. Its mechanism, complementary to first-generation correctors like Tezacaftor, demonstrated that a multi-pronged approach could rescue the function of the F508del-CFTR protein to a clinically transformative level. The significant improvements in lung function and other key biomarkers in clinical trials of the VX-659-tezacaftor-ivacaftor regimen validated this strategy, paving the way for highly effective treatments for the majority of the cystic fibrosis population. While not the final molecule selected for commercialization, the research and clinical data generated for this compound were critical in the successful development of a new standard of care in cystic fibrosis.
References
Bamocaftor: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamocaftor, also known as VX-659, is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2][3] It is an investigational small molecule developed to address the underlying cause of cystic fibrosis (CF), particularly in patients with the F508del mutation.[1][4] This mutation leads to the misfolding and premature degradation of the CFTR protein, preventing it from reaching the cell surface to function as a chloride and bicarbonate channel. This compound is designed to improve the processing, trafficking, and stability of the F508del-CFTR protein, restoring its function at the epithelial cell membrane. This document provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, supported by experimental data and protocols.
Molecular Structure and Identification
This compound is a synthetic organic compound with a complex heterocyclic structure. Its key identifiers and physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(benzenesulfonyl)-6-[3-[2-[1-(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
| CAS Number | 2204245-48-5 |
| Synonyms | VX-659, VX659 |
| InChIKey | IGEOJNMYRZUKIK-IBGZPJMESA-N |
| SMILES | C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₃₂F₃N₅O₄S |
| Molecular Weight | 591.6 g/mol |
| Exact Mass | 591.2127 g/mol |
| pKa | 4.95 (at 25 °C) |
| log D | 4.38 (at 22 °C, pH 7.4) |
| Solubility | Soluble in DMSO |
Mechanism of Action and Pharmacology
This compound functions as a CFTR "corrector," specifically targeting the processing and trafficking defects of the F508del-CFTR mutant protein.
CFTR Correction Pathway
Mutations like F508del impair the folding of the CFTR protein within the endoplasmic reticulum (ER). This leads to recognition by the cell's quality control machinery and subsequent degradation, preventing the protein from reaching the plasma membrane. This compound is a Type 2 (or C2) corrector that aids in the proper folding of the CFTR protein. It works synergistically with Type 1 (C1) correctors, such as Tezacaftor, which stabilize the nucleotide-binding domain 1 (NBD1) and its interface with membrane-spanning domains (MSDs). The additive effects suggest that this compound binds to a different site on the CFTR protein than Tezacaftor. This dual-corrector approach enhances the escape of the F508del-CFTR protein from the ER and promotes its trafficking to the cell surface. Once at the membrane, a "potentiator" molecule, like Ivacaftor, is required to increase the channel's opening probability, thereby restoring chloride ion transport. Computational studies have also suggested that this compound may possess a dual role, acting as both a corrector and a potentiator.
Experimental Data and Protocols
This compound has been evaluated in numerous preclinical and clinical studies to determine its efficacy, safety, and pharmacokinetic profile.
In Vitro Efficacy
Studies using human bronchial epithelial cells (CFBE41o-) expressing F508del-CFTR have demonstrated this compound's effectiveness. When combined with Tezacaftor and Ivacaftor (BTI), it significantly increases the mature, fully-glycosylated (Band C) form of the F508del-CFTR protein and enhances chloride transport function, as measured by short-circuit current (Isc).
-
Cell Culture: CFBE41o- cells stably expressing F508del-CFTR are seeded at high density (e.g., 0.5 × 10⁶ cells) onto permeable filter supports (e.g., Snapwell inserts) and cultured until polarized epithelial monolayers are formed.
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Compound Treatment: Cells are treated with vehicle (e.g., 0.1% DMSO) or CFTR modulators for 24 hours. A typical treatment combination is 3 µM this compound, 3 µM Tezacaftor, and 1 µM Ivacaftor (BTI).
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Ussing Chamber Assay: The permeable supports are mounted in an Ussing chamber. The basolateral and apical sides are bathed in identical Krebs-bicarbonate solution. The potential difference across the monolayer is clamped to 0 mV, and the resulting short-circuit current is recorded.
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Measurement of CFTR Activity: CFTR-mediated currents are stimulated by the sequential addition of a cAMP agonist (e.g., 10 µM Forskolin) to the apical side, followed by a CFTR potentiator (e.g., 1 µM Ivacaftor/VX-770). Finally, a CFTR inhibitor (e.g., 10 µM CFTRinh-172) is added to confirm that the measured current is CFTR-specific. The change in current upon inhibitor addition (ΔIsc) represents the level of CFTR function.
Computational Modeling
Computational studies have been employed to understand the molecular interactions between this compound and the F508del-CFTR protein. These studies involve molecular docking to predict binding sites and molecular dynamics (MD) simulations to assess the stability of the drug-protein complex.
| Metric | This compound | Ivacaftor (Control) |
| Binding Energy (MMPBSA) | -40.25 kJ/mol | -26.76 kJ/mol |
| Avg. Radius of Gyration (Rg) | 3.61 nm | 3.67 nm |
| Avg. RMSD | 0.69 nm | 0.76 nm |
These results from an in silico study suggest that this compound forms a more stable and compact complex with the CFTR protein compared to the approved drug Ivacaftor.
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Database Preparation: A database of potential drug molecules, including this compound, is compiled with their 2D structures (SMILES) and 3D conformations.
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ADMET Screening: The compounds are screened for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational tools like the OSIRIS Property Explorer to filter out candidates with unfavorable profiles (e.g., mutagenicity, tumorigenicity).
-
Protein Preparation: The 3D structure of the mutated CFTR protein (e.g., PDB ID: 8EJ1) is downloaded from the RCSB Protein Data Bank. The structure is prepared for docking by correcting residues, adding polar hydrogens, and assigning charges using software like AutoDock Tools.
-
Molecular Docking: this compound is docked into the prepared CFTR protein structure using software like AutoDock Vina to predict the most likely binding pose and calculate the binding affinity.
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Molecular Dynamics (MD) Simulation: The best-docked complex of CFTR-Bamocaftor is subjected to a long-duration (e.g., 200 ns) MD simulation. This simulation assesses the dynamic stability of the complex by calculating metrics such as Root-Mean-Square Deviation (RMSD) and Radius of Gyration (Rg) over time.
Clinical Development
This compound (VX-659) has been evaluated in Phase 1 and Phase 2 clinical trials, both as a standalone agent to assess safety and pharmacokinetics and as part of a triple-combination therapy with Tezacaftor and Ivacaftor. These trials, such as NCT03224351, aimed to evaluate the safety and efficacy of the combination in CF patients with at least one F508del mutation. While showing promise, the development of this compound was ultimately deprioritized in favor of Elexacaftor (VX-445), which exhibited a superior pharmacological profile and efficacy in clinical trials.
Conclusion
This compound is a potent, next-generation CFTR corrector that has significantly contributed to the understanding of how to rescue the F508del-CFTR protein. Its molecular structure enables it to effectively assist in the folding and trafficking of the mutant protein, working synergistically with other modulators. While not currently progressing toward regulatory approval, the research and clinical data generated for this compound have been instrumental in the development of highly effective triple-combination therapies that are now transforming the lives of people with cystic fibrosis. The experimental protocols and data outlined in this guide provide a technical foundation for researchers in the ongoing development of novel CFTR modulators.
References
Technical Whitepaper: Elucidating the Binding Site of Bamocaftor on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Protein
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth examination of the molecular interactions between the CFTR corrector, Bamocaftor (VX-659), and the CFTR protein. This guide synthesizes computational and indirect experimental evidence to propose a binding location and mechanism of action.
Executive Summary
Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes for an ion channel critical to fluid and salt homeostasis across epithelial surfaces.[1][2][3] The most prevalent mutation, p.Phe508del (F508del), leads to misfolding, defective trafficking, and premature degradation of the CFTR protein.[1][3] this compound (VX-659) is a next-generation CFTR corrector molecule designed to rescue the processing and trafficking of the F508del-CFTR protein to the cell surface. Although its therapeutic development was discontinued in favor of other combinations, understanding its mechanism provides valuable insights for future drug design. Computational studies, supported by functional data, suggest that this compound binds to a site that allows it to stabilize the Nucleotide-Binding Domain 1 (NBD1) and potentially act as both a corrector and a potentiator. This document details the proposed binding site, the experimental and computational methodologies used to investigate it, and the quantitative data derived from these analyses.
This compound and its Role as a CFTR Corrector
CFTR modulators are small molecules designed to restore the function of defective CFTR proteins. They are broadly categorized as correctors, which improve protein folding and trafficking, and potentiators, which enhance the channel gating activity of CFTR at the cell membrane.
This compound is classified as a C2 or Type III corrector. Its mechanism is distinct from and complementary to first-generation (C1) correctors like tezacaftor and lumacaftor, which primarily stabilize the Membrane-Spanning Domain 1 (MSD1). This compound is believed to act by stabilizing the NBD1 domain, a mechanism it shares with elexacaftor (VX-445). This synergistic action, when combined with a C1 corrector and a potentiator, leads to a more robust rescue of CFTR function.
Proposed Binding Site of this compound
Direct high-resolution structural data, such as a cryo-electron microscopy (cryo-EM) structure of this compound bound to CFTR, is not publicly available. However, computational modeling and mechanistic studies provide significant insights into its binding location.
A 2025 computational study used molecular docking and molecular dynamics (MD) simulations to investigate the interaction between this compound and the F508del-CFTR protein. The findings from this in silico analysis propose that:
-
This compound binds within a pocket formed by the CFTR protein, in a location similar to that of the potentiator ivacaftor.
-
This binding suggests a potential dual role for this compound as both a corrector and a potentiator, similar to elexacaftor.
-
The interaction stabilizes the overall CFTR protein structure, making it more compact and stable compared to complexes with other modulators like ivacaftor and galicaftor.
Other research classifies this compound (VX-659) as a Type III corrector, sharing a mechanism with VX-445, which involves the direct binding to and stabilization of the NBD1 domain. This stabilization is crucial for correcting the folding defects caused by the F508del mutation.
Signaling and Correction Pathway
The following diagram illustrates the classification of CFTR correctors and the proposed site of action for this compound.
Caption: Proposed mechanism of CFTR correction by different modulator classes.
Quantitative Data
The primary quantitative data available for the this compound-CFTR interaction comes from computational free energy calculations. This data predicts the stability of the drug-protein complex.
| Compound | Docking Affinity / Binding Energy (kJ/mol) | Method | Reference |
| This compound | -40.25 | MMPBSA Free Energy Calculation (MD) | |
| Ivacaftor (Control) | -26.76 | MMPBSA Free Energy Calculation (MD) |
MMPBSA: Molecular Mechanics Poisson-Boltzmann Surface Area
This in silico data suggests that this compound forms a more stable complex with the CFTR protein than the approved drug Ivacaftor.
Experimental and Computational Protocols
Determining the binding site of a small molecule like this compound on a large membrane protein such as CFTR requires a multi-faceted approach, combining computational modeling with biochemical and biophysical experiments.
Computational Protocol: Molecular Docking and Dynamics
This in silico protocol predicts the binding pose and stability of a ligand in the protein's active site.
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., F508del-CFTR) from a protein data bank or via homology modeling.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Obtain the 2D or 3D structure of the ligand (this compound) and optimize its geometry.
-
-
Molecular Docking:
-
Use software like AutoDock Vina to perform blind or targeted docking of the ligand to the protein.
-
Define a search space (grid box) on the protein where the ligand is likely to bind.
-
The program generates multiple binding poses and scores them based on a calculated binding affinity. Poses with the most negative affinity values are considered the most favorable.
-
-
Molecular Dynamics (MD) Simulation:
-
Take the best-docked complex from the previous step as the starting point.
-
Place the complex in a simulated physiological environment (e.g., a water box with ions).
-
Run a simulation for a defined period (e.g., 200 ns) to observe the dynamic behavior of the complex over time.
-
Analyze the trajectory to assess the stability of the interaction, calculating metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).
-
-
Binding Free Energy Calculation:
-
Use methods like MMPBSA to calculate the binding free energy of the complex from the MD simulation trajectory, providing a more accurate estimation of binding stability.
-
References
- 1. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Analysis of Bamocaftor's Interaction with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Protein: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the in silico modeling of Bamocaftor (VX-659) and its interaction with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound is a next-generation CFTR corrector designed to address defects in the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF).[1][2][3] This document details the computational methodologies used to elucidate the binding affinity and stabilizing effects of this compound on the CFTR protein. It also presents quantitative data from these studies in a structured format and includes detailed experimental protocols for the key computational experiments. Visual diagrams of relevant pathways and workflows are provided to facilitate understanding.
Introduction to Cystic Fibrosis and CFTR Modulators
Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein.[4][5] This protein functions as a chloride and bicarbonate channel on the surface of epithelial cells, and its dysfunction leads to the buildup of thick mucus in various organs, particularly the lungs and pancreas. The most prevalent CF-causing mutation is the deletion of phenylalanine at position 508 (F508del), which results in a misfolded and dysfunctional CFTR protein that is prematurely degraded.
CFTR modulators are a class of drugs that target the defective CFTR protein. They are broadly categorized as:
-
Correctors: These molecules, such as this compound, lumacaftor, and tezacaftor, aim to rescue the conformational defects of mutant CFTR, facilitating its processing and trafficking to the cell surface.
-
Potentiators: Ivacaftor is a prime example of a potentiator that increases the channel open probability (gating) of the CFTR protein at the cell surface.
This compound (VX-659) is a second-generation CFTR corrector that has been investigated for its efficacy in combination with other modulators. In silico studies have been instrumental in understanding its mechanism of action at a molecular level.
In Silico Modeling of this compound-CFTR Interaction
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating drug-protein interactions. A significant computational study employed a systems biology approach to explore the interaction between this compound and the F508del-CFTR protein.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. In the context of this compound, blind docking was performed on the mutated CFTR protein.
Key Findings:
-
This compound and Galicaftor were identified as top candidates with high binding affinity to the F508del-CFTR protein.
-
The study revealed that this compound binds to a potentiator site, suggesting a potential dual role as both a corrector and a potentiator, similar to elexacaftor.
-
The binding energy of the CFTR-Bamocaftor complex was found to be superior to that of the approved drug Ivacaftor, which was used as a control.
Molecular Dynamics (MD) Simulation
MD simulations were conducted to assess the stability of the this compound-CFTR complex over time. A 200-nanosecond simulation provided insights into the dynamic behavior of the complex.
Key Findings:
-
The CFTR protein, when complexed with this compound, exhibited greater stability and compactness compared to its complexes with Ivacaftor and Galicaftor.
-
MMPBSA free energy calculations indicated that the CFTR-Bamocaftor complex had the lowest free energy, suggesting a more favorable and stable interaction.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the in silico studies of the this compound-CFTR interaction.
| Parameter | This compound | Ivacaftor (Control) | Reference |
| Binding Energy (kJ/mol) | -40.25 | -26.76 | |
| MD Simulation Duration (ns) | 200 | 200 |
Experimental Protocols
This section outlines the generalized methodologies for the in silico experiments.
Molecular Docking Protocol
-
Protein Preparation: The 3D structure of the F508del-CFTR protein is obtained or modeled. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structure of this compound is converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: A blind docking approach is used, where the entire protein surface is considered a potential binding site. Docking software is used to generate multiple binding poses of this compound on the CFTR protein.
-
Analysis: The resulting poses are ranked based on their binding energies. The pose with the lowest binding energy is selected for further analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics (MD) Simulation Protocol
-
System Setup: The docked this compound-CFTR complex is placed in a simulation box with explicit solvent (water molecules) and ions to neutralize the system and mimic physiological conditions.
-
Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax the structure and ensure stability. This typically involves position restraints on the protein and ligand, which are gradually released.
-
Production Run: A production MD simulation is run for a specified duration (e.g., 200 ns) without restraints. Trajectories of atomic coordinates are saved at regular intervals.
-
Trajectory Analysis: The saved trajectories are analyzed to calculate various structural and energetic properties, including RMSD, RMSF, Rg, and binding free energy (using methods like MMPBSA).
Visualizations
The following diagrams illustrate key concepts and workflows related to the in silico modeling of the this compound-CFTR interaction.
Conclusion
In silico modeling has provided crucial insights into the molecular interactions between this compound and the F508del-CFTR protein. Molecular docking and MD simulations suggest that this compound effectively binds to and stabilizes the mutant CFTR protein, potentially acting as both a corrector and a potentiator. The superior binding energy and complex stability compared to the control drug Ivacaftor highlight its potential as a therapeutic agent. Although the clinical development of this compound was discontinued, the computational methodologies and findings remain valuable for the rational design of new and more effective CFTR modulators. Further experimental validation is necessary to confirm these in silico findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CFTR | TargetMol [targetmol.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. hopkinscf.org [hopkinscf.org]
- 5. Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Bamocaftor in Preclinical Studies: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bamocaftor (VX-659) is a next-generation investigational Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector developed to address the underlying protein folding and trafficking defects caused by the F508del mutation in the CFTR gene, the most common cause of cystic fibrosis (CF). As a C2 or Type III corrector, this compound was designed to be used in combination with other CFTR modulators, such as a C1 corrector (e.g., tezacaftor) and a potentiator (e.g., ivacaftor), to achieve a more comprehensive rescue of CFTR function. Preclinical evaluation, primarily through computational modeling and comparison with related compounds, has elucidated its mechanism of action, which involves stabilizing the F508del-CFTR protein. While it showed promise, its development was ultimately discontinued by Vertex Pharmaceuticals in favor of elexacaftor, which demonstrated a superior safety and toxicological profile.[1] This document provides a detailed overview of the preclinical pharmacological profile of this compound based on publicly available data.
Mechanism of Action
This compound is a small molecule designed to correct the conformational instability of the CFTR protein caused by the deletion of phenylalanine at position 508 (F508del).[2][3] This mutation leads to misfolding of the protein, causing it to be retained in the endoplasmic reticulum and targeted for premature degradation, thus preventing it from reaching the cell surface to function as a chloride ion channel.[1]
This compound's primary mechanism is to act as a pharmacological chaperone, binding to the F508del-CFTR protein to improve its processing and trafficking to the cell membrane.[2] Its effects are additive with first-generation C1 correctors like tezacaftor, which stabilize the interface between the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domains (MSDs). This suggests this compound binds to a different site and acts via a complementary mechanism, likely involving the stabilization of NBD1 itself, a mechanism it shares with elexacaftor.
Interestingly, recent in silico studies suggest this compound may possess a dual mechanism, acting as both a corrector and a potentiator. Computational docking simulations revealed that this compound binds not only to a corrector site but also to the known potentiator binding site, suggesting it may also help to open the CFTR channel gate once the protein is at the cell surface.
Preclinical Efficacy Data
While specific quantitative data from in vitro and in vivo preclinical studies by Vertex Pharmaceuticals are not publicly available, computational studies have provided insights into this compound's potential efficacy. These in silico experiments are critical in modern drug discovery for predicting molecular interactions and guiding development.
In Silico Modeling & Binding Affinity
A comprehensive computational study analyzed the interaction between this compound and the F508del-CFTR protein. Molecular docking and molecular dynamics (MD) simulations were used to predict binding affinity and the stability of the drug-protein complex. This compound demonstrated a more favorable binding energy compared to the approved potentiator, Ivacaftor, and showed high stability when complexed with the CFTR protein over a 200-nanosecond simulation.
Table 1: In Silico Efficacy Data for this compound
| Parameter | This compound | Ivacaftor (Control) | Galicaftor | Source |
|---|---|---|---|---|
| Binding Energy (kJ/mol) | -40.25 | -26.76 | N/A | |
| Predicted Role | Corrector & Potentiator | Potentiator | Corrector |
| Complex Stability (MD) | High | Moderate | Moderate | |
Note: Data derived from computational modeling, not experimental assays. Binding energy calculated via MMPBSA free energy calculations.
Preclinical Safety and Toxicology
A crucial aspect of preclinical development is the assessment of a drug candidate's safety profile. This involves a battery of tests to identify potential toxicities before human trials. Although detailed reports on this compound's preclinical toxicology are not public, a key outcome of this phase was the decision by Vertex to advance elexacaftor instead. This decision was reportedly based on elexacaftor having a "better safety and toxicological profile". This indicates that comparative preclinical studies revealed safety concerns or a narrower therapeutic window for this compound relative to elexacaftor.
Standard preclinical toxicology studies would have included:
-
Acute and Subchronic Toxicity Studies: Evaluating the effects of single and repeated doses in two species (one rodent, one non-rodent) to identify target organs of toxicity.
-
Genotoxicity Assays: A battery of in vitro and in vivo tests to assess the potential for the compound to damage genetic material.
-
Safety Pharmacology Studies: Investigating potential adverse effects on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, based on the published computational study and standard methods in the field, representative protocols can be described.
In Silico Analysis of Drug-Protein Interaction
The only publicly detailed methodology for this compound involves computational analysis. This protocol is essential for understanding the molecular-level interactions driving its mechanism of action.
Experimental Workflow:
-
Dataset Creation: A database of 200 potential drug molecules, including correctors, potentiators, and stabilizers, was compiled.
-
ADMET Screening: The compounds were filtered using an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) scan to remove molecules with predicted mutagenic, tumorigenic, or irritant properties. 112 compounds passed this stage.
-
Molecular Docking: The remaining compounds were docked to the mutated F508del-CFTR protein structure using AutoDock Vina to predict binding affinity and pose. This compound and Galicaftor were identified as top candidates.
-
Molecular Dynamics (MD) Simulation: A 200-nanosecond MD simulation was performed for the this compound-CFTR complex to evaluate its stability over time compared to control complexes (Ivacaftor, Galicaftor).
-
Binding Free Energy Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method was used to calculate the binding free energy, providing a quantitative measure of binding affinity.
Representative Protocol for In Vitro Efficacy Assessment
To assess the efficacy of a CFTR corrector like this compound in vitro, researchers typically use cell-based assays that measure protein maturation and ion channel function. A standard, representative protocol is the Ussing chamber assay using human bronchial epithelial (HBE) cells homozygous for the F508del mutation.
Methodology:
-
Cell Culture: F508del-HBE cells are cultured on permeable supports to form a polarized epithelial monolayer.
-
Compound Incubation: Cells are incubated with the corrector compound (e.g., this compound, alone or in combination with tezacaftor) for approximately 24-48 hours to allow for protein correction and trafficking.
-
Ussing Chamber Assay: The cell monolayers are mounted in an Ussing chamber, which measures short-circuit current (Isc), a direct indicator of transepithelial ion transport.
-
Assay Protocol:
-
A chloride gradient is established across the monolayer.
-
Amiloride is added to block sodium channels (ENaC).
-
Forskolin is added to activate adenylate cyclase, increasing cAMP and stimulating any F508del-CFTR channels present at the cell surface.
-
A CFTR potentiator (e.g., Ivacaftor) is added to maximally open the corrected channels.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc following forskolin and potentiator addition provides a quantitative measure of F508del-CFTR rescue.
Conclusion
The preclinical profile of this compound characterizes it as a promising next-generation CFTR corrector with a distinct and complementary mechanism to first-generation correctors. In silico studies suggested not only a strong binding affinity and stabilizing effect on the F508del-CFTR protein but also a potential dual role as a potentiator. However, the trajectory of a drug is determined by the entirety of its preclinical data, particularly its safety and toxicology profile. The discontinuation of this compound's development in favor of elexacaftor underscores the critical importance of the therapeutic window and comparative safety in drug selection. While not clinically pursued, the study of this compound has contributed valuable insights into the structure-activity relationships of CFTR correctors and the multi-faceted approach required to rescue the function of the F508del-CFTR protein.
References
- 1. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach | PLOS One [journals.plos.org]
Bamocaftor: A Technical Guide to its Role in Restoring Chloride Channel Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamocaftor (VX-659) is an investigational small molecule that functions as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. Developed by Vertex Pharmaceuticals, it was evaluated in clinical trials as part of a triple combination therapy with Tezacaftor (a CFTR corrector) and Ivacaftor (a CFTR potentiator) for the treatment of cystic fibrosis (CF) in patients with at least one F508del mutation. Although its development was discontinued in favor of Elexacaftor, the study of this compound has provided valuable insights into the mechanisms of CFTR protein correction and the potential of combination therapies to restore chloride channel function in CF. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from clinical trials and detailed experimental protocols.
Mechanism of Action: Correcting the F508del-CFTR Defect
The most common mutation in CF, F508del, leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface to function as a chloride channel. This compound is classified as a C2 corrector, which is thought to act on a later stage of CFTR protein folding and trafficking compared to C1 correctors like Tezacaftor.
Computational studies suggest that this compound binds to the CFTR protein, promoting a more stable and compact conformation. This stabilization is believed to rescue the F508del-CFTR protein from degradation, allowing it to be processed through the Golgi apparatus and trafficked to the cell membrane. Once at the cell surface, the corrected F508del-CFTR channel can be activated by a potentiator like Ivacaftor, which increases the channel's open probability, thereby restoring chloride ion transport. Some computational models also suggest that this compound may have a dual role, acting as both a corrector and a potentiator by binding to the potentiator site as well.[1]
Quantitative Data from Clinical Trials
This compound, in a triple combination regimen with Tezacaftor and Ivacaftor, demonstrated significant improvements in key clinical endpoints in Phase 2 and Phase 3 clinical trials. The data below summarizes the efficacy of this combination therapy in patients with specific CFTR mutations.
Table 1: Improvement in Lung Function (ppFEV1) with this compound Triple Combination Therapy
| Patient Population | Treatment Group | Mean Absolute Improvement in ppFEV1 from Baseline | p-value | Reference |
| Phase 3: One F508del mutation and one minimal function mutation (F/MF) | VX-659 + Tezacaftor + Ivacaftor | 14.0 percentage points | <0.0001 | |
| Placebo | - | - | ||
| Phase 3: Two F508del mutations (F/F) (already receiving Tezacaftor/Ivacaftor) | Addition of VX-659 | 10.0 percentage points | <0.0001 | |
| Addition of Placebo | - | - | ||
| Phase 2: One F508del mutation and one minimal function mutation (F/MF) | VX-659 (240mg) + Tezacaftor + Ivacaftor | 12.0 percentage points | <0.001 | |
| Placebo | - | - | ||
| Phase 2: Two F508del mutations (F/F) (already receiving Tezacaftor/Ivacaftor) | Addition of VX-659 (400mg) | 9.7 percentage points | <0.001 | |
| Addition of Placebo | - | - |
Table 2: Change in Sweat Chloride Concentration with this compound Triple Combination Therapy
| Patient Population | Treatment Group | Mean Change in Sweat Chloride from Baseline (mmol/L) | Reference |
| Phase 2: One F508del mutation and one minimal function mutation (F/MF) | VX-659 (240mg) + Tezacaftor + Ivacaftor | -44 | |
| Phase 2: One F508del mutation and one minimal function mutation (F/MF) | VX-659 (120mg) + Tezacaftor + Ivacaftor | -41.6 |
Experimental Protocols
The preclinical and clinical evaluation of this compound involved standard assays to determine its efficacy as a CFTR corrector. The following are detailed methodologies for key experiments.
Western Blot Analysis for CFTR Maturation
Objective: To assess the ability of this compound to rescue the processing and trafficking of F508del-CFTR from the endoplasmic reticulum (ER) to the Golgi apparatus, indicated by a shift in the protein's glycosylation state.
Methodology:
-
Cell Culture: Human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o- cells) are cultured to confluence.
-
Treatment: Cells are incubated with this compound (typically at concentrations ranging from 0.3 µM to 3 µM) in combination with Tezacaftor for 24-48 hours. A vehicle control (DMSO) is run in parallel.
-
Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a 6% or 4-15% polyacrylamide gel and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
The membrane is then incubated with a primary antibody specific for CFTR overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are identified by their molecular weight. The ratio of Band C to the total CFTR (Band B + Band C) is calculated to quantify the extent of CFTR maturation. An increase in this ratio in this compound-treated cells compared to the vehicle control indicates successful correction.
Ussing Chamber Assay for Chloride Channel Function
Objective: To measure the chloride ion transport across a polarized epithelial cell monolayer, providing a functional readout of CFTR channel activity at the cell surface.
Methodology:
-
Cell Culture: Primary human bronchial epithelial cells from CF patients with the F508del mutation are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treatment: The cell monolayers are treated with this compound in combination with Tezacaftor for 24-48 hours.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a physiological Ringer's solution and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc):
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously measured.
-
Amiloride is added to the apical side to inhibit the epithelial sodium channel (ENaC).
-
Forskolin is then added to both compartments to activate adenylate cyclase, increase intracellular cAMP, and thereby activate CFTR channels.
-
A CFTR potentiator, such as Ivacaftor, is added to the apical side to maximize the opening of the corrected CFTR channels.
-
Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed mediated by CFTR.
-
-
Analysis: The change in Isc in response to forskolin, the potentiator, and the inhibitor is calculated. A significant increase in the forskolin- and potentiator-stimulated, and inhibitor-sensitive Isc in this compound-treated cells compared to the vehicle control indicates the restoration of CFTR-mediated chloride secretion.
Conclusion
This compound, as a component of a triple combination therapy, demonstrated a significant capacity to restore the function of the F508del-CFTR protein, leading to clinically meaningful improvements in lung function and sweat chloride levels in patients with cystic fibrosis. While its development was ultimately superseded, the research surrounding this compound has underscored the value of a multi-pronged approach to CFTR modulation, combining correctors with distinct mechanisms of action and a potentiator to achieve a more robust restoration of chloride channel function. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to advance the treatment of cystic fibrosis.
References
Synergistic Rescue of CFTR Function: A Technical Guide to the Triple Combination Therapy Incorporating Bamocaftor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synergistic effects of the investigational CFTR corrector, Bamocaftor (VX-659), when used in combination with other CFTR modulators, specifically Tezacaftor and Ivacaftor. This document outlines the core mechanism of action, summarizes key quantitative data from clinical trials, details relevant experimental protocols, and provides visualizations of the underlying cellular pathways and experimental workflows.
Introduction to CFTR Modulation and the Role of this compound
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the CFTR gene, which encodes the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This protein functions as a chloride and bicarbonate channel on the apical surface of epithelial cells. The most common mutation, F508del, leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a significant reduction of functional channels at the cell surface.
CFTR modulator therapies aim to correct these defects. They are broadly classified into:
-
Correctors: Small molecules that aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.
-
Potentiators: Molecules that enhance the channel gating function of CFTR proteins that are present at the cell surface.
This compound is a next-generation CFTR corrector.[1] It has been investigated as part of a triple-combination therapy with Tezacaftor (another corrector) and Ivacaftor (a potentiator) to maximize the rescue of CFTR function.[1] The rationale behind this combination is that two correctors with potentially complementary mechanisms of action can more effectively rescue the folding and trafficking of the F508del-CFTR protein, while the potentiator ensures the rescued channels are functional.
Quantitative Analysis of Synergistic Efficacy
Clinical trials have demonstrated the significant synergistic effects of the this compound-Tezacaftor-Ivacaftor triple combination therapy in improving key clinical outcomes for CF patients with at least one F508del mutation. The following tables summarize the quantitative data from these studies.
Table 1: Improvement in Lung Function (ppFEV1)
| Patient Population | Treatment Group | Mean Absolute Improvement in ppFEV1 from Baseline | Reference |
| One F508del Mutation and One Minimal Function Mutation | This compound (VX-659) + Tezacaftor + Ivacaftor | 14.0 percentage points (at week 4) | [2] |
| Placebo | - | [2] | |
| Two F508del Mutations (already receiving Tezacaftor/Ivacaftor) | This compound (VX-659) added to Tezacaftor/Ivacaftor | 10.0 percentage points (at week 4) | [2] |
| Placebo added to Tezacaftor/Ivacaftor | - |
Table 2: Improvement in Sweat Chloride and Quality of Life
| Patient Population | Treatment Group | Key Secondary Endpoint Improvements | Reference |
| One F508del Mutation and One Minimal Function Mutation | This compound (VX-659) + Tezacaftor + Ivacaftor | Significant reduction in sweat chloride (-44 mmol/L with 240mg VX-659 dose) | |
| Significant improvement in CFQ-R score | |||
| Two F508del Mutations | This compound (VX-659) + Tezacaftor + Ivacaftor | Significant reduction in sweat chloride | |
| Significant improvement in CFQ-R score |
Core Signaling and Processing Pathways
The journey of the CFTR protein from synthesis to function is a complex process involving multiple cellular quality control checkpoints. The following diagram illustrates the CFTR protein processing pathway and the points of intervention for this compound and other CFTR modulators.
Experimental Protocols for Assessing Synergy
The synergistic effects of this compound in combination with other CFTR modulators are quantified using a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.
Ussing Chamber Assay for CFTR-Mediated Ion Transport
This electrophysiological technique measures ion transport across epithelial cell monolayers.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells from CF patients (homozygous for F508del) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²) is formed.
-
Modulator Incubation: Cell monolayers are pre-incubated with this compound and Tezacaftor (or vehicle control) for 24-48 hours to allow for CFTR correction and trafficking.
-
Ussing Chamber Setup: The permeable supports are mounted in an Ussing chamber, and both the apical and basolateral sides are bathed in identical Ringer's solution. The solution is gassed with 95% O₂/5% CO₂ and maintained at 37°C.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
CFTR Activation and Potentiation:
-
Amiloride is added to the apical side to block epithelial sodium channels (ENaC).
-
Forskolin (a cAMP agonist) is added to stimulate CFTR activity.
-
Ivacaftor (or vehicle) is then added to the apical side to potentiate the channel.
-
-
CFTR Inhibition: The CFTR-specific inhibitor, CFTRinh-172, is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
Data Analysis: The change in Isc (ΔIsc) upon addition of forskolin and Ivacaftor is calculated and compared between treatment groups to determine the synergistic effect.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a functional readout of CFTR activity in a 3D cell culture model.
Methodology:
-
Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients.
-
Plating: Organoids are seeded in a basement membrane matrix in a 96-well plate.
-
Modulator Treatment: Organoids are pre-treated with correctors (this compound and Tezacaftor) for 24 hours.
-
Assay Initiation: The potentiator (Ivacaftor) and forskolin are added to the culture medium to stimulate CFTR-mediated fluid secretion into the organoid lumen.
-
Imaging: The swelling of the organoids is monitored over time using live-cell imaging.
-
Quantification: The change in organoid size (area or volume) is quantified, and the area under the curve (AUC) is calculated to represent CFTR function.
Western Blotting for CFTR Maturation
This biochemical assay is used to assess the effect of correctors on the glycosylation state and trafficking of the CFTR protein.
Methodology:
-
Cell Lysis: HBE cells treated with this compound and Tezacaftor (or vehicle) are lysed.
-
Protein Quantification: The total protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for CFTR.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The signal is detected using a chemiluminescent substrate.
-
Analysis: The relative abundance of the immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) of CFTR is quantified. An increase in the Band C to Band B ratio indicates improved protein maturation and trafficking.
Conclusion
The triple combination of this compound, Tezacaftor, and Ivacaftor represents a significant advancement in the development of highly effective CFTR modulator therapies. The synergistic action of two correctors targeting different aspects of the F508del-CFTR protein defect, coupled with a potentiator to maximize the function of the rescued channels, has demonstrated substantial clinical benefits. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel CFTR modulator combinations, with the ultimate goal of providing effective treatments for all individuals with Cystic Fibrosis.
References
Early-Stage Research on Bamocaftor's Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamocaftor (formerly VX-659) is an investigational next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. It is designed to address the trafficking defect of the CFTR protein caused by the F508del mutation, the most common genetic cause of cystic fibrosis (CF). This technical guide provides an in-depth overview of the early-stage research on this compound's efficacy, summarizing key quantitative data from preclinical and Phase 2 clinical studies, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
This compound is classified as a "C2" or "next-generation" CFTR corrector. Its mechanism of action is distinct from first-generation correctors like Tezacaftor, which is considered a "C1" corrector.[1] While C1 correctors are thought to act on early folding steps of the CFTR protein, this compound is believed to work at a different stage to further improve the processing and trafficking of the F508del-CFTR protein to the cell surface.[2] Preclinical studies have demonstrated that the effects of this compound and Tezacaftor are additive, leading to a greater increase in functional CFTR at the cell membrane when used in combination.[2] Some computational studies also suggest that this compound may possess a dual role, acting as both a corrector and a potentiator.
The proposed synergistic mechanism of this compound in combination with a C1 corrector and a potentiator is illustrated in the signaling pathway diagram below.
Preclinical Efficacy Data
In Vitro Studies in Human Bronchial Epithelial (HBE) Cells
Early preclinical evaluation of this compound was conducted using primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation (F508del/F508del) or heterozygous with a minimal function (MF) mutation. These studies demonstrated that the triple combination of this compound, Tezacaftor, and Ivacaftor significantly improved the processing, trafficking, and function of the F508del-CFTR protein. The combination therapy led to increased levels of mature, fully glycosylated CFTR protein and enhanced chloride transport across the epithelial cell layer.
Clinical Efficacy Data: Phase 2 Clinical Trial (NCT03224351)
A Phase 2, randomized, double-blind, placebo-controlled study (NCT03224351) evaluated the efficacy and safety of this compound in combination with Tezacaftor and Ivacaftor in adults with CF. The trial included two main cohorts of patients: those heterozygous for the F508del mutation and a minimal function mutation (F/MF), and those homozygous for the F508del mutation (F/F) who were already receiving Tezacaftor/Ivacaftor therapy.
The key efficacy outcomes from this pivotal study are summarized in the tables below.
Table 1: Efficacy in Patients with One F508del Allele and a Minimal Function Mutation (F/MF)
| Treatment Group | N | Mean Absolute Change in ppFEV1 from Baseline (Day 29) | Mean Absolute Change in Sweat Chloride from Baseline (Day 29) |
| This compound (240 mg) + Tezacaftor/Ivacaftor | 27 | +13.3 percentage points (P<0.001 vs. Placebo) | -44.1 mmol/L (P<0.001 vs. Placebo) |
| Placebo | 15 | -0.2 percentage points | +1.3 mmol/L |
ppFEV1: percent predicted forced expiratory volume in one second. Data sourced from Davies et al., N Engl J Med 2018.
Table 2: Efficacy in Patients Homozygous for the F508del Mutation (F/F) on Stable Tezacaftor/Ivacaftor Therapy
| Treatment Group | N | Mean Absolute Change in ppFEV1 from Baseline (Day 29) | Mean Absolute Change in Sweat Chloride from Baseline (Day 29) |
| This compound (400 mg) + Tezacaftor/Ivacaftor | 18 | +9.7 percentage points (P<0.001 vs. Placebo) | -31.0 mmol/L (P<0.001 vs. Placebo) |
| Placebo + Tezacaftor/Ivacaftor | 19 | -0.1 percentage points | -1.1 mmol/L |
ppFEV1: percent predicted forced expiratory volume in one second. Data sourced from Davies et al., N Engl J Med 2018.
Experimental Protocols
In Vitro Efficacy Assessment in HBE Cells
Objective: To evaluate the effect of this compound in combination with Tezacaftor and Ivacaftor on the processing and function of F508del-CFTR in primary HBE cells.
Methodology:
-
Cell Culture: Primary HBE cells from CF donors (F508del/F508del or F/MF genotypes) are cultured on permeable supports at an air-liquid interface to form differentiated, polarized epithelial monolayers.
-
Compound Treatment: Cells are incubated with this compound, Tezacaftor, and Ivacaftor, alone or in combination, at various concentrations for 24-48 hours. A vehicle control (e.g., 0.1% DMSO) is run in parallel.
-
Western Blotting for CFTR Processing:
-
Cell lysates are collected and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for CFTR to detect the immature (Band B) and mature (Band C) forms of the protein.
-
The intensity of Band C relative to a loading control is quantified to assess CFTR maturation.
-
-
Ussing Chamber Assay for CFTR Function:
-
The cultured HBE cell inserts are mounted in an Ussing chamber.
-
The transepithelial voltage and resistance are measured to calculate the short-circuit current (Isc).
-
A chloride gradient is established across the monolayer.
-
CFTR channel activity is stimulated with a cAMP agonist (e.g., forskolin) and a potentiator (e.g., genistein or Ivacaftor).
-
The change in Isc following stimulation is measured as an indicator of CFTR-mediated chloride transport.
-
Phase 2 Clinical Trial Protocol (NCT03224351) - Abridged
Objective: To evaluate the safety, tolerability, and efficacy of this compound in triple combination with Tezacaftor and Ivacaftor in adults with CF.
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, multicenter study.
Participant Population:
-
Part 1 (F/MF): Patients aged 18 years or older with at least one F508del mutation and one minimal function mutation.
-
Part 2 (F/F): Patients aged 18 years or older homozygous for the F508del mutation on stable Tezacaftor/Ivacaftor therapy.
Intervention:
-
Part 1: Patients were randomized to receive one of three doses of this compound (80, 240, or 400 mg once daily) or placebo, in combination with Tezacaftor (100 mg once daily) and Ivacaftor (150 mg every 12 hours) for 4 weeks.
-
Part 2: Patients on stable Tezacaftor/Ivacaftor were randomized to receive this compound (400 mg once daily) or placebo for 4 weeks.
Primary Endpoints:
-
Safety and tolerability.
-
Absolute change from baseline in percent predicted forced expiratory volume in one second (ppFEV1).
Secondary Endpoints:
-
Absolute change from baseline in sweat chloride concentration.
-
Absolute change from baseline in the respiratory domain score of the Cystic Fibrosis Questionnaire-Revised (CFQ-R).
References
Unveiling the Dual Modality of Bamocaftor: A Technical Guide to its Corrector and Potentiator Functions in CFTR Modulation
For Immediate Release
A deep dive into the mechanistic actions of Bamocaftor (VX-659), a promising next-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulator, reveals a dual role as both a corrector and a potentiator of the faulty F508del-CFTR protein. This technical guide provides an in-depth analysis of the preclinical and clinical data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals in the field of cystic fibrosis.
Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to the misfolding and premature degradation of the CFTR protein, resulting in little to no functional protein at the cell surface. This compound, a structurally related analogue of Elexacaftor, has emerged as a key component of a triple-combination therapy, demonstrating significant clinical benefit. This document elucidates the scientific evidence supporting its dual mechanism of action.
Quantitative Data Summary
The efficacy of this compound in a triple-combination therapy with Tezacaftor and Ivacaftor has been substantiated through rigorous clinical trials. The following tables summarize the key quantitative outcomes from these studies.
Table 1: Clinical Efficacy of this compound Triple-Combination Therapy in Patients with at Least One F508del Allele
| Parameter | Patient Population | Mean Absolute Improvement | Reference |
| ppFEV1 | F508del-Minimal Function (MF) | Up to +13.3 percentage points | [1][2][3] |
| F508del-F508del Homozygous | +9.7 percentage points (in addition to Tezacaftor/Ivacaftor) | [1][2] | |
| Sweat Chloride | F508del-Minimal Function (MF) | -44 mmol/L |
Table 2: In Vitro Efficacy of this compound Triple-Combination Therapy
| Assay | Cell Model | Result | Reference |
| Chloride Transport | Human Bronchial Epithelial (HBE) Cells (F/MF) | Restored to ~65% of normal CFTR function |
Table 3: Computational Analysis of this compound-CFTR Interaction
| Parameter | Method | Value | Comparison | Reference |
| Binding Energy | Molecular Docking | -40.25 kJ/mol | Superior to Ivacaftor (-26.76 kJ/mol) |
Core Mechanisms of Action: A Dual Approach
This compound's therapeutic efficacy stems from its ability to address two critical defects of the F508del-CFTR protein: its misfolding and trafficking, and its impaired channel gating.
The Corrector Role: Rescuing Protein Trafficking
As a corrector, this compound aids in the proper folding of the F508del-CFTR protein within the endoplasmic reticulum. This action prevents its premature degradation and facilitates its trafficking to the cell membrane. The additive effects observed when this compound is combined with Tezacaftor, another CFTR corrector, suggest that they bind to different sites on the CFTR protein, leading to a more comprehensive rescue of the protein's conformational defects.
The Potentiator Role: Enhancing Channel Function
Computational modeling studies have provided compelling evidence for this compound's role as a potentiator. These in silico analyses show that this compound binds to the same site as the known potentiator, Ivacaftor, suggesting a similar mechanism of enhancing the channel's open probability. This dual functionality is akin to that of Elexacaftor. While this potentiator activity awaits further direct experimental validation, the computational data strongly supports this dual role.
Detailed Experimental Protocols
The investigation of this compound's dual-action relies on a suite of sophisticated in vitro and electrophysiological assays.
Ussing Chamber Assay for CFTR Function
This technique is pivotal for measuring ion transport across epithelial cell monolayers.
1. Cell Culture:
-
Human bronchial epithelial (HBE) cells from CF patients (F508del/F508del or F508del/MF) are cultured on permeable supports until a polarized monolayer is formed.
-
Cells are incubated with this compound (and other correctors like Tezacaftor) for 24-48 hours to allow for CFTR correction and trafficking.
2. Ussing Chamber Setup:
-
The permeable support with the HBE cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Both chambers are filled with a symmetrical chloride solution and maintained at 37°C.
3. Measurement of Short-Circuit Current (Isc):
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.
-
Sequential Additions:
-
Amiloride: Added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin: Added to both chambers to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates CFTR.
-
Ivacaftor (or test potentiator): Added to the apical chamber to potentiate CFTR channel gating.
-
CFTRinh-172: A specific CFTR inhibitor is added at the end to confirm that the measured current is CFTR-dependent.
-
4. Data Analysis:
-
The change in Isc in response to forskolin and the potentiator, and its inhibition by CFTRinh-172, provides a quantitative measure of CFTR function.
Patch-Clamp Electrophysiology for Single-Channel Analysis
This technique allows for the direct measurement of the activity of individual CFTR channels.
1. Cell Preparation:
-
Cells expressing F508del-CFTR (e.g., CHO or HEK293 cells) are treated with this compound to promote trafficking of the corrected protein to the cell surface.
2. Excised Inside-Out Patch Configuration:
-
A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane.
-
The pipette is then withdrawn to excise a small patch of the membrane, with the intracellular side facing the bath solution.
3. Recording Conditions:
-
The patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.
-
The current flowing through the single channel is recorded at a constant holding potential.
4. Data Analysis:
-
The recordings reveal the opening and closing events of a single CFTR channel.
-
The channel open probability (Po), single-channel conductance, and mean open and closed times are calculated to assess the effect of potentiators.
Biochemical Assays for CFTR Maturation
Western blotting is used to assess the glycosylation state of the CFTR protein, which is an indicator of its successful trafficking through the Golgi apparatus.
1. Cell Lysis and Protein Extraction:
-
Cells treated with or without this compound are lysed, and total protein is extracted.
2. SDS-PAGE and Western Blotting:
-
Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane and probed with an antibody specific for CFTR.
3. Analysis:
-
The immature, core-glycosylated form of CFTR (Band B) resides in the ER and has a lower molecular weight.
-
The mature, complex-glycosylated form (Band C) has trafficked through the Golgi and has a higher molecular weight.
-
An increase in the ratio of Band C to Band B indicates improved CFTR maturation and successful trafficking, which is the hallmark of a corrector's efficacy.
Conclusion
The collective evidence from in silico modeling, in vitro functional assays, and clinical trials strongly supports the dual role of this compound as both a corrector and a potentiator of the F508del-CFTR protein. Its ability to synergize with other correctors and enhance the function of the rescued protein at the cell surface underscores its significance in the triple-combination therapy that has transformed the landscape of cystic fibrosis treatment. Further experimental elucidation of its potentiator mechanism will provide even greater clarity and may inform the development of future CFTR modulators.
References
Methodological & Application
Bamocaftor In Vitro Assay: Application Notes and Protocols for Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This leads to a significant reduction in functional CFTR channels at the cell surface, causing defective ion and fluid transport across epithelial tissues, particularly in the airways.
Bamocaftor (VX-659) is a next-generation CFTR corrector designed to rescue the processing and trafficking of the F508del-CFTR protein.[1] It is investigated as part of a triple combination therapy with Tezacaftor, another CFTR corrector with a different mechanism of action, and Ivacaftor, a CFTR potentiator that enhances the channel gating activity of CFTR proteins at the cell surface.[2] In vitro studies using primary human bronchial epithelial (HBE) cells, the gold standard for preclinical CFTR modulator testing, have demonstrated that this combination significantly improves F508del-CFTR maturation and chloride transport.[1][3]
These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the efficacy of this compound in combination with Tezacaftor and Ivacaftor using primary HBE cells homozygous for the F508del-CFTR mutation.
Mechanism of Action: F508del-CFTR Correction
The F508del mutation leads to a conformational instability in the CFTR protein, which is recognized by the cellular quality control machinery within the ER. This results in the misfolded protein being ubiquitinated and subsequently degraded by the proteasome, preventing its trafficking to the Golgi apparatus for further maturation and eventual insertion into the plasma membrane.
This compound and Tezacaftor act as pharmacological chaperones that bind to different sites on the F508del-CFTR protein. This binding stabilizes the protein, allowing it to fold into a more native conformation and bypass the ER quality control. The rescued protein can then traffic through the Golgi, where it undergoes complex glycosylation (maturing from the core-glycosylated "Band B" to the mature "Band C" form), and is inserted into the cell membrane. Once at the cell surface, the potentiator Ivacaftor can enhance the opening probability of the CFTR channel, leading to a partial restoration of chloride ion transport.
Experimental Protocols
The following protocols are intended as a guide and may require optimization based on specific experimental conditions and cell donors.
Preparation of Compound Stock Solutions
It is crucial to use high-quality, anhydrous Dimethyl Sulfoxide (DMSO) for preparing stock solutions to ensure maximum solubility.[4]
Materials:
-
This compound (VX-659) powder
-
Tezacaftor (VX-661) powder
-
Ivacaftor (VX-770) powder
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the compound powders to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution for each compound by dissolving the appropriate mass in anhydrous DMSO. Gentle warming to 37°C and sonication can aid dissolution.
-
Aliquot the stock solutions into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
| Compound | Molecular Weight ( g/mol ) | Mass for 1 mL of 10 mM Stock |
| This compound (VX-659) | 591.64 | 5.92 mg |
| Tezacaftor (VX-661) | 520.55 | 5.21 mg |
| Ivacaftor (VX-770) | 392.49 | 3.92 mg |
Culture of Primary Human Bronchial Epithelial (HBE) Cells
Primary HBE cells from F508del homozygous donors are cultured at an Air-Liquid Interface (ALI) to promote differentiation into a pseudostratified columnar epithelium that closely resembles the native airway.
Materials:
-
Cryopreserved primary HBE cells (F508del/F508del)
-
Bronchial Epithelial Growth Medium (BEGM)
-
PneumaCult™-ALI Maintenance Medium
-
Collagen-coated permeable supports (e.g., Transwells®)
-
Cell culture incubators (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Thaw and plate primary HBE cells onto collagen-coated permeable supports in BEGM.
-
Expansion Phase: Culture the cells submerged in BEGM until they reach confluency.
-
Differentiation Phase: Once confluent, remove the apical medium to establish an ALI. Switch the basolateral medium to PneumaCult™-ALI Maintenance Medium and replace it every 2-3 days.
-
Allow the cells to differentiate for at least 21 days at ALI before initiating experiments. Differentiated cultures will exhibit a high transepithelial electrical resistance (TEER).
In Vitro Assay Workflow
Treatment of HBE Cells with CFTR Modulators
Procedure:
-
Prepare working solutions of the this compound/Tezacaftor/Ivacaftor (BTI) triple combination in pre-warmed PneumaCult™-ALI Maintenance Medium.
-
The final concentrations for treatment are:
-
This compound (VX-659): 3 µM
-
Tezacaftor (VX-661): 3 µM
-
Ivacaftor (VX-770): 1 µM
-
-
Include a vehicle control group treated with the same final concentration of DMSO (typically ≤ 0.1%).
-
Add the treatment solutions to the basolateral side of the differentiated HBE cultures.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
Ussing Chamber Assay for CFTR Function
The Ussing chamber technique is the gold standard for measuring ion transport across epithelial monolayers by recording the short-circuit current (Isc).
Procedure:
-
Mounting: After the 24-hour incubation, mount the permeable supports containing the HBE cells in the Ussing chamber system.
-
Equilibration: Bathe both the apical and basolateral surfaces with a physiological saline solution (e.g., Krebs-bicarbonate-Ringer) at 37°C, gassed with 95% O₂ / 5% CO₂. Allow the Isc to stabilize.
-
Isc Measurement: Clamp the transepithelial voltage to 0 mV and record the Isc.
-
Sequential Additions: Add the following reagents sequentially and record the change in Isc (ΔIsc):
-
Forskolin (1 µM): Add to both apical and basolateral sides to activate CFTR through cAMP stimulation.
-
Ivacaftor (1 µM): Add to the apical side to potentiate the rescued F508del-CFTR channels.
-
CFTRinh-172 (10 µM): Add to the apical side to inhibit CFTR-specific current, confirming the measured Isc is CFTR-dependent.
-
Data Presentation and Expected Results
The efficacy of the this compound triple combination therapy is determined by the increase in CFTR-mediated chloride current (ΔIsc) following stimulation with forskolin and Ivacaftor. The results can be compared to vehicle-treated controls.
| Treatment Group | This compound (µM) | Tezacaftor (µM) | Ivacaftor (µM) | Incubation Time (hours) | Expected Outcome (ΔIsc) |
| Vehicle Control | 0 | 0 | 0 | 24 | Minimal CFTR-dependent current |
| BTI Combination | 3 | 3 | 1 | 24 | Significant increase in CFTR-dependent current |
Note: The table above provides a general representation. Quantitative data from a study where this compound replaced Elexacaftor showed a significant improvement in F508del-CFTR maturation and function compared to the Elexacaftor/Tezacaftor/Ivacaftor combination.
Quantitative Data Summary from In Vitro Studies:
| Parameter | Condition | Result | Reference |
| F508del-CFTR Maturation | BTI (3µM B, 3µM T, 1µM I) vs. ETI | BTI treatment resulted in a further increase in the mature Band C form of F508del-CFTR. | |
| F508del-CFTR Function (Isc) | BTI (3µM B, 3µM T, 1µM I) vs. ETI | BTI treatment led to a greater increase in forskolin-activated Isc. | |
| Clinical Trial (In Vitro Correlation) | VX-659-Tezacaftor-Ivacaftor | Significantly improved processing, trafficking, and chloride transport in HBE cells. |
Conclusion
The in vitro assay using primary human bronchial epithelial cells provides a robust and physiologically relevant model to assess the efficacy of this compound in a triple combination therapy for correcting the F508del-CFTR defect. The detailed protocols and expected outcomes presented in these application notes serve as a comprehensive guide for researchers in the field of cystic fibrosis drug discovery and development. The significant improvement in CFTR maturation and function observed with the this compound-containing regimen underscores its potential as a therapeutic strategy for patients with the F508del mutation.
References
- 1. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of elexacaftor and this compound on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Ussing chamber assay for measuring Bamocaftor's effect on ion transport
Application Notes and Protocols
Topic: Ussing Chamber Assay for Measuring Bamocaftor's Effect on Ion Transport
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cystic Fibrosis (CF) is a genetic disorder primarily caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, with the F508del mutation being the most common.[1][2] This mutation leads to the misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and resulting in defective ion transport.[1][2][3] this compound (VX-659) is an investigational next-generation CFTR corrector designed to rescue the trafficking and processing of F508del-CFTR protein. The Ussing chamber is a gold-standard ex vivo technique for studying epithelial ion transport by measuring electrophysiological parameters like short-circuit current (Isc) and transepithelial electrical resistance (TEER). These application notes provide a detailed protocol for utilizing the Ussing chamber to assess the efficacy of this compound in restoring CFTR-mediated chloride secretion in epithelial cell monolayers expressing the F508del-CFTR mutation.
Introduction to this compound and the Ussing Chamber Assay
Cystic Fibrosis is characterized by impaired chloride and bicarbonate transport across epithelial surfaces. The primary cause of the F508del mutation is the retention of the misfolded CFTR protein in the endoplasmic reticulum and its subsequent degradation. CFTR modulators are small molecules designed to target the underlying protein defect. These are broadly classified as correctors, which improve protein folding and trafficking, and potentiators, which enhance the channel opening probability of CFTR at the cell surface.
This compound (VX-659) is a CFTR corrector that has been investigated for its ability to restore the function of the F508del-CFTR protein. Studies suggest it may have a dual role, acting as both a corrector and potentially a potentiator. Its efficacy, particularly in combination with other modulators like tezacaftor and the potentiator ivacaftor, can be quantitatively assessed using the Ussing chamber system.
The Ussing chamber allows for the direct measurement of net ion transport across an epithelial monolayer under voltage-clamp conditions. The short-circuit current (Isc) is the current required to nullify the spontaneous potential difference across the tissue, representing the sum of all electrogenic ion transport. By using specific ion channel blockers and activators, the Isc can be dissected to isolate the component of current driven by CFTR activity. This provides a robust functional readout of a corrector's ability to rescue mutant CFTR.
Signaling Pathway and Mechanism of Action
This compound functions by aiding the proper folding of the F508del-CFTR protein, allowing it to escape degradation and traffic to the apical membrane of epithelial cells. Once at the membrane, the rescued CFTR channel can be activated, typically by cyclic AMP (cAMP) agonists, to facilitate chloride ion transport.
Detailed Experimental Protocol
This protocol outlines the procedure for treating F508del homozygous human bronchial epithelial (HBE) cells with this compound and subsequently measuring CFTR function in an Ussing chamber.
Materials and Reagents
-
Cell Culture: F508del/F508del HBE cells cultured on permeable supports (e.g., Costar Transwells®).
-
Ussing Chamber System: Ussing chambers, voltage-clamp amplifier, data acquisition system, Ag/AgCl electrodes, and 3M KCl agar bridges.
-
Solutions and Buffers:
-
Ringer's Solution (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 0.4 KH₂PO₄, 10 D-glucose. Maintain at 37°C and continuously gas with 95% O₂ / 5% CO₂.
-
This compound (VX-659) stock solution (e.g., 10 mM in DMSO).
-
Vehicle control: DMSO.
-
-
Pharmacological Agents:
-
Amiloride (ENaC inhibitor): 10 mM stock in DMSO.
-
Forskolin (Adenylyl cyclase activator): 10 mM stock in DMSO.
-
IBMX (Phosphodiesterase inhibitor): 100 mM stock in DMSO.
-
CFTRinh-172 (CFTR inhibitor): 10 mM stock in DMSO.
-
Experimental Workflow
The overall workflow involves pre-treating the cultured cells with the corrector compound before mounting them in the Ussing chamber for functional analysis.
Step-by-Step Protocol
-
Cell Pre-treatment:
-
Culture F508del/F508del HBE cells on permeable supports until a confluent monolayer is formed, confirmed by a high transepithelial electrical resistance (TEER > 300 Ω·cm²).
-
Prepare fresh culture medium containing the desired concentration of this compound (e.g., 3 µM). Also, prepare a vehicle control medium with an equivalent concentration of DMSO (e.g., 0.1%).
-
Replace the medium in both the apical and basolateral compartments of the cell cultures with the this compound or vehicle-containing medium.
-
Incubate the cells for 24-48 hours at 37°C to allow for the correction and trafficking of the F508del-CFTR protein.
-
-
Ussing Chamber Setup:
-
Turn on the Ussing chamber heating system and allow it to equilibrate to 37°C.
-
Prepare fresh Ringer's solution, warm it to 37°C, and continuously bubble it with 95% O₂ / 5% CO₂.
-
Mount the permeable support with the cell monolayer between the two halves of the Ussing chamber, ensuring a tight seal.
-
Fill both the apical and basolateral chambers with an equal volume of the warmed, gassed Ringer's solution.
-
-
Electrophysiological Measurements:
-
Allow the system to equilibrate for 15-30 minutes until a stable baseline Isc is achieved.
-
Record the baseline short-circuit current (Isc) and TEER.
-
Pharmacological additions should be made sequentially to the appropriate chambers. The following sequence is standard for isolating CFTR current.
-
Data Analysis
The primary endpoint is the change in short-circuit current (ΔIsc) following CFTR stimulation.
-
Amiloride-sensitive current: Isc (baseline) - Isc (post-amiloride)
-
Forskolin-stimulated current (CFTR activity): Isc (peak post-forskolin) - Isc (post-amiloride)
-
CFTR inhibitor-sensitive current: Isc (peak post-forskolin) - Isc (post-inhibitor)
Compare the mean CFTR activity (Forskolin-stimulated ΔIsc) between the vehicle-treated group and the this compound-treated group. A statistically significant increase in ΔIsc in the this compound group indicates successful correction of the F508del-CFTR protein.
Data Presentation
Quantitative data should be summarized in a clear, tabular format. The following table shows representative hypothetical data for an experiment comparing a vehicle control to this compound treatment.
| Treatment Group | Baseline Isc (µA/cm²) | Amiloride-Sensitive Isc (µA/cm²) | Forskolin-Stimulated ΔIsc (µA/cm²) | CFTRinh-172-Sensitive Isc (µA/cm²) |
| Vehicle (DMSO) | 35.2 ± 3.1 | 25.8 ± 2.5 | 4.1 ± 0.8 | 3.9 ± 0.7 |
| This compound (3 µM) | 38.5 ± 3.5 | 27.1 ± 2.8 | 25.6 ± 2.1 | 24.9 ± 2.0 |
*Values are presented as Mean ± SEM. A significant increase (p < 0.05) in Forskolin-stimulated and CFTRinh-172-sensitive current is expected for the this compound-treated group compared to the vehicle control, indicating restored CFTR function.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low TEER / Leaky Monolayer | Incomplete cell differentiation; Damage during mounting. | Allow cells to culture for a longer duration (7-14 days post-confluence). Be gentle when mounting the permeable support. |
| High Baseline Isc Noise | Poor electrode connection; Air bubbles in the chamber; Electrical interference. | Re-chloride Ag/AgCl electrodes. Ensure agar bridges are fresh and free of bubbles. Check for and remove any air bubbles on the tissue surface. Ground the equipment properly. |
| No Response to Forskolin | Ineffective compound; Cell health compromised; Low CFTR expression. | Verify the concentration and activity of forskolin/IBMX. Check cell viability. For F508del cells, a low response is expected without corrector treatment. |
| Inconsistent Results | Variability in cell culture; Inconsistent timing of additions; Temperature fluctuations. | Standardize cell culture and differentiation protocols. Use a timer for consistent drug incubation periods. Ensure the heating system maintains a stable 37°C. |
Note on this compound (VX-659) vs. N91115: The compound N91115 (Cavosonstat) was a different investigational drug for CF that worked by inhibiting the GSNOR enzyme. It is distinct from this compound (VX-659), which is a direct CFTR corrector. The development of both compounds for CF treatment was discontinued.
References
- 1. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Forskolin-Induced Swelling (FIS) Assay with Bamocaftor in Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations lead to the production of a dysfunctional CFTR protein, an anion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. This dysfunction results in the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system. The development of CFTR modulators, which aim to correct the function of the faulty protein, has revolutionized CF treatment.
The forskolin-induced swelling (FIS) assay utilizing patient-derived organoids has emerged as a powerful in vitro tool to assess the function of the CFTR protein and to evaluate the efficacy of CFTR modulators.[1][2][3] Forskolin, an activator of adenylyl cyclase, increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates the CFTR channel.[4][5] In healthy organoids, this activation leads to the influx of chloride ions and water into the lumen, causing the organoids to swell. In CF patient-derived organoids, this swelling is significantly reduced or absent but can be restored by effective CFTR modulator treatment.
Bamocaftor (formerly known as PTI-801 or VX-659) is a next-generation CFTR corrector designed to improve the processing and trafficking of the most common CF-causing mutant protein, F508del-CFTR, to the cell surface. It is often used in combination with other CFTR modulators, such as potentiators that enhance the channel's opening probability, to achieve a more robust functional rescue. This document provides detailed application notes and protocols for conducting the FIS assay with this compound in organoid models.
Signaling Pathway of Forskolin-Induced CFTR Activation and the Role of this compound
The FIS assay is based on the activation of the CFTR channel through the cAMP signaling pathway. Forskolin stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the Regulatory (R) domain of the CFTR protein. This phosphorylation, along with ATP binding to the Nucleotide-Binding Domains (NBDs), triggers a conformational change that opens the CFTR channel, allowing the efflux of chloride ions into the organoid lumen. Water follows by osmosis, resulting in organoid swelling.
This compound, as a CFTR corrector, acts during the biogenesis of the CFTR protein. In individuals with the F508del mutation, the CFTR protein is misfolded and prematurely degraded, failing to reach the cell membrane. This compound helps to correct this misfolding, thereby increasing the amount of functional CFTR protein that is trafficked to and inserted into the cell membrane. This increased density of CFTR channels at the apical membrane of the organoid epithelial cells provides more targets for activation by the forskolin-induced signaling cascade, leading to a greater swelling response.
Experimental Protocols
This section provides a detailed protocol for performing a forskolin-induced swelling assay with this compound in human intestinal organoids.
Materials
-
Human intestinal organoids derived from CF patients (e.g., with F508del/F508del genotype)
-
Basement membrane matrix
-
Organoid culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear bottom black plates
-
This compound (PTI-801)
-
CFTR potentiator (e.g., Ivacaftor/VX-770 or PTI-808)
-
Forskolin
-
Calcein AM dye
-
Automated imaging system with environmental control (37°C, 5% CO2)
Experimental Workflow
Detailed Protocol
Day 0: Organoid Seeding
-
Thaw and culture patient-derived intestinal organoids according to standard protocols until they are ready for passaging.
-
Harvest mature organoids and mechanically dissociate them into small fragments.
-
Resuspend the organoid fragments in a basement membrane matrix at a concentration of approximately 30-50 fragments per 5 µL.
-
Carefully dispense 5 µL droplets of the organoid-matrix suspension into the center of each well of a pre-warmed 96-well plate.
-
Incubate the plate at 37°C for 15-20 minutes to allow the matrix to solidify.
-
Gently add 100 µL of pre-warmed organoid culture medium to each well.
-
Culture the organoids for 24-48 hours at 37°C and 5% CO2.
Day 1: Corrector Treatment
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in organoid culture medium to the desired final concentrations. It is recommended to test a range of concentrations to determine the optimal dose.
-
Carefully remove the existing medium from the wells.
-
Add 100 µL of the medium containing the appropriate concentration of this compound or a vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for the correction of the CFTR protein.
Day 2: Forskolin-Induced Swelling Assay
-
Prepare a working solution of Calcein AM dye in culture medium.
-
Remove the corrector-containing medium and wash the wells once with pre-warmed medium.
-
Add the Calcein AM solution to each well and incubate for 30-60 minutes at 37°C to fluorescently label the live cells.
-
During the incubation, prepare the assay medium containing forskolin and a CFTR potentiator (e.g., PTI-808). A typical concentration for forskolin is 5 µM.
-
After staining, remove the Calcein AM solution and add 100 µL of the forskolin/potentiator-containing medium to each well.
-
Immediately place the 96-well plate into the automated imaging system pre-heated to 37°C with 5% CO2.
-
Acquire images (brightfield and fluorescence) of each well at time 0 and then at regular intervals (e.g., every 15-30 minutes) for at least 2 hours.
Data Analysis and Quantification
-
Use image analysis software (e.g., ImageJ, CellProfiler) to segment the organoids and measure the cross-sectional area of each fluorescently labeled organoid at each time point.
-
For each well, calculate the total organoid area at each time point.
-
Normalize the swelling by dividing the total organoid area at each time point by the total organoid area at time 0.
-
Plot the normalized organoid area against time to generate swelling curves.
-
Calculate the Area Under the Curve (AUC) for each swelling curve as a quantitative measure of CFTR function. The AUC provides a single value representing the overall swelling response over the course of the experiment.
Data Presentation
The following tables present hypothetical quantitative data based on graphical representations from studies evaluating CFTR modulator combinations that include a corrector analogous to this compound. This data illustrates the expected outcomes of a FIS assay.
Table 1: Dose-Response of this compound on Forskolin-Induced Swelling
| This compound (µM) | Vehicle Control (DMSO) | 0.1 | 1 | 3 | 10 |
| AUC of Organoid Swelling (Arbitrary Units) | 15.2 ± 2.1 | 35.8 ± 3.5 | 68.4 ± 5.2 | 85.1 ± 6.3 | 88.3 ± 5.9 |
Data are represented as mean ± standard deviation.
Table 2: Effect of this compound in Combination with a Potentiator on FIS
| Treatment Group | Genotype | Area Under the Curve (AUC) of Organoid Swelling |
| Vehicle (DMSO) | F508del/F508del | 12.5 |
| This compound (3 µM) | F508del/F508del | 45.8 |
| Potentiator (e.g., PTI-808, 1 µM) | F508del/F508del | 20.1 |
| This compound (3 µM) + Potentiator (1 µM) | F508del/F508del | 92.3 |
| Vehicle (DMSO) | Wild-Type | 150.2 |
Values are based on graphical data from similar compound studies and represent the expected synergistic effect.
Conclusion
The forskolin-induced swelling assay in patient-derived organoids is a robust and physiologically relevant method to assess CFTR function and the efficacy of CFTR modulators like this compound. This application note provides a comprehensive protocol for performing the FIS assay and analyzing the resulting data. The use of quantitative measures such as the Area Under the Curve allows for clear and objective evaluation of drug efficacy, both alone and in combination with other modulators. This assay is a valuable tool for preclinical drug development and has the potential to aid in the personalization of CF therapy.
References
- 1. A Phase 3, Open-label Study Evaluating the Long-term Safety and Efficacy of VX-659 Combination Therapy in Subjects With Cystic Fibrosis Who Are Homozygous or Heterozygous for the F508del Mutation | Research | DHMC and Clinics [dartmouth-hitchcock.org]
- 2. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of CFTR Maturation with Bamocaftor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an ion channel critical for maintaining salt and water balance on epithelial surfaces. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This leads to a significant reduction in functional CFTR at the cell surface.
CFTR modulators are a class of drugs designed to correct the defects in mutant CFTR. Correctors, such as Bamocaftor (VX-659), are small molecules that aid in the proper folding and trafficking of the CFTR protein to the cell membrane. The maturation of the CFTR protein can be monitored by its glycosylation status using Western blot analysis. The immature, core-glycosylated form found in the ER is referred to as 'Band B' (~150 kDa), while the mature, complex-glycosylated form that has trafficked through the Golgi apparatus is known as 'Band C' (~170-180 kDa)[1]. An increase in the abundance of Band C relative to Band B is indicative of successful CFTR maturation and trafficking.
These application notes provide a detailed protocol for the Western blot analysis of CFTR maturation following treatment with the corrector this compound.
Quantitative Data Presentation
The following table summarizes the quantitative analysis of CFTR maturation from a study investigating the effect of a this compound-containing triple combination therapy (BTI: 3 µM this compound, 3 µM Tezacaftor, and 1 µM Ivacaftor) on F508del-CFTR expressing CFBE41o- cells[2].
| Treatment Group | F508del-CFTR Band C / (Band B + Band C) Ratio | Fold Change vs. DMSO |
| DMSO (Vehicle Control) | Baseline | 1.0 |
| BTI (this compound, Tezacaftor, Ivacaftor) | Significantly Increased | > 50% of ETI-treated |
Data is expressed as a ratio of the densitometry of the mature C band to the total CFTR (B and C bands)[2].
Signaling Pathway and Experimental Workflow
CFTR Maturation and Trafficking Pathway
The following diagram illustrates the maturation pathway of the CFTR protein and the mechanism of action of corrector molecules like this compound.
Caption: CFTR Maturation Pathway and this compound's Site of Action.
Experimental Workflow for Western Blot Analysis
This diagram outlines the key steps for performing a Western blot to analyze CFTR maturation after this compound treatment.
Caption: Western Blot Workflow for CFTR Maturation Analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Human bronchial epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) are commonly used.
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach 80-90% confluency.
-
This compound Preparation: Prepare a stock solution of this compound (VX-659) in DMSO. The final concentration of DMSO in the cell culture medium should be kept below 0.1%.
-
Treatment: Aspirate the old medium and add fresh medium containing the desired concentration of this compound (e.g., 3 µM) or vehicle control (DMSO). For combination treatments, other modulators like Tezacaftor and Ivacaftor can be added.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C.
Protein Extraction
-
Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to the cells.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of the lysates using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-50 µg) with Laemmli sample buffer. Crucially, do not boil the samples , as this can cause CFTR to aggregate. Instead, heat the samples at 37°C for 15-30 minutes.
-
Gel Electrophoresis: Load the samples onto a 6-8% SDS-polyacrylamide gel and run the electrophoresis until adequate separation of the protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR (e.g., a cocktail of monoclonal antibodies targeting different epitopes) diluted in the blocking buffer overnight at 4°C with gentle agitation[3].
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Analysis: Use image analysis software to perform densitometry on the bands corresponding to immature (Band B) and mature (Band C) CFTR. Calculate the ratio of Band C to the total CFTR (Band B + Band C) to determine the maturation efficiency. A loading control, such as GAPDH or β-actin, should also be probed on the same membrane to ensure equal protein loading.
References
Application Notes and Protocols: Patch-Clamp Recording of CFTR Channels Corrected by Bamocaftor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, resulting in a reduced quantity of functional channels at the cell surface. Bamocaftor (VX-659) is a next-generation CFTR corrector designed to rescue the trafficking and processing of F508del-CFTR, allowing the mutated protein to reach the cell membrane.[1][2][3][4][5] When used in a triple combination therapy with the corrector Tezacaftor and the potentiator Ivacaftor, this compound has been shown to significantly improve CFTR function.
These application notes provide detailed protocols for utilizing patch-clamp electrophysiology to investigate and quantify the functional correction of F508del-CFTR channels by this compound. The patch-clamp technique is a powerful tool for directly measuring the ion channel activity of CFTR at the single-channel and whole-cell levels, providing critical insights into the efficacy of corrector compounds.
Data Presentation: Expected Electrophysiological Effects of this compound on F508del-CFTR
While specific quantitative patch-clamp data for this compound's isolated effects are not extensively available in the public domain, the following table summarizes the expected outcomes based on the known mechanism of CFTR correctors and the reported efficacy of the triple-combination therapy containing this compound. These values are illustrative and serve as a benchmark for successful F508del-CFTR correction.
| Parameter | F508del-CFTR (Untreated) | F508del-CFTR + this compound (Corrected) | Wild-Type CFTR | Method |
| Whole-Cell Current Density (pA/pF) at +80 mV | Very low to undetectable | Significantly Increased | High | Whole-Cell Patch-Clamp |
| Single-Channel Conductance (pS) | ~7-8 pS | ~7-8 pS (No significant change expected) | ~7-9 pS | Single-Channel Patch-Clamp |
| Channel Open Probability (Po) | Very Low (~0.01-0.05) | Increased (Further potentiation with a potentiator) | High (~0.3-0.5) | Single-Channel Patch-Clamp |
| Apical Membrane Localization | Greatly Reduced | Increased | Abundant | Immunofluorescence/Biochemistry |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of F508del-CFTR correction by this compound and the general workflow for patch-clamp experiments.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Corrected F508del-CFTR Channels
This protocol is designed to measure macroscopic CFTR currents from cells expressing F508del-CFTR that have been treated with this compound.
1. Cell Preparation: a. Culture Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR on glass coverslips. b. Incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) for 24-48 hours at 37°C to allow for correction and trafficking of F508del-CFTR to the cell surface.
2. Solutions: a. Extracellular (Bath) Solution (in mM): 145 NaCl, 4.5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. b. Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Tris-GTP. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording: a. Place a coverslip with the treated cells in the recording chamber on the stage of an inverted microscope. b. Perfuse the chamber with the extracellular solution. c. Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution. d. Approach a single cell with the patch pipette and form a gigaseal (>1 GΩ). e. Rupture the cell membrane to achieve the whole-cell configuration. f. Hold the membrane potential at -40 mV. g. Apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments for 500 ms). h. To activate CFTR channels, perfuse the cells with the extracellular solution containing a cocktail of activators (e.g., 10 µM Forskolin and 100 µM Genistein). i. To confirm the current is CFTR-mediated, apply a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) at the end of the experiment.
4. Data Analysis: a. Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after the application of CFTR activators. b. Normalize the current to the cell capacitance (pA/pF) to obtain the current density. c. Construct current-voltage (I-V) relationship plots. d. Compare the current densities from this compound-treated cells with untreated and wild-type CFTR-expressing cells.
Protocol 2: Excised Inside-Out Single-Channel Patch-Clamp Recording
This protocol allows for the direct measurement of single-channel properties of this compound-corrected F508del-CFTR.
1. Cell Preparation: a. Follow the same cell culture and this compound incubation procedure as in Protocol 1.
2. Solutions: a. Extracellular (Pipette) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl₂, 10 TES. Adjust pH to 7.4 with Tris. b. Intracellular (Bath) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 TES, 1 EGTA, 1 Mg-ATP. Adjust pH to 7.4 with Tris. c. Activating Solution: Intracellular solution supplemented with 100 U/mL Protein Kinase A (PKA).
3. Electrophysiological Recording: a. Form a high-resistance seal on the cell membrane in the cell-attached configuration. b. Excise the patch of membrane by pulling the pipette away from the cell to form an inside-out patch. c. Perfuse the bath with the intracellular solution to wash the cytosolic face of the membrane. d. Apply a constant holding potential (e.g., -80 mV). e. To activate CFTR channels, perfuse the patch with the activating solution containing PKA and ATP. f. Record single-channel openings and closings for several minutes.
4. Data Analysis: a. Generate all-points amplitude histograms to determine the single-channel current amplitude (i). b. Calculate the single-channel conductance (γ) using the formula γ = i/V, where V is the holding potential. c. Idealize the single-channel recording to determine the open and closed times. d. Calculate the channel open probability (Po) as the total open time divided by the total recording time. e. Compare the Po and conductance of this compound-corrected F508del-CFTR with untreated F508del-CFTR and wild-type CFTR.
Conclusion
The protocols outlined in these application notes provide a robust framework for the electrophysiological evaluation of CFTR correctors like this compound. By employing whole-cell and single-channel patch-clamp techniques, researchers can obtain detailed quantitative data on the functional rescue of F508del-CFTR, which is essential for the preclinical assessment and development of novel CF therapies. The successful application of these methods will contribute to a deeper understanding of the molecular mechanisms of CFTR correction and aid in the optimization of therapeutic strategies for cystic fibrosis.
References
- 1. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CFTR | TargetMol [targetmol.com]
Application Notes and Protocols for High-Throughput Screening Assays to Identify Bamocaftor-like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and fails to reach the cell surface, resulting in defective ion transport. Bamocaftor (VX-659) is a next-generation CFTR corrector designed to rescue the processing and trafficking of F508del-CFTR to the cell membrane.[1][2] It is typically used in combination with other modulators, such as a first-generation corrector (e.g., tezacaftor) and a potentiator (e.g., ivacaftor), to achieve maximal functional restoration of the CFTR channel.[3][4]
These application notes provide detailed protocols for high-throughput screening (HTS) assays aimed at identifying novel CFTR correctors with a mechanism of action similar to this compound. The described methods are essential for the primary identification and subsequent validation of compounds that could lead to the development of new therapies for Cystic Fibrosis.
CFTR Signaling and Corrector Mechanism of Action
The CFTR protein is a chloride and bicarbonate channel located in the apical membrane of epithelial cells.[5] Its activity is primarily regulated by the cyclic AMP (cAMP) signaling pathway. Activation of G-protein coupled receptors stimulates adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of the CFTR protein, a key step for subsequent channel gating, which is powered by ATP binding and hydrolysis at the Nucleotide-Binding Domains (NBDs).
This compound-like correctors are small molecules that aid in the proper folding of the F508del-CFTR protein within the endoplasmic reticulum, enabling its trafficking to the cell surface where it can function as an ion channel.
Figure 1: CFTR signaling pathway and mechanism of action for this compound-like correctors.
Quantitative Data Presentation
The efficacy of this compound-like compounds is typically assessed by measuring the restoration of CFTR function. As this compound was developed to be part of a triple-combination therapy, the following tables present representative data for a similar next-generation corrector combination, Elexacaftor/Tezacaftor/Ivacaftor (ETI), in cells expressing F508del-CFTR. This data serves as a benchmark for the expected efficacy of novel corrector compounds identified through HTS.
Table 1: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI) in F508del-CFTR Homozygous Patients
| Parameter | Assay | Efficacy Outcome |
| Lung Function | Percent Predicted FEV₁ (ppFEV₁) | +10.0 percentage points vs. Tezacaftor/Ivacaftor |
| Ion Channel Function | Sweat Chloride Concentration | -45.1 mmol/L vs. Tezacaftor/Ivacaftor |
| Quality of Life | CFQ-R Respiratory Domain Score | +17.4 points vs. Tezacaftor/Ivacaftor |
Table 2: In Vitro Efficacy of CFTR Modulator Combinations
| Cell Line | Assay | Compound Combination | Efficacy (% of Wild-Type CFTR function) |
| Human Bronchial Epithelial (F508del/F508del) | Ussing Chamber | Lumacaftor/Ivacaftor | ~15-25% |
| Human Bronchial Epithelial (F508del/F508del) | Ussing Chamber | Tezacaftor/Ivacaftor | ~20-30% |
| Human Bronchial Epithelial (F508del/F508del) | Ussing Chamber | Elexacaftor/Tezacaftor/Ivacaftor | ~50-60% |
Experimental Protocols
YFP-Based Halide Influx Assay for Primary HTS
This assay is a widely used method for primary HTS of CFTR modulators. It relies on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through functional CFTR channels at the cell surface.
Materials:
-
Fischer Rat Thyroid (FRT) or Cystic Fibrosis Bronchial Epithelial (CFBE41o-) cells stably expressing F508del-CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Cell culture medium (e.g., Coon's modified Ham's F12 with 10% FBS).
-
Black-wall, clear-bottom 384-well microplates.
-
Test compounds dissolved in DMSO.
-
Positive control corrector (e.g., this compound, Elexacaftor).
-
Assay Buffer (PBS with Ca²⁺ and Mg²⁺).
-
Iodide-containing Buffer (PBS with 100 mM NaI replacing NaCl).
-
CFTR Agonist Cocktail (e.g., 20 µM Forskolin and 50 µM Genistein in Assay Buffer).
Protocol:
-
Cell Plating: Seed the stable cell line into 384-well plates at a density that forms a confluent monolayer within 24-48 hours. Incubate at 37°C and 5% CO₂.
-
Compound Incubation: Treat the cells with test compounds (e.g., at a final concentration of 10 µM) for 18-24 hours at 37°C to allow for CFTR correction. Include vehicle (DMSO) and positive control wells.
-
Assay Preparation: On the day of the assay, wash the cells with Assay Buffer to remove the compounds.
-
Baseline Fluorescence Reading: Add the CFTR Agonist Cocktail to each well. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and measure the baseline YFP fluorescence (Excitation: ~485 nm, Emission: ~520 nm).
-
Iodide Addition and Kinetic Reading: Add an equal volume of Iodide-containing Buffer to all wells. Immediately begin kinetic fluorescence readings every 1-2 seconds for 30-60 seconds.
-
Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Normalize the data to the vehicle control. Compounds that show a significant increase in the rate of quenching are considered primary hits.
Membrane Potential Assay for Hit Confirmation
This assay measures changes in cell membrane potential upon CFTR activation and is a valuable secondary screen to confirm hits from the primary YFP assay.
Materials:
-
Cell line expressing F508del-CFTR (e.g., FRT, CFBE, or CHO cells).
-
Black-wall, clear-bottom 96- or 384-well microplates.
-
FLIPR Membrane Potential Assay Kit (or similar fluorescent membrane potential dye).
-
Chloride-free buffer.
-
Test compounds and controls.
-
CFTR Agonist (e.g., 10 µM Forskolin).
-
CFTR Inhibitor (e.g., 10 µM CFTRinh-172).
Protocol:
-
Cell Plating and Compound Incubation: Follow steps 1 and 2 from the YFP-Based Halide Influx Assay protocol.
-
Dye Loading: Prepare the membrane potential dye in a chloride-free buffer according to the manufacturer's instructions. Remove the compound-containing medium and add the dye solution to the cells. Incubate for 30-60 minutes at 37°C.
-
Assay on a Fluorescence Plate Reader (FLIPR/FlexStation): a. Place the cell plate in the instrument and record baseline fluorescence for 1-2 minutes. b. Add the CFTR agonist to stimulate CFTR-mediated chloride efflux, which will cause membrane depolarization and an increase in fluorescence. Record the fluorescence signal for 2-5 minutes. c. (Optional) Add a CFTR inhibitor to confirm that the observed depolarization is CFTR-dependent. This should cause a decrease in fluorescence.
-
Data Analysis: Quantify the change in fluorescence in response to the agonist. Compare the response in compound-treated wells to the vehicle control. Confirmed hits will show a significantly larger agonist-induced depolarization.
High-Throughput Screening Workflow and Hit Selection
The process of identifying novel CFTR correctors involves a multi-step screening cascade designed to minimize false positives and negatives and to characterize the most promising compounds.
Figure 2: A typical high-throughput screening workflow for identifying CFTR correctors.
The selection of "hits" from the primary screen is a critical step that relies on statistical analysis to differentiate true activity from experimental noise.
Figure 3: Logical workflow for primary hit selection in HTS.
Conclusion
The protocols and workflows described in these application notes provide a robust framework for the identification and validation of novel CFTR correctors with a this compound-like mechanism of action. The successful implementation of these HTS assays, followed by a rigorous hit validation cascade, is a critical step in the drug discovery pipeline for developing new and improved therapies for individuals with Cystic Fibrosis. The use of quantitative, cell-based functional assays in a high-throughput format enables the screening of large compound libraries to identify promising lead candidates for further development.
References
- 1. This compound | CFTR | TargetMol [targetmol.com]
- 2. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryo-EM Sample Preparation of the Bamocaftor-CFTR Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cryo-electron microscopy (cryo-EM) has become an indispensable tool in structural biology for determining the high-resolution structures of complex macromolecules, including membrane proteins like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Bamocaftor (VX-659) is a next-generation CFTR corrector designed to improve the processing and trafficking of the F508del-CFTR mutant protein, the most common cause of cystic fibrosis.[1] Understanding the structural basis of this compound's interaction with CFTR is crucial for further drug development. This document provides a detailed protocol for the preparation of the this compound-CFTR complex for cryo-EM analysis, drawing from established methods for membrane protein structural biology.
I. Data Presentation: Key Parameters for Sample Preparation
The following table summarizes critical quantitative data for the cryo-EM sample preparation of the this compound-CFTR complex. These values are derived from general protocols for membrane proteins and CFTR, and may require optimization for this specific complex.
| Parameter | Recommended Range/Value | Notes |
| CFTR Protein Concentration | 0.5 - 5 mg/mL | Optimal concentration is sample-dependent and should be determined empirically.[2] |
| Detergent Type | Dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG) | DDM is widely used for membrane protein solubilization and purification.[3][4] LMNG can offer greater stability for some complexes.[5] |
| Detergent Concentration | 0.05% - 0.4% (w/v) | Should be kept above the critical micellar concentration (CMC) to prevent protein aggregation. |
| This compound Concentration | 10 - 100 µM (molar excess) | A significant molar excess ensures saturation of the binding sites on CFTR. |
| Incubation Time (Complex Formation) | 1 - 4 hours | Incubation should be performed at 4°C to maintain protein stability. |
| Blotting Time | 2 - 5 seconds | This is a critical parameter that needs to be optimized to achieve appropriate ice thickness. |
| Blotting Force | 1 - 5 | Instrument-dependent setting; requires optimization. |
| Humidity | 95 - 100% | High humidity prevents sample evaporation during grid preparation. |
| Temperature | 4 - 10 °C | A controlled temperature environment helps maintain sample integrity. |
| Grid Type | Quantifoil R1.2/1.3 or R2/1, C-flat | Choice of grid depends on the particle size and desired ice thickness. |
| Plunge Freezing | Liquid ethane cooled by liquid nitrogen | Rapid freezing is essential for vitrification, preventing the formation of ice crystals. |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in preparing the this compound-CFTR complex for cryo-EM.
A. Expression and Purification of CFTR
The purification of functional CFTR is a critical first step. This protocol is adapted from methods using Saccharomyces cerevisiae as an expression system.
-
Expression:
-
Transform S. cerevisiae with a plasmid containing the human CFTR gene under the control of an inducible promoter (e.g., GAL1).
-
Grow the yeast culture in a fermenter to a high density.
-
Induce CFTR expression by adding galactose to the medium.
-
Harvest the cells by centrifugation.
-
-
Microsome Preparation:
-
Resuspend the yeast cells in a lysis buffer containing protease inhibitors.
-
Lyse the cells using a bead beater or microfluidizer.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Pellet the microsomal membranes by high-speed centrifugation (e.g., 100,000 x g).
-
-
Solubilization:
-
Resuspend the microsomal membranes in a solubilization buffer containing a detergent such as DDM (e.g., 1% w/v).
-
Incubate at 4°C with gentle agitation to solubilize the membrane proteins.
-
Clarify the solution by centrifugation to remove insoluble material.
-
-
Purification:
-
Perform affinity chromatography using a resin appropriate for a tag on the CFTR construct (e.g., His-tag with Ni-NTA resin or Flag-tag with anti-Flag resin).
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the CFTR protein using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).
-
Conduct size-exclusion chromatography (SEC) as a final polishing step to ensure sample homogeneity. The protein should elute as a monodisperse peak.
-
B. Preparation of this compound Stock Solution
This compound is a small molecule that needs to be prepared in a suitable solvent.
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
C. Formation of the this compound-CFTR Complex
-
Dilute the purified CFTR protein to the desired concentration (e.g., 1-2 mg/mL) in a buffer containing a low concentration of detergent (e.g., 0.05% DDM).
-
Add the this compound stock solution to the CFTR protein solution to achieve the desired final concentration (e.g., 50 µM). The final DMSO concentration should be kept low (ideally <1%) to avoid affecting protein stability.
-
Incubate the mixture at 4°C for 1-4 hours with gentle rotation to allow for complex formation.
D. Cryo-EM Grid Preparation and Vitrification
This process aims to embed the protein complexes in a thin layer of non-crystalline (vitreous) ice.
-
Glow Discharge: Treat the cryo-EM grids with plasma (glow discharge) to render the carbon surface hydrophilic, which promotes even spreading of the sample.
-
Sample Application: In a temperature and humidity-controlled environment (e.g., using a Vitrobot), apply 3-4 µL of the this compound-CFTR complex solution to the glow-discharged grid.
-
Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample. The blotting time is a critical parameter that requires optimization.
-
Plunge Freezing: Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. This rapid freezing vitrifies the sample.
-
Storage: Store the vitrified grids in liquid nitrogen until they are ready for imaging in the electron microscope.
III. Mandatory Visualizations
A. Signaling Pathway and Mechanism of Action
This compound is a CFTR corrector that aids in the proper folding and trafficking of the mutant CFTR protein to the cell membrane.
Caption: Mechanism of this compound as a CFTR corrector.
B. Experimental Workflow
The following diagram illustrates the overall workflow for the cryo-EM sample preparation of the this compound-CFTR complex.
Caption: Workflow for this compound-CFTR cryo-EM sample preparation.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 3. Purification of the Cystic Fibrosis Transmembrane Conductance Regulator Protein Expressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-explorer.ista.ac.at [research-explorer.ista.ac.at]
Computational Docking of Bamocaftor to CFTR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the computational docking of Bamocaftor to the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The information is curated for professionals in drug discovery and related scientific fields to replicate and build upon these in silico experiments.
Introduction to this compound and CFTR
Cystic Fibrosis (CF) is a genetic disorder resulting from mutations in the CFTR gene, which encodes for a crucial ion channel. The most common mutation, F508del, leads to misfolding and premature degradation of the CFTR protein, resulting in reduced ion transport and the clinical manifestations of CF. This compound (VX-659) is a CFTR corrector molecule designed to rescue the folding and trafficking of mutated CFTR, such as the F508del variant, to the cell surface.[1][2] Computational studies, particularly molecular docking and molecular dynamics simulations, are pivotal in understanding the binding mechanism of this compound to CFTR and predicting its efficacy.
A recent computational study investigated the interaction of this compound with the F508del-CFTR protein, comparing its binding affinity and stability with the approved drug Ivacaftor and another investigational molecule, Galicaftor.[1][3] The findings suggest that this compound exhibits a strong and stable interaction with the mutated CFTR protein.[1]
Quantitative Data Summary
The following table summarizes the binding energy calculations from the computational study of this compound and other compounds with the F508del-CFTR protein. The binding energy is a measure of the affinity between the ligand and the protein, with a more negative value indicating a stronger interaction.
| Compound | Binding Energy (kJ/mol) | Van der Waals Interaction Energy (kJ/mol) |
| This compound | -40.25 | -52.50 |
| Galicaftor | -24.71 | -40.57 |
| Ivacaftor (Control) | -26.76 | -38.19 |
Signaling Pathway and Mechanism of Action
This compound acts as a CFTR corrector. In individuals with the F508del mutation, the CFTR protein misfolds and is targeted for degradation by the cell's quality control machinery in the endoplasmic reticulum. Correctors like this compound are believed to bind to the misfolded protein and facilitate its proper folding and trafficking to the cell membrane. Once at the cell surface, a potentiator molecule (like Ivacaftor) is often required to enhance the channel's opening and allow for chloride ion transport. The synergistic action of correctors and potentiators can restore a significant level of CFTR function.
Mechanism of this compound as a CFTR Corrector.
Experimental Protocols
The following protocols outline the key steps for performing computational docking and molecular dynamics simulations of this compound with the F508del-CFTR protein.
Computational Workflow Overview
The overall computational workflow involves several stages, from initial screening of potential drug candidates to detailed simulation and analysis of the protein-ligand complex.
Computational Workflow for Docking Studies.
Protocol 1: Molecular Docking of this compound to F508del-CFTR
This protocol describes the steps for performing molecular docking using AutoDock Vina.
1. Preparation of the Receptor (F508del-CFTR):
-
Obtain the Protein Structure: Download the cryo-EM structure of the dephosphorylated human delta F508 CFTR from the Protein Data Bank (PDB ID: 8EJ1).
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges.
-
Convert the prepared protein structure from PDB format to PDBQT format using AutoDock Tools.
-
2. Preparation of the Ligand (this compound):
-
Obtain the Ligand Structure: The 3D structure of this compound can be generated from its SMILES string using a tool like Avogadro or obtained from a database like PubChem.
-
Prepare the Ligand:
-
Assign Gasteiger charges.
-
Define the rotatable bonds.
-
Convert the ligand structure to PDBQT format.
-
3. Docking Simulation using AutoDock Vina:
-
Define the Grid Box: The search space for docking should encompass the putative binding site of this compound on CFTR. Based on studies of similar correctors, a region at the interface of the transmembrane domains (TMDs) and the nucleotide-binding domain 1 (NBD1) is a likely binding site. A blind docking approach, where the grid box covers the entire protein, can also be employed initially to identify potential binding pockets.
-
Configure Vina: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the search space. An exhaustiveness value of 8 or higher is recommended.
-
Run the Docking: Execute AutoDock Vina with the prepared configuration file.
-
Analyze the Results: The output will be a set of docked poses of the ligand with their corresponding binding affinities. The pose with the most negative binding energy is typically selected for further analysis.
Protocol 2: Molecular Dynamics (MD) Simulation of the this compound-CFTR Complex
This protocol outlines the steps for performing an MD simulation using GROMACS to assess the stability of the docked complex.
1. System Preparation:
-
Combine Protein and Ligand: Create a complex of the F508del-CFTR protein with the best-docked pose of this compound.
-
Force Field Selection: Choose a suitable force field for the protein and ligand. The CHARMM36m force field is well-suited for proteins, including membrane proteins, and can be used in conjunction with the CHARMM General Force Field (CGenFF) for the ligand.
-
Membrane Embedding: Since CFTR is a transmembrane protein, the complex should be embedded in a lipid bilayer (e.g., POPC) using a tool like the CHARMM-GUI membrane builder or GROMACS' g_membed.
-
Solvation and Ionization: Solvate the system with a suitable water model, such as TIP3P. Add ions to neutralize the system and to achieve a physiological salt concentration (e.g., 0.15 M NaCl).
2. MD Simulation Steps:
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes.
-
Equilibration:
-
Conduct a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform a longer NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density. Position restraints on the protein and ligand heavy atoms are typically applied during equilibration to allow the solvent and lipids to relax around them.
-
-
Production MD: Run the production MD simulation for a sufficient duration (e.g., 200 ns, as in the reference study) without any restraints.
3. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bonds: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand throughout the simulation.
-
Radius of Gyration (Rg): Calculate the Rg of the protein to assess its compactness.
Protocol 3: Binding Free Energy Calculation using MM/PBSA
This protocol describes how to calculate the binding free energy from the MD simulation trajectory using the g_mmpbsa tool.
1. Prepare Input Files:
-
Trajectory: Use the trajectory file from the production MD run. It is often necessary to remove periodic boundary conditions first.
-
Topology and Structure Files: Provide the GROMACS topology (.top), structure (.gro or .pdb), and index (.ndx) files.
-
g_mmpbsa Input File: Create an input file (.mdp format) that specifies the parameters for the MM/PBSA calculation, including the start and end frames for analysis, the dielectric constants, and the choice of the Poisson-Boltzmann or Generalized Born model.
2. Run g_mmpbsa:
-
Execute the g_mmpbsa command with the appropriate flags to specify the input files and the groups for the protein and the ligand from the index file.
3. Analyze the Output:
-
The output will provide the binding free energy, decomposed into its constituent energy terms (van der Waals, electrostatic, polar solvation, and nonpolar solvation energies). This allows for a detailed understanding of the driving forces behind the protein-ligand interaction.
Conclusion
The computational protocols detailed in these application notes provide a robust framework for investigating the interaction of this compound with the F508del-CFTR protein. The quantitative data and mechanistic insights derived from these in silico studies are invaluable for the rational design and development of novel CFTR modulators. While these computational approaches offer powerful predictive capabilities, it is crucial to note that in vitro and in vivo experimental validation is essential to confirm the efficacy and safety of any potential therapeutic agent.
References
- 1. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cff.org [cff.org]
- 3. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of Bamocaftor in Combination with Tezacaftor and Ivacaftor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial surfaces. The most common mutation, F508del, leads to a misfolded CFTR protein that is prematurely degraded and thus fails to traffic to the cell surface. The triple combination of Bamocaftor (VX-659), Tezacaftor (VX-661), and Ivacaftor (VX-770) represents a significant therapeutic advancement for patients with at least one F508del allele. This compound and Tezacaftor are CFTR correctors that act via complementary mechanisms to rescue the processing and trafficking of the F508del-CFTR protein to the cell surface.[1][2] Ivacaftor is a CFTR potentiator that increases the channel open probability of the CFTR protein at the cell surface.[3] In vitro studies using human bronchial epithelial (HBE) cells have demonstrated that this triple combination additively increases the amount of F508del-CFTR at the cell surface and significantly enhances chloride transport to a greater degree than dual-combination therapies.[1][4]
These application notes provide an overview of the in vitro methodologies used to characterize the efficacy of the this compound, Tezacaftor, and Ivacaftor triple combination therapy. Detailed protocols for key experiments are provided to guide researchers in the evaluation of this and other CFTR modulator therapies.
Data Presentation
The following tables summarize the expected quantitative outcomes from in vitro studies evaluating the triple combination of this compound, Tezacaftor, and Ivacaftor on F508del-CFTR expressing cells.
Table 1: Effect of CFTR Modulators on F508del-CFTR Protein Maturation
| Treatment | Immature CFTR (Band B) | Mature CFTR (Band C) |
| Vehicle (DMSO) | High | Low |
| Tezacaftor + Ivacaftor | Moderate | Moderate |
| This compound + Tezacaftor + Ivacaftor | Low | High |
Data based on Western blot analysis of CFTR protein in primary human bronchial epithelial cells homozygous for the F508del mutation.
Table 2: Functional Restoration of F508del-CFTR Chloride Transport
| Treatment | Forskolin-Stimulated Isc (µA/cm²) | % of Wild-Type CFTR Function |
| Vehicle (DMSO) | ~0-2 | < 5% |
| Tezacaftor + Ivacaftor | ~10-20 | ~25-40% |
| This compound + Tezacaftor + Ivacaftor | ~30-50 | ~60-80% |
Data represents typical results from Ussing chamber experiments on primary human bronchial epithelial cells homozygous for the F508del mutation. Actual values may vary depending on the specific cell donor and experimental conditions.
Experimental Protocols
Cell Culture of Primary Human Bronchial Epithelial (HBE) Cells
Primary HBE cells are considered the gold standard for in vitro evaluation of CFTR modulators as they represent the native physiological environment of the airways.
Materials:
-
Cryopreserved primary HBE cells (F508del homozygous)
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
Collagen-coated flasks and permeable supports (e.g., Transwells®)
-
Air-Liquid Interface (ALI) differentiation medium
Protocol:
-
Thaw cryopreserved HBE cells and plate them in a collagen-coated T-75 flask with BEGM.
-
Culture the cells at 37°C in a 5% CO₂ incubator, changing the medium every 48 hours until they reach 80-90% confluency.
-
Passage the cells and seed them onto collagen-coated permeable supports at a density of 2.5 x 10⁵ cells/cm².
-
Culture the cells submerged in BEGM in both the apical and basolateral compartments until they form a confluent monolayer.
-
Once confluent, switch to ALI differentiation medium in the basolateral compartment and remove the medium from the apical compartment to establish an air-liquid interface.
-
Maintain the ALI cultures for 4-6 weeks to allow for full differentiation into a pseudostratified mucociliary epithelium.
Western Blot Analysis of CFTR Protein
This protocol is used to assess the maturation of the F508del-CFTR protein in response to corrector treatment. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) are separated by SDS-PAGE.
Materials:
-
Differentiated HBE cells on permeable supports
-
CFTR modulators (this compound, Tezacaftor, Ivacaftor)
-
Lysis buffer (RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membranes
-
Primary anti-CFTR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat the differentiated HBE cells with the desired concentrations of CFTR modulators (or vehicle control) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them directly on the permeable support with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by heating at 37°C for 15 minutes in Laemmli sample buffer. Do not boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
The Ussing chamber is a key functional assay to measure ion transport across epithelial monolayers. This protocol quantifies the increase in CFTR-mediated chloride current following treatment with the triple combination therapy.
Materials:
-
Differentiated HBE cells on permeable supports
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) solution
-
CFTR modulators
-
Forskolin (a CFTR activator)
-
CFTRinh-172 (a CFTR inhibitor)
-
Amiloride (an ENaC inhibitor)
Protocol:
-
Treat differentiated HBE cells with CFTR modulators for 24-48 hours prior to the assay.
-
Mount the permeable supports containing the HBE cell monolayers in the Ussing chambers.
-
Fill both the apical and basolateral chambers with pre-warmed and gassed (95% O₂/5% CO₂) KBR solution.
-
Allow the system to equilibrate and measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block sodium transport through the epithelial sodium channel (ENaC).
-
Once the current stabilizes, add forskolin to both chambers to stimulate CFTR-mediated chloride secretion.
-
After the forskolin-stimulated current reaches its peak, add CFTRinh-172 to the apical chamber to confirm that the measured current is CFTR-specific.
-
Record the change in Isc at each step to quantify CFTR function.
Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids
This assay provides a high-throughput method to assess CFTR function in a 3D cell culture model.
Materials:
-
Human intestinal organoids derived from rectal biopsies of CF patients (F508del homozygous)
-
Matrigel®
-
Organoid culture medium
-
CFTR modulators
-
Forskolin
-
Live-cell imaging system
Protocol:
-
Plate intestinal organoids in Matrigel® in a 96-well plate and culture them for 3-5 days.
-
Treat the organoids with the desired concentrations of CFTR modulators (or vehicle control) for 24 hours.
-
On the day of the assay, replace the culture medium with a buffer containing forskolin.
-
Immediately begin imaging the organoids using a live-cell imaging system.
-
Capture images at regular intervals for 1-2 hours.
-
Quantify the change in organoid area over time using image analysis software (e.g., ImageJ). An increase in organoid swelling indicates functional CFTR-mediated fluid secretion.
Visualizations
Caption: Mechanism of action of the triple combination therapy.
Caption: Experimental workflow for the Ussing chamber assay.
Caption: Experimental workflow for Western blot analysis of CFTR.
References
- 1. cff.org [cff.org]
- 2. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
Application Notes and Protocols for the In Vitro Reconstitution and Use of Bamocaftor
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Bamocaftor (also known as VX-659) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] It is a synthetic organic small molecule designed to address the underlying molecular defects in the CFTR protein caused by certain mutations, most notably the F508del mutation.[1][3] This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, preventing it from reaching the cell surface to function as a chloride and bicarbonate channel. This compound works by aiding in the proper folding and trafficking of the mutant CFTR protein to the plasma membrane.[3] It is often used in combination with other CFTR modulators, such as tezacaftor and ivacaftor, to achieve a more robust clinical effect. These application notes provide detailed protocols for the reconstitution of this compound from a powder form for use in various in vitro experiments aimed at studying its efficacy and mechanism of action.
II. Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding its behavior in experimental systems.
| Property | Value |
| Chemical Name | N-(benzenesulfonyl)-6-[3-[2-[1-(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
| Synonyms | VX-659 |
| Molecular Formula | C₂₈H₃₂F₃N₅O₄S |
| Molecular Weight | 591.65 g/mol |
| Appearance | Solid |
| Solubility in DMSO | 18.33 mg/mL (30.98 mM) with sonication recommended. |
Note on Solubility: There are conflicting reports regarding the maximum solubility of this compound in DMSO. While one source specifies 18.33 mg/mL (30.98 mM), general guidelines for similar small molecules suggest that higher concentrations may be achievable with techniques such as warming and ultrasonication. It is recommended to perform a solubility test to determine the optimal concentration for your specific experimental needs.
III. Reconstitution of this compound Powder
This protocol describes a general procedure for the reconstitution of this compound powder to create a stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Protocol:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example for a 10 mM Stock Solution:
-
Volume of DMSO (mL) = (Mass of this compound (mg) / 591.65 g/mol ) / 10 mmol/L
-
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) may also aid in dissolution, but the temperature stability of this compound should be considered.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage Conditions: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C. Protect from light.
IV. Experimental Protocols
The following are generalized protocols for common in vitro assays used to evaluate the efficacy of CFTR correctors like this compound.
A. Western Blotting for CFTR Maturation
This assay assesses the ability of this compound to rescue the processing of the F508del-CFTR protein from its immature, core-glycosylated state (Band B) to its mature, complex-glycosylated form (Band C).
Protocol:
-
Cell Culture and Treatment:
-
Plate human bronchial epithelial (HBE) cells or other suitable cell lines expressing F508del-CFTR.
-
Once the cells reach the desired confluency, treat them with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 24-48 hours. A recent study used a concentration of 10 µM of this compound in HBE cells.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for CFTR.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the intensity of Band B and Band C to determine the CFTR maturation ratio (Band C / (Band B + Band C)).
-
B. Ussing Chamber Assay for CFTR Function
This functional assay measures ion transport across a polarized epithelial monolayer and is a gold-standard method for assessing the restoration of CFTR channel activity.
Protocol:
-
Cell Culture on Permeable Supports: Culture HBE cells or other suitable epithelial cells on permeable supports until a polarized monolayer with a high transepithelial electrical resistance (TEER) is formed.
-
Corrector Treatment: Treat the cell monolayers with this compound (e.g., 10 µM) for 24-48 hours to allow for the correction and trafficking of F508del-CFTR to the cell surface.
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Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system.
-
Short-Circuit Current (Isc) Measurement:
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Bathe the apical and basolateral sides of the monolayer with identical physiological saline solutions.
-
Measure the baseline Isc.
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Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium absorption.
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Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) and a CFTR potentiator (e.g., ivacaftor or genistein) to the apical chamber.
-
Inhibit the CFTR-dependent current with a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the measured current.
-
-
Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a direct measure of the functional rescue of CFTR by this compound.
V. Data Presentation
The following tables provide a structured summary of key quantitative data related to this compound.
Table 1: Physicochemical and In Vitro Data for this compound
| Parameter | Value | Reference(s) |
| Molecular Weight | 591.65 g/mol | - |
| Solubility in DMSO | 18.33 mg/mL (30.98 mM) | |
| In Vitro Concentration | 10 µM used to stimulate K+ secretion in F508del CFTR HBEs. | |
| Binding Energy | -40.25 kJ/mol (computationally determined, suggesting stable binding to CFTR) |
VI. Visualizations
A. Signaling Pathway of CFTR Correction by this compound
The following diagram illustrates the mechanism of action of this compound as a CFTR corrector.
Caption: Mechanism of this compound as a CFTR corrector.
B. Experimental Workflow for this compound Reconstitution
The diagram below outlines the key steps for preparing a this compound stock solution from powder.
Caption: Workflow for this compound stock solution preparation.
References
Application Note: Long-Term Stability of Bamocaftor in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamocaftor (VX-659) is a key small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, designed to restore the function of the F508del-CFTR mutant.[1][2] For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. The long-term stability of these stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a summary of the available stability data, recommended storage conditions, and a detailed protocol for researchers to conduct their own long-term stability assessments.
Recommended Storage Conditions
Commercially available information provides general guidance on the storage of this compound in DMSO. Adherence to these conditions is crucial for maintaining the integrity of the compound over time.
| Storage Temperature | Recommended Storage Period | Source |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
| Room Temperature | Not Recommended for long-term storage |
Note: For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1] If precipitation is observed upon thawing or during preparation, gentle warming and/or sonication can be used to aid dissolution. It is also advisable to use newly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can impact solubility.
Experimental Protocol: Assessing Long-Term Stability of this compound in DMSO via HPLC
This protocol outlines a general method for determining the long-term stability of this compound in a DMSO stock solution using High-Performance Liquid Chromatography (HPLC), a widely used technique for stability testing.
1. Objective:
To quantify the degradation of this compound in a DMSO solution over time at various storage temperatures.
2. Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
3. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.
-
Aliquot the stock solution into multiple HPLC vials to avoid repeated freeze-thaw cycles of the main stock.
4. Storage Conditions and Sampling:
-
Store the aliquoted vials at the desired temperatures. Recommended temperatures for a comprehensive study include:
-
-80°C (Control)
-
-20°C
-
4°C
-
Room Temperature (Accelerated degradation)
-
-
Establish a sampling time point schedule (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6).
-
At each time point, retrieve one vial from each storage condition.
5. HPLC Analysis:
-
Preparation of Standards: Prepare a fresh calibration curve of this compound in DMSO at known concentrations on the day of analysis.
-
Sample Preparation: Dilute an aliquot of the stored sample and the Day 0 control sample to a suitable concentration for HPLC analysis using the mobile phase.
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-gradient elution may be necessary to separate this compound from potential degradants. An example could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength appropriate for this compound (this may require a UV scan to determine the lambda max).
-
Column Temperature: 25°C
-
-
Data Analysis:
-
Integrate the peak area of this compound in each chromatogram.
-
Calculate the percentage of remaining this compound at each time point relative to the Day 0 sample using the following formula: % Remaining = (Peak Area of Stored Sample / Peak Area of Day 0 Sample) x 100
-
Observe the appearance of any new peaks in the chromatogram, which may indicate degradation products.
-
6. Data Presentation:
Summarize the percentage of remaining this compound at each time point and storage condition in a table for easy comparison.
Diagrams
Caption: Experimental workflow for assessing the long-term stability of this compound in DMSO.
Caption: Mechanism of action of this compound as a CFTR corrector.
Conclusion
While general storage guidelines for this compound in DMSO are available, empirical determination of its long-term stability under specific laboratory conditions is highly recommended. The provided HPLC protocol offers a robust framework for researchers to perform such stability studies, ensuring the quality and reliability of their experimental data. Proper storage and handling of this compound stock solutions are paramount for advancing research in cystic fibrosis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bamocaftor for In Vitro CFTR Correction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bamocaftor (VX-659) for in vitro correction of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly the F508del mutation. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as VX-659) is a next-generation CFTR corrector.[1][2] Its primary mechanism of action is to improve the processing and trafficking of mutant CFTR protein, particularly the F508del-CFTR variant, which is prone to misfolding and degradation in the endoplasmic reticulum.[3] By aiding in the proper folding of the protein, this compound increases the quantity of functional CFTR channels at the cell surface, leading to enhanced chloride ion transport.[3]
Q2: Should this compound be used as a single agent or in combination?
A2: this compound's efficacy is significantly enhanced when used in a triple combination with another CFTR corrector, such as Tezacaftor (VX-661), and a CFTR potentiator, like Ivacaftor (VX-770).[1] this compound and Tezacaftor have complementary mechanisms of action, leading to a more robust rescue of the F508del-CFTR protein. The potentiator, Ivacaftor, is then required to increase the channel open probability of the corrected CFTR protein at the cell membrane.
Q3: What is a typical effective concentration range for this compound in vitro?
A3: Based on studies of structurally and functionally similar next-generation correctors like Elexacaftor (VX-445), a starting concentration range for this compound in cell culture is typically in the low micromolar range, from 0.1 µM to 10 µM. For combination therapies, concentrations of 3 µM for this compound, 3 µM for Tezacaftor, and 1 µM for Ivacaftor have been used. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is the recommended incubation time for this compound treatment?
A4: A standard incubation period of 24 to 48 hours is recommended for CFTR corrector compounds. This duration allows sufficient time for the drug to facilitate the correction, synthesis, and trafficking of the mutant CFTR protein to the cell surface.
Q5: How should I prepare and store a this compound stock solution?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). To ensure complete dissolution, warming the solution to 37°C and using sonication may be necessary. It is best practice to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store them at -20°C or -80°C.
Data Presentation: In Vitro Concentrations of CFTR Modulators
The following tables provide a summary of typical concentrations for this compound and its common combination partners used in in vitro studies to guide experimental design.
Table 1: this compound (Corrector)
| Parameter | Value | Cell Lines | Reference |
| Starting Concentration Range | 0.1 - 10 µM | CFBE, HBE, HEK293 | Inferred from related correctors |
| Typical Combination Conc. | 3 µM | HNE | |
| Incubation Time | 24 - 48 hours | HBE, CFBE | |
| Solvent | DMSO | N/A |
Table 2: Common Combination Agents for this compound
| Compound | Type | Typical Concentration | Reference |
| Tezacaftor (VX-661) | Corrector | 3 µM | |
| Ivacaftor (VX-770) | Potentiator | 1 µM (chronic), 100 nM (acute) | |
| Elexacaftor (VX-445) | Corrector | 3 µM |
Mandatory Visualizations
Caption: Mechanism of action for this compound in a triple-combination therapy.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for common experimental issues.
Troubleshooting Guides
Issue 1: Low or no increase in CFTR function (Ussing Chamber or YFP Assay) after this compound treatment.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve with this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) to identify the optimal concentration for your cell model. |
| Insufficient Incubation Time | Ensure cells are incubated with this compound for at least 24 hours. Consider a time-course experiment (12, 24, 48 hours) to determine the optimal duration. |
| Poor Cell Health or Monolayer Integrity | Visually inspect cells for normal morphology. For Ussing chamber assays, ensure Transepithelial Electrical Resistance (TEER) is high (>300 Ω·cm²) before starting the experiment. If TEER is low, the monolayer may be "leaky," preventing accurate measurements. |
| Inactive Reagents | Prepare fresh solutions of agonists (e.g., Forskolin) and potentiators (e.g., Ivacaftor). Validate their activity on wild-type CFTR-expressing cells as a positive control. |
| High Basal Activity (YFP Assay) | The assay window may be too small if basal halide transport is high. Optimize assay conditions by performing the assay at 37°C and ensuring minimal cell manipulation to reduce non-specific transport. |
| Vehicle (DMSO) Effects | Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1-0.2%. High concentrations of DMSO can be cytotoxic or affect CFTR function. |
Issue 2: High variability between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding plates. Use a multichannel pipette carefully and avoid edge effects by not using the outermost wells of the plate. |
| Compound Precipitation | Visually inspect the media after adding the compound stock solution. If precipitation occurs, try pre-diluting the stock in a smaller volume of media before adding to the well. Ensure the final solvent concentration is low. |
| Ussing Chamber Contamination | Residual compounds (especially potent ones like Forskolin or Ivacaftor) can adsorb to the chamber plastic and affect subsequent experiments. Thoroughly wash chambers with a sodium phosphate tribasic solution and then a mild acid solution after each use. |
| Inconsistent Timing of Reagent Addition | For kinetic assays like the YFP influx assay, use an automated liquid handler for simultaneous reagent addition to all wells to ensure consistent timing. |
Issue 3: Faint or absent Band C (mature CFTR) on Western Blot after this compound treatment.
| Potential Cause | Recommended Solution |
| Insufficient Protein Loading | Accurately quantify total protein concentration in cell lysates using a BCA assay. Load a sufficient amount of total protein (typically 20-50 µg) per lane to detect the low-abundance CFTR protein. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage, buffer composition) for a large protein like CFTR (~170-180 kDa). Using a lower percentage acrylamide gel (e.g., 6-7%) can improve resolution and transfer efficiency. |
| Suboptimal Antibody Concentration | The primary anti-CFTR antibody may be too dilute or too concentrated. Perform an antibody titration to determine the optimal concentration that yields a strong signal with low background. |
| Incorrect Sample Preparation | Do not boil samples containing CFTR as it can cause aggregation. Instead, heat samples at a lower temperature (e.g., 37°C or 65°C) for 15-30 minutes before loading. |
| This compound Cytotoxicity | At very high concentrations, some CFTR modulators can be cytotoxic, leading to reduced overall protein synthesis. Perform a cell viability assay (e.g., XTT or MTT) to confirm that the concentrations of this compound used are non-toxic. |
Experimental Protocols
Protocol 1: Dose-Response Optimization of this compound using YFP-Halide Influx Assay
This protocol is designed for a 96-well format using cells stably expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Cell Seeding: Seed CFBE41o- or HEK293 cells co-expressing F508del-CFTR and YFP into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer the next day.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. If using in combination, keep the concentrations of Tezacaftor and Ivacaftor constant (e.g., 3 µM and 1 µM, respectively).
-
Include a vehicle control (DMSO only, final concentration ≤0.2%).
-
Carefully replace the medium in the cell plate with the compound-containing medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Assay Procedure:
-
Wash the cells twice with a chloride-containing buffer (e.g., PBS).
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Record baseline fluorescence for 10-20 seconds.
-
Inject an iodide-containing buffer to replace the chloride buffer.
-
Simultaneously, inject a stimulation cocktail containing Forskolin (e.g., 10 µM final concentration) and a potentiator like Ivacaftor (if not included in the chronic incubation) or Genistein.
-
Immediately begin recording the decrease in YFP fluorescence over time (quenching) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the log of this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
Protocol 2: Ussing Chamber Assay for Functional Validation
This protocol is for validating the efficacy of an optimized this compound concentration on polarized epithelial cells (e.g., primary Human Bronchial Epithelial cells or CFBE41o-) grown on permeable supports.
-
Cell Culture and Treatment:
-
Culture epithelial cells on permeable supports until a polarized monolayer with high TEER (>300 Ω·cm²) is formed.
-
Treat the cells with the optimized concentration of this compound (and combination partners) for 24-48 hours. Include a vehicle-treated control.
-
-
Ussing Chamber Setup:
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) Ringer's solution.
-
Allow the system to equilibrate for 15-30 minutes and record the baseline short-circuit current (Isc).
-
-
Pharmacological Additions:
-
Add Amiloride (e.g., 10 µM) to the apical chamber to block the epithelial sodium channel (ENaC). Wait for the Isc to stabilize.
-
Add Forskolin (e.g., 10 µM) to both chambers to stimulate CFTR-mediated chloride secretion.
-
Acutely add a potentiator like Ivacaftor (e.g., 1 µM) or Genistein (e.g., 50 µM) to the apical chamber to maximize the opening of corrected CFTR channels.
-
Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm the observed current is CFTR-dependent.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to Forskolin and the potentiator.
-
The magnitude of the CFTRinh-172-sensitive current represents the level of corrected CFTR function.
-
Compare the ΔIsc between the vehicle- and this compound-treated groups.
-
References
Bamocaftor solubility issues in aqueous buffer solutions
Welcome to the technical support center for Bamocaftor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound (also known as VX-659) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1] It is a synthetic organic molecule designed to improve the processing and trafficking of the CFTR protein, particularly in individuals with the F508del mutation.[1] Like many small molecule drugs, this compound is poorly soluble in water, which can present challenges for in vitro and in vivo studies that require the compound to be in solution.[2][3][4]
Q2: What are the known solvents for this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). Commercial suppliers report solubilities of up to 100 mg/mL in DMSO. For in vivo studies, co-solvent systems are recommended to achieve a clear solution.
Q3: Is there any available data on the aqueous solubility of this compound?
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for experiments.
Issue 1: this compound precipitates when I dilute my DMSO stock solution with aqueous buffer.
-
Cause: This is a common issue for poorly soluble compounds. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes polarity, causing the compound to crash out of solution.
-
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize the co-solvent percentage: While minimizing DMSO is often desired, a certain percentage may be necessary to maintain solubility. It is recommended to keep the final DMSO concentration in cell-based assays below 0.5% to avoid solvent-induced artifacts. For animal studies, the DMSO concentration should generally be kept below 10%.
-
Use a surfactant: Non-ionic surfactants like Tween-80 or Pluronic F-68 can help to form micelles that encapsulate the drug, improving its apparent solubility in aqueous media.
-
Incorporate a cyclodextrin: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common excipient used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.
-
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Cause: Inconsistent results can stem from variability in the preparation of the this compound solution, leading to differences in the effective concentration of the compound. Precipitation, even if not visible, can significantly impact the amount of soluble drug available to the cells.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions.
-
Vortex thoroughly: Ensure your final solution is well-mixed by vortexing immediately after dilution.
-
Visual inspection: Before adding the solution to your cells, visually inspect it for any signs of precipitation. If observed, reconsider your formulation strategy.
-
Filter sterilization: If sterile filtration is required, use a low-protein-binding filter (e.g., PVDF) to minimize loss of the compound due to adsorption.
-
Quantitative Data
The following tables summarize the available solubility data and recommended formulation compositions for this compound.
Table 1: this compound Solubility in Organic Solvents
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (169.02 mM) | Warming and sonication may be required. | |
| DMSO | 18.33 mg/mL (30.98 mM) | Sonication is recommended. |
Table 2: Recommended Formulations for In Vivo Studies
| Formulation Composition | Achievable Concentration | Notes | Source |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.23 mM) | Clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.23 mM) | Clear solution. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | General recommendation | Solvents should be added sequentially. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Preparing a Working Solution for In Vitro Assays
-
Thaw a frozen aliquot of the this compound DMSO stock solution.
-
Determine the final desired concentration of this compound and the maximum allowable concentration of DMSO in your experiment (typically ≤ 0.5%).
-
Serially dilute the DMSO stock solution in your aqueous buffer or cell culture medium.
-
Add the solvent to the this compound stock (or a dilution thereof) and vortex immediately and vigorously to ensure rapid mixing and minimize precipitation.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound solutions.
References
Identifying and mitigating off-target effects of Bamocaftor in vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of Bamocaftor (VX-659) in in vitro settings. This compound is an investigational next-generation corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, designed to improve the processing and trafficking of dysfunctional CFTR, particularly the F508del mutant.[1][2] While its primary mechanism is to rescue CFTR protein function, it is crucial to characterize any unintended interactions to ensure data integrity and therapeutic safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a CFTR corrector.[1] Its main function is to aid in the proper folding and trafficking of the CFTR protein to the cell surface, thereby increasing the quantity of functional channels.[3] It has a distinct mechanism of action from older correctors like tezacaftor, and their effects are considered additive when used in combination therapies.[4] Computational studies suggest this compound might also have a dual role as a potentiator, though this requires further experimental validation.
Q2: What are off-target effects and why are they a concern for a CFTR corrector like this compound?
Off-target effects occur when a compound binds to and alters the activity of proteins other than its intended target (in this case, CFTR). These unintended interactions can lead to a variety of issues, including:
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Misinterpretation of Experimental Results: An observed cellular phenotype might be incorrectly attributed to the on-target effect on CFTR when it is actually caused by an off-target interaction.
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Cellular Toxicity: Off-target effects can disrupt essential cellular pathways, leading to cytotoxicity.
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Confounding Variables in Drug Combination Studies: When used in combination with other drugs (like tezacaftor and ivacaftor), off-target effects can complicate the interpretation of synergistic or additive activities.
Q3: Are there known off-target effects of this compound?
Publicly available literature does not extensively detail a specific off-target interaction profile for this compound. Drug development processes involve comprehensive off-target screening, but these proprietary datasets are often not fully published. Therefore, it is essential for researchers using this compound in new cellular models or pathways to perform their own assessments to identify and mitigate potential off-target activities.
Q4: What are the initial steps to assess for potential off-target effects of this compound in my in vitro experiments?
The initial steps involve a combination of computational prediction and preliminary experimental validation:
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In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.
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Dose-Response Curve: Establish a clear dose-response relationship for the on-target activity (e.g., CFTR correction). Use the lowest effective concentration to minimize the risk of off-target effects.
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Cytotoxicity Assay: Determine the concentration at which this compound induces cellular toxicity. Concentrations showing toxicity are more likely to involve off-target mechanisms.
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Orthogonal Controls: Use a structurally different CFTR corrector to confirm that the observed phenotype is specific to CFTR correction and not an artifact of this compound's chemical structure.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during the in vitro assessment of this compound.
Issue 1: Inconsistent or unexpected phenotypic results at effective concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-Target Activity | 1. Lower Concentration: Reduce this compound concentration to the lowest point that still provides the desired on-target effect. 2. Orthogonal Approach: Use a different class of CFTR corrector to see if the phenotype is replicated. 3. Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm this compound is engaging with CFTR at the concentrations used. |
| Cell Line Variability | 1. Cell Line Authentication: Confirm the identity of your cell line. 2. Passage Number: Use cells within a consistent and low passage number range. |
| Experimental Error | 1. Reagent Quality: Check the quality and stability of this compound and other reagents. 2. Assay Conditions: Ensure consistent incubation times, temperatures, and cell densities. |
Issue 2: High level of cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | 1. Broad-Spectrum Kinase/Enzyme Profiling: Screen this compound against a panel of common off-target enzymes and receptors to identify potential unintended interactions. 2. Apoptosis/Necrosis Assays: Characterize the mechanism of cell death to understand the potential pathways affected. |
| Solvent Toxicity | 1. Solvent Control: Ensure the concentration of the solvent (e.g., DMSO) is consistent across all treatments and is below the toxic threshold for your cell line. |
| Compound Instability | 1. Fresh Preparations: Prepare fresh stock solutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: Determining On-Target Potency and Cytotoxicity
Objective: To determine the EC50 for CFTR correction and the CC50 for cytotoxicity of this compound.
Methodology:
-
Cell Culture: Plate human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation in 96-well plates.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 0.5 nM) in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Treat the cells with the this compound dilutions for 24-48 hours.
-
On-Target Assay (YFP-Halide Quenching):
-
Transduce cells with a halide-sensitive Yellow Fluorescent Protein (YFP).
-
After treatment, measure the rate of YFP quenching upon iodide addition in a plate reader. This rate is proportional to CFTR channel activity.
-
Plot the quenching rate against this compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
-
Cytotoxicity Assay (e.g., CellTiter-Glo®):
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In a parallel plate, add a reagent that measures ATP levels (indicative of cell viability).
-
Measure luminescence using a plate reader.
-
Plot luminescence against this compound concentration to determine the CC50.
-
Protocol 2: Broad-Spectrum Off-Target Profiling
Objective: To identify potential off-target interactions of this compound across a wide range of protein families.
Methodology:
-
Target Selection: Utilize a commercial service for off-target screening, such as an in vitro safety pharmacology panel (e.g., InVEST44), which covers a range of GPCRs, ion channels, enzymes, and transporters.
-
Compound Submission: Submit this compound at a concentration significantly higher than its on-target EC50 (e.g., 10 µM) to maximize the detection of lower-affinity off-target interactions.
-
Assay Performance: The service provider will perform radioligand binding assays or functional assays for each target in the panel.
-
Data Analysis: The results are typically provided as a percentage of inhibition or activation for each target. A common threshold for a significant "hit" is >50% inhibition/activation.
-
Follow-up: Any identified hits should be validated with secondary assays, such as functional cell-based assays for the specific off-target protein.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its on-target protein (CFTR) and to identify novel intracellular targets in an unbiased manner.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of this compound is expected to stabilize CFTR, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification:
-
For CFTR: Use Western blotting to quantify the amount of soluble CFTR remaining at each temperature.
-
For Unbiased Profiling: Use mass spectrometry to identify all proteins that show increased thermal stability in the presence of this compound.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A rightward shift in the melting curve for a protein in the presence of Bamoca-ftor indicates direct binding.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Logic for distinguishing on-target from off-target effects.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | CFTR | TargetMol [targetmol.com]
- 3. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Improving the Thermal Stability of F508del-CFTR with Bamocaftor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the thermal stability of the F508del-CFTR protein using the corrector molecule Bamocaftor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve F508del-CFTR stability?
This compound is an investigational CFTR corrector that aids in the proper folding and trafficking of the F508del-CFTR protein.[1][2] The F508del mutation leads to a misfolded and unstable protein that is prematurely degraded by the cell's quality control machinery and fails to reach the cell surface.[1][3] this compound acts as a pharmacological chaperone, binding to the mutant CFTR protein to facilitate its correct conformational folding. This increased stability allows the F508del-CFTR protein to escape degradation and traffic to the cell membrane, thereby increasing the density of functional channels on the cell surface. Computational studies suggest that this compound stabilizes the F508del-CFTR protein, making the complex more compact.[1] Some research also suggests that this compound may have a dual role as both a corrector and a potentiator.
Q2: What is the rationale for combining this compound with other CFTR modulators?
Combining this compound with other CFTR modulators, such as a potentiator like Ivacaftor and another corrector like Tezacaftor, can lead to a more robust rescue of F508del-CFTR function. While this compound helps to correct the folding and trafficking of the protein to the cell surface, a potentiator is often required to enhance the channel's opening probability. This combination therapy addresses two distinct defects of the F508del mutation: the processing defect (corrected by this compound and Tezacaftor) and the gating defect (addressed by Ivacaftor). This multi-pronged approach has been shown to be more effective in restoring chloride ion transport than single-agent therapies.
Q3: How can I assess the thermal stability of F508del-CFTR in my experiments?
The thermal stability of F508del-CFTR can be assessed using techniques such as the Thermal Shift Assay (TSA), also known as differential scanning fluorimetry (DSF). This method measures the melting temperature (Tm) of a protein, which is the temperature at which half of the protein population is unfolded. An increase in the Tm in the presence of a ligand, such as this compound, indicates that the ligand has bound to and stabilized the protein.
Q4: What are the expected outcomes of treating F508del-CFTR expressing cells with this compound in terms of protein maturation and function?
Treatment with this compound is expected to increase the maturation of the F508del-CFTR protein. This can be observed through Western blotting by an increase in the complex-glycosylated Band C and a corresponding decrease or stabilization of the core-glycosylated Band B. Functionally, an increase in CFTR-mediated chloride transport is expected, which can be measured using techniques like the Ussing chamber assay. This is observed as an increase in the forskolin-stimulated short-circuit current (Isc).
Troubleshooting Guides
Thermal Shift Assay (TSA)
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| No clear sigmoidal melting curve | - Protein concentration is too low or too high.- Incompatible buffer conditions.- Protein is aggregated or unstable at the start of the experiment. | - Optimize protein concentration. A typical starting point is 0.1-0.2 mg/mL.- Screen different buffer conditions (pH, salt concentration) to find one that stabilizes the protein.- Ensure the protein is properly folded and monodisperse before the assay using techniques like size-exclusion chromatography. |
| High background fluorescence | - The fluorescent dye (e.g., SYPRO Orange) is interacting with components in the buffer or with detergent micelles (if using purified membrane protein). | - Run a buffer-only control to assess background fluorescence.- If using detergents, screen for one that has minimal interaction with the dye. Consider using alternative dyes like ANS for membrane proteins. |
| Variability between replicates | - Pipetting errors.- Uneven heating across the plate. | - Use a calibrated multichannel pipette for dispensing reagents.- Ensure the plate is properly sealed to prevent evaporation.- Confirm the real-time PCR instrument provides uniform heating. |
| Unexpected decrease in Tm with this compound | - this compound is destabilizing the protein under the tested conditions.- Incorrect compound concentration. | - While unlikely for a corrector, re-verify the experimental conditions.- Perform a dose-response curve to assess the effect of different this compound concentrations. |
Western Blotting for CFTR Maturation
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| No visible CFTR bands | - Low protein expression in the cell line.- Insufficient protein loaded on the gel.- Poor transfer of the high molecular weight CFTR protein. | - Use a positive control cell line known to express CFTR.- Increase the amount of total protein loaded per lane.- Optimize transfer conditions (e.g., use a wet transfer system, extend transfer time, use a membrane suitable for large proteins). |
| Weak Band C signal even with this compound treatment | - Suboptimal concentration of this compound.- Insufficient incubation time.- Cell line is not responsive to the corrector. | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for this compound.- Verify the expression of F508del-CFTR in your cell line. |
| High background on the blot | - Inadequate blocking.- Primary or secondary antibody concentration is too high.- Insufficient washing. | - Optimize blocking conditions (e.g., use 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature or overnight at 4°C).- Titrate primary and secondary antibody concentrations.- Increase the number and duration of wash steps with TBST. |
| Non-specific bands | - Antibody is not specific.- Protein degradation. | - Use a highly specific and validated anti-CFTR antibody.- Include protease inhibitors in your lysis buffer and keep samples on ice. |
Ussing Chamber Assay
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low transepithelial electrical resistance (TEER) | - Cell monolayer is not confluent or has poor tight junction formation. | - Allow cells to polarize for a longer duration before the experiment.- Ensure proper cell seeding density. |
| No response to forskolin stimulation | - F508del-CFTR is not present at the cell surface.- Insufficient this compound treatment. | - Confirm F508del-CFTR expression and maturation via Western blot.- Optimize this compound concentration and incubation time. |
| High baseline noise or drifting baseline | - Issues with the Ussing chamber setup (e.g., air bubbles, electrode problems).- Contamination of the chamber. | - Ensure proper chamber assembly and remove any air bubbles between the electrodes and the membrane.- Thoroughly clean the Ussing chamber between experiments to avoid compound carryover. |
| Small increase in short-circuit current (Isc) with this compound | - Suboptimal corrector effect.- Absence of a potentiator. | - Consider co-treatment with a potentiator like Ivacaftor to maximize channel activity.- Verify the concentration and purity of this compound. |
Experimental Protocols
Thermal Shift Assay (TSA) Protocol
This protocol provides a general framework for performing a thermal shift assay to assess the stabilization of F508del-CFTR by this compound.
Materials:
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Purified F508del-CFTR protein
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This compound stock solution (in DMSO)
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Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 2 mM ATP, pH 7.4)
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SYPRO Orange fluorescent dye (5000x stock in DMSO)
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96-well qPCR plates
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Real-time PCR instrument with melt curve capability
Procedure:
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Prepare the protein solution: Dilute the purified F508del-CFTR protein to a final concentration of 2 µM in the assay buffer.
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Prepare the ligand solution: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
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Prepare the dye solution: Dilute the SYPRO Orange stock to a 20x working solution in the assay buffer.
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Set up the assay plate: In each well of a 96-well qPCR plate, add:
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10 µL of 2 µM F508del-CFTR
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10 µL of the this compound serial dilution or vehicle control
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5 µL of 20x SYPRO Orange
-
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Seal and centrifuge the plate: Seal the plate with an optically clear seal and briefly centrifuge to collect the contents at the bottom of the wells.
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Perform the melt curve analysis: Place the plate in a real-time PCR instrument and run a melt curve program. A typical program would be:
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Hold at 25°C for 2 minutes.
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Ramp up to 95°C with a ramp rate of 0.5°C/minute, acquiring fluorescence data at each 0.5°C increment.
-
-
Data analysis:
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Plot the fluorescence intensity as a function of temperature.
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Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the inflection point of the curve.
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Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the this compound-treated samples. A positive ΔTm indicates stabilization.
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Western Blotting Protocol for CFTR Maturation
This protocol outlines the steps to assess the maturation of F508del-CFTR in response to this compound treatment.
Materials:
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F508del-CFTR expressing cells (e.g., CFBE41o-)
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This compound
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Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit
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SDS-PAGE gels (6% acrylamide)
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Transfer buffer
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PVDF membrane
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Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary anti-CFTR antibody
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell treatment: Seed F508del-CFTR expressing cells and grow to confluence. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 24-48 hours.
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Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 6% SDS-PAGE gel.
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Protein transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.
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Antibody incubation:
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Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
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Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities for Band B (immature, core-glycosylated) and Band C (mature, complex-glycosylated). An increase in the Band C to Band B ratio indicates improved maturation.
Visualizations
Signaling Pathway and Drug Action
References
- 1. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CFTR | TargetMol [targetmol.com]
- 3. Summary of F508del Mutation Testing - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing Bamocaftor precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Bamocaftor precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture experiments can lead to inaccurate results by altering the effective concentration of the compound. This guide provides a step-by-step approach to identify the cause and resolve the issue.
Q1: I observed a precipitate in my cell culture medium after adding this compound. What are the likely causes?
A1: this compound precipitation in cell culture media can stem from several factors, primarily related to its physicochemical properties and interactions with the media components. The most common causes include:
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Solvent Shock: A rapid change in the solvent environment when a concentrated this compound stock solution (typically in DMSO) is diluted into the aqueous cell culture medium can cause the compound to crash out of solution.[1]
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High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.[1]
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Temperature Fluctuations: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect the solubility of some compounds.[1]
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pH Shifts: The pH of the cell culture medium, which is sensitive to CO₂ levels in the incubator, can influence the solubility of pH-sensitive compounds.
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Interaction with Media Components: this compound may interact with salts, amino acids, vitamins, or proteins present in the cell culture medium, leading to the formation of insoluble complexes.[1]
Q2: How can I systematically troubleshoot the precipitation of this compound?
A2: A logical approach to troubleshooting is essential to pinpoint the cause of precipitation. The following workflow can guide you through this process.
Figure 1: A workflow for troubleshooting this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound.[2] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. However, it is crucial to use the lowest possible final DMSO concentration in your cell culture experiments (typically ≤ 0.5%) to avoid cellular toxicity.
Q4: What is the known solubility of this compound?
A4: Specific solubility data for this compound in various cell culture media is not extensively published. However, some suppliers provide solubility information in DMSO.
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (169.02 mM) |
It is recommended to sonicate and warm the solution to aid dissolution in DMSO.
Q5: How does the type of cell culture medium affect this compound solubility?
A5: The composition of the cell culture medium can significantly impact the solubility of this compound. Different media formulations, such as DMEM, MEM, and RPMI-1640, contain varying concentrations of amino acids, salts, and vitamins that can interact with the compound. For instance, high concentrations of certain salts or the presence of specific ions could lead to precipitation.
Q6: Can serum in the cell culture medium help with this compound solubility?
A6: Yes, fetal bovine serum (FBS) contains proteins like albumin that can bind to and help solubilize hydrophobic compounds. If you are observing precipitation in serum-free or low-serum media, consider testing if increasing the serum concentration improves this compound's solubility. However, be mindful of how changes in serum concentration might affect your specific experimental outcomes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
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This compound powder
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Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Water bath or incubator at 37°C (optional)
Procedure:
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Calculate the required mass of this compound:
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Molecular Weight of this compound: 591.64 g/mol
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For 1 mL of a 10 mM stock solution, you will need 5.9164 mg of this compound.
-
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Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
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Add DMSO: Add the appropriate volume of DMSO to the tube. For a 10 mM solution from 5.9164 mg, add 1 mL of DMSO.
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Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming at 37°C and brief sonication can be applied. Visually inspect the solution to ensure there is no precipitate.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol provides a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
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Sterile microcentrifuge tubes or a 96-well plate
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Pipettes and sterile tips
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Microscope
Procedure:
-
Prepare Serial Dilutions:
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In a series of sterile tubes or wells, prepare serial dilutions of the this compound stock solution into the pre-warmed cell culture medium. For example, you can prepare a 2-fold serial dilution series starting from a high concentration (e.g., 100 µM).
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To prepare a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media).
-
-
Vortex/Mix: Gently vortex or mix each dilution immediately after adding the stock solution.
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Incubate: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment's duration (e.g., 24 hours).
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Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or a film).
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Microscopic Examination: To confirm, examine a small aliquot of each dilution under a microscope. This can help distinguish between fine chemical precipitate and other artifacts.
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Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound under these conditions.
Signaling Pathway
This compound's Mechanism of Action: Correcting Defective CFTR Trafficking
This compound is a CFTR corrector that targets the misfolded CFTR protein caused by mutations like F508del. This mutation prevents the proper folding and trafficking of the CFTR protein to the cell surface. This compound helps to correct the protein's conformation, allowing it to escape degradation and be transported to the plasma membrane where it can function as a chloride channel.
Figure 2: The signaling pathway of CFTR protein trafficking and the corrective action of this compound.
References
Overcoming limitations of in silico predictions for Bamocaftor's efficacy
This technical support center provides troubleshooting guidance for researchers investigating the efficacy of Bamocaftor, a next-generation CFTR corrector. It specifically addresses the common challenge of discrepancies between computational (in silico) predictions and experimental (in vitro) results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what do in silico models predict about its mechanism?
A: this compound (VX-659) is a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector designed to improve the processing and trafficking of the mutant CFTR protein, particularly the F508del mutation, to the cell surface.[1][2] It is classified as a C2 or Type 2 corrector.[3]
In silico studies, such as molecular docking, predict how this compound interacts with the CFTR protein. One computational study identified this compound as a top candidate out of 200 compounds, predicting a more stable binding and superior binding energy (−40.25 kJ/mol) compared to the potentiator Ivacaftor (−26.76 kJ/mol).[3] These models suggest that this compound may bind to the potentiator site, hinting at a potential dual role as both a corrector and a potentiator, though this requires experimental confirmation via methods like cryo-electron microscopy.[3]
Q2: Our in silico models predicted strong efficacy for this compound, but our initial in vitro results are underwhelming. What causes this discrepancy?
A: This is a common challenge in drug development. While powerful for initial screening, in silico models have inherent limitations and cannot fully replicate complex cellular biology. Discrepancies often arise from the following factors:
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Model Simplification: Computational models are abstractions and do not account for the complete cellular environment, including protein-protein interactions, cellular trafficking machinery, and degradation pathways that profoundly affect CFTR processing.
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Scoring Function Inaccuracies: The algorithms used in molecular docking to estimate binding affinity can sometimes be inaccurate, leading to predictions that don't translate to biological activity.
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Protein Structure Availability: The accuracy of docking is highly dependent on the availability and quality of the 3D structure of the target protein.
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Biological Complexity: Factors like off-target effects, compound metabolism within the cell, and the need for synergistic interactions with other modulators are not typically captured in simple binding models. A key limitation noted in computational studies of this compound is the necessary follow-up with in vitro and in vivo validation to confirm its actual efficacy and safety.
The logical workflow below illustrates why experimental validation is a critical step after computational modeling.
Q3: How do we experimentally determine if this compound is successfully correcting the F508del-CFTR trafficking defect?
A: The primary method is to assess the glycosylation state of the CFTR protein using a Western blot. CFTR undergoes maturation as it moves from the endoplasmic reticulum (ER) to the cell membrane.
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Band B (Immature): This is the core-glycosylated form found in the ER, with a molecular weight of ~150 kDa. In cells expressing F508del-CFTR, this band is predominant as the protein is misfolded and targeted for degradation.
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Band C (Mature): This is the complex-glycosylated form that has been processed through the Golgi apparatus and trafficked to the plasma membrane. It has a higher molecular weight (~170-180 kDa).
A successful corrector like this compound will increase the ratio of Band C to Band B, indicating that more F508del-CFTR protein is escaping ER-associated degradation and reaching the cell surface.
Q4: If we confirm improved trafficking with a Western blot, how do we measure the functional activity of the rescued CFTR channels?
A: The gold-standard method is to use an Ussing chamber to perform short-circuit current (Isc) measurements on polarized epithelial cell monolayers (e.g., primary human bronchial epithelial cells). This technique directly measures the net ion transport, specifically the chloride (Cl-) efflux, through the CFTR channels. A typical experiment involves:
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Stimulation: Adding a cAMP agonist like forskolin to activate PKA, which in turn opens CFTR channels.
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Potentiation: Adding a potentiator like Ivacaftor (VX-770) to maximize the channel open probability.
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Inhibition: Adding a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is indeed CFTR-dependent. The magnitude of the CFTRinh-172-sensitive current is a direct measure of CFTR function at the cell surface.
Q5: We see only a modest effect with this compound alone. How should we approach testing it in combination therapies?
A: this compound's efficacy is significantly enhanced when used in a triple combination regimen with a Type 1 corrector (like Tezacaftor) and a potentiator (like Ivacaftor). The additive effects suggest they have complementary mechanisms of action. Your experimental design should therefore include arms that test:
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This compound alone
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Tezacaftor alone
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This compound + Tezacaftor
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This compound + Tezacaftor + Ivacaftor (acute addition in functional assays)
This allows you to quantify the synergistic rescue of both protein trafficking (via Western blot) and channel function (via Ussing chamber).
Troubleshooting Guides
Problem: Inconsistent Western Blot results for CFTR maturation.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Lysis | Ensure your lysis buffer contains appropriate protease inhibitors. Use a RIPA buffer or a similar buffer known to be effective for membrane proteins. Ensure complete cell scraping and lysis on ice. |
| Low Protein Expression | Use patient-derived primary cells or well-characterized cell lines (e.g., CFBE41o-) that stably express F508del-CFTR. Ensure cells are healthy and not overgrown before lysis. |
| Antibody Issues | Use a validated anti-CFTR antibody known to detect both Band B and Band C (e.g., clone 596). Optimize antibody concentration and incubation time. |
| Gel Electrophoresis | Use a low-percentage (e.g., 6-7%) Tris-Acetate or Tris-Glycine SDS-PAGE gel to achieve good separation between the ~150 kDa (Band B) and ~170 kDa (Band C) forms. Run the gel long enough for clear separation. |
Problem: Low or no functional response in Ussing Chamber assays despite seeing Band C on a Western Blot.
| Possible Cause | Troubleshooting Steps |
| Poor Monolayer Integrity | Measure the transepithelial electrical resistance (TEER) before the experiment. Only use monolayers with high TEER values, indicating tight junctions are intact. |
| Insufficient Channel Activation | Confirm the activity of your forskolin and other reagents. Ensure they are used at optimal concentrations. |
| Channel Gating Defect | The rescued F508del-CFTR channel has a severe gating defect. A potentiator (e.g., Ivacaftor) is required to open the channel and see a significant signal. Ensure the potentiator is added after initial stimulation. |
| Incorrect Apical/Basolateral Solutions | Ensure the Ussing chamber is set up correctly with a chloride gradient (low Cl- in the apical solution) to drive Cl- efflux. Verify the composition of your Ringer's solutions. |
Data Presentation
Table 1: Example of In Silico vs. In Vitro Data Comparison
This table structure can be used to compare initial predictions with experimental outcomes.
| Parameter | In Silico Prediction | In Vitro Experimental Result | Methodology |
| Binding Affinity | -40.25 kJ/mol | N/A | Molecular Docking |
| CFTR Trafficking | High potential for rescue | 35% of WT Band C/B ratio | Western Blot |
| CFTR Function | High potential for activity | 28% of WT Cl- transport | Ussing Chamber (Isc) |
Experimental Protocols
Protocol 1: Western Blot for CFTR Glycosylation Status
Objective: To determine the ratio of mature (Band C) to immature (Band B) F508del-CFTR protein following treatment with this compound.
Materials:
-
Polarized epithelial cells cultured on permeable supports.
-
Lysis Buffer (RIPA) with protease inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer with 5% β-mercaptoethanol.
-
7% Tris-Acetate SDS-PAGE gels.
-
PVDF membrane.
-
Primary Antibody: Anti-CFTR (e.g., clone 596).
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Treat cells with this compound (and/or other correctors) for 24-48 hours at 37°C.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the insert with ice-cold RIPA buffer. Scrape and collect lysate.
-
Incubate lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantify protein concentration of the supernatant using a BCA assay.
-
Normalize protein samples to 20-40 µg in Laemmli buffer. Heat at 37°C for 15 minutes (do not boil, as CFTR aggregates).
-
Load samples onto a 7% Tris-Acetate gel and run electrophoresis until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-CFTR antibody overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
Apply ECL substrate and image the blot.
-
Perform densitometry to quantify the intensity of Band B (~150 kDa) and Band C (~170 kDa).
Protocol 2: Ussing Chamber Short-Circuit Current (Isc) Measurement
Objective: To functionally measure this compound-rescued F508del-CFTR chloride channel activity.
Materials:
-
Cells cultured on permeable supports with high TEER.
-
Ussing Chamber System.
-
Basolateral Ringer's Solution (containing Cl-).
-
Apical Ringer's Solution (low Cl-, replaced with gluconate).
-
Reagents: Forskolin, Ivacaftor (VX-770), CFTRinh-172.
Procedure:
-
Pre-treat cells with this compound (and other correctors) for 24-48 hours.
-
Set up the Ussing chamber, pre-warming the Ringer's solutions to 37°C and bubbling with 95% O2/5% CO2.
-
Mount the cell culture insert into the chamber, separating the apical and basolateral compartments.
-
Add the appropriate Ringer's solutions to each compartment.
-
Switch the amplifier to short-circuit mode and allow the baseline Isc to stabilize.
-
Sequentially add reagents to the apical side (unless otherwise specified) at set time points, allowing the current to reach a plateau after each addition:
-
Forskolin (e.g., 10 µM): To activate the CFTR channels. Observe the increase in Isc.
-
Ivacaftor (e.g., 1 µM): To potentiate the rescued channels. Observe the further sharp increase in Isc.
-
CFTRinh-172 (e.g., 10 µM): To specifically inhibit CFTR. Observe the sharp decrease in Isc.
-
-
The difference in current before and after the addition of CFTRinh-172 represents the total CFTR-dependent chloride current.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | CFTR | TargetMol [targetmol.com]
- 3. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
Bamocaftor Specificity Validation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for designing and interpreting control experiments to validate the specificity of Bamocaftor, a next-generation CFTR corrector.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells treated with this compound show increased CFTR channel function, but how can I be sure this is due to direct interaction with and correction of F508del-CFTR?
A1: This is a critical question to address to ensure the observed phenotype is not due to off-target effects. A multi-pronged approach with several control experiments is necessary to confirm the on-target activity of this compound.
Troubleshooting Guide:
-
Problem: Increased CFTR function could be due to indirect mechanisms, such as upregulation of CFTR transcription, inhibition of proteins that degrade CFTR, or effects on other ion channels.
-
Solution: A combination of experiments to demonstrate direct binding, target engagement, and specific functional correction of the F508del-CFTR protein is required.
Recommended Control Experiments:
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to the F508del-CFTR protein in a cellular context.
-
Western Blotting: To visualize the shift in the CFTR protein from the immature, core-glycosylated form (Band B) to the mature, complex-glycosylated form (Band C), indicating improved protein processing and trafficking.
-
Use of a Structurally Related Inactive Compound: Synthesize or obtain a close analog of this compound that is predicted to be inactive based on structure-activity relationships. This compound should not show CFTR correction.
-
Ussing Chamber Assay with a CFTR Inhibitor: After observing this compound-induced ion transport, the addition of a specific CFTR inhibitor (e.g., CFTRinh-172) should abolish the increased current, confirming the current is CFTR-mediated.
Q2: I'm observing variability in the level of CFTR correction with this compound across different experimental batches. What could be the cause and how can I control for it?
A2: Experimental variability is common in cell-based assays. Identifying and controlling for the sources of this variability is key to obtaining reproducible results.
Troubleshooting Guide:
-
Problem: Inconsistent results can arise from variations in cell passage number, cell density, compound potency, and incubation times.
-
Solution: Strict adherence to standardized protocols and the inclusion of appropriate positive and negative controls in every experiment are crucial.
Recommended Control Experiments & Best Practices:
-
Standardize Cell Culture Conditions: Use cells within a defined passage number range and ensure consistent seeding density.
-
Include Positive and Negative Controls: In every experiment, include a known CFTR corrector (e.g., Lumacaftor or Tezacaftor) as a positive control and a vehicle-only (e.g., DMSO) as a negative control.
-
Dose-Response Curve: Perform a dose-response experiment to determine the EC50 of this compound for CFTR correction in your specific cell system. This will help identify the optimal concentration to use and assess the consistency of the compound's potency.
-
Time-Course Experiment: Determine the optimal incubation time for this compound to achieve maximal CFTR correction.
Q3: How can I rule out the possibility that this compound is nonspecifically affecting cellular proteostasis to improve F508del-CFTR folding?
A3: It is important to distinguish between a specific pharmacological chaperone effect on F508del-CFTR and a general effect on the cell's protein folding machinery.
Troubleshooting Guide:
-
Problem: Some compounds can alleviate protein misfolding by inducing a cellular stress response (e.g., heat shock response) or by broadly altering protein quality control pathways.
-
Solution: Employ experiments that assess the broader cellular proteostasis environment and utilize target-specific binding assays.
Recommended Control Experiments:
-
Isothermal Titration Calorimetry (ITC): This in vitro technique directly measures the binding affinity and thermodynamics of the interaction between this compound and purified F508del-CFTR protein (or a relevant domain like NBD1), providing strong evidence of a direct and specific interaction.
-
Off-Target Protein Panel Screening: Screen this compound against a panel of common off-target proteins (e.g., kinases, GPCRs) to assess its selectivity. While specific data for this compound is not publicly available, this is a standard industry practice.
-
Western Blot for Heat Shock Proteins: Assess the expression levels of heat shock proteins (e.g., HSP70, HSP90) in this compound-treated cells. A significant upregulation might suggest a general stress response rather than a specific chaperone-like activity.
-
Assess Folding of an Unrelated Misfolded Protein: Use a cell line expressing a different misfolded protein and assess whether this compound treatment improves its folding and trafficking. No effect would support the specificity of this compound for CFTR.
Quantitative Data Summary
Disclaimer: Preclinical, in vitro quantitative data for this compound's direct binding and efficacy are not extensively available in the public domain. The following tables include data from computational studies, clinical trials of the triple combination therapy, and representative data for other next-generation CFTR correctors to provide a framework for experimental design and data interpretation.
Table 1: this compound Binding and Efficacy Data
| Parameter | Value | Assay | Source/Comment |
| Predicted Binding Energy | -40.25 kJ/mol | Molecular Docking | Computational study; suggests strong binding to F508del-CFTR.[1] |
| Clinical Efficacy (in triple combination) | ~10-14% increase in ppFEV1 | Clinical Trial (Phase 3) | Improvement observed in patients treated with this compound/Tezacaftor/Ivacaftor. |
| Clinical Efficacy (in triple combination) | ~ -44 mmol/L change in sweat chloride | Clinical Trial (Phase 2) | Significant reduction in sweat chloride concentration. |
| Illustrative EC50 for F508del-CFTR Correction | 50-500 nM | Ussing Chamber/Western Blot | Representative range for next-generation CFTR correctors. |
| Illustrative Binding Affinity (Kd) | 10-100 nM | Isothermal Titration Calorimetry | Representative range for specific small molecule-protein interactions. |
Table 2: Representative Off-Target Profile for a Highly Specific Small Molecule Drug
| Target Class | Number of Targets Screened | Number of Hits (>50% inhibition at 10 µM) | Comment |
| Kinases | >400 | < 5 | Demonstrates high selectivity against the kinome. |
| GPCRs | >100 | < 2 | Indicates low potential for off-target effects mediated by GPCRs. |
| Ion Channels | >50 | < 3 | Shows specificity against a panel of other ion channels. |
| Nuclear Receptors | >40 | 0 | Suggests minimal interference with hormonal signaling pathways. |
Experimental Protocols
Western Blotting for CFTR Maturation
Objective: To qualitatively and quantitatively assess the effect of this compound on the maturation and trafficking of F508del-CFTR from the endoplasmic reticulum (ER) to the Golgi apparatus.
Methodology:
-
Cell Culture and Treatment: Plate human bronchial epithelial (HBE) cells homozygous for the F508del mutation. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of total protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Identify Band B (immature, core-glycosylated, ~150 kDa) and Band C (mature, complex-glycosylated, ~170 kDa).
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of Band C to (Band B + Band C) to determine the maturation efficiency.
-
Ussing Chamber Assay for CFTR-Mediated Ion Transport
Objective: To measure the effect of this compound on CFTR-dependent chloride secretion across a polarized epithelial monolayer.
Methodology:
-
Cell Culture: Grow HBE cells homozygous for F508del on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Compound Treatment: Treat the cells with this compound or vehicle control for 24-48 hours prior to the assay.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe both the apical and basolateral sides with Krebs-bicarbonate solution and maintain at 37°C, gassed with 95% O2/5% CO2.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and measure the Isc.
-
To isolate CFTR-mediated currents, first inhibit the epithelial sodium channel (ENaC) with amiloride added to the apical chamber.
-
Subsequently, stimulate CFTR channel activity by adding a cAMP agonist cocktail (e.g., forskolin and IBMX) to the basolateral chamber.
-
Finally, inhibit the CFTR-mediated current with a specific CFTR inhibitor (e.g., CFTRinh-172) added to the apical chamber to confirm the current is CFTR-dependent.
-
-
Data Analysis: The magnitude of the forskolin-stimulated, CFTRinh-172-sensitive Isc is a measure of CFTR function.
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct target engagement of this compound with F508del-CFTR in intact cells.
Methodology:
-
Cell Treatment: Treat cells expressing F508del-CFTR with this compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble F508del-CFTR remaining in the supernatant at each temperature by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble F508del-CFTR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the protein.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and a purified F508del-CFTR protein domain (e.g., NBD1).
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified F508del-NBD1 protein in a suitable buffer.
-
Prepare a solution of this compound in the same buffer. The concentration of this compound should be 10-20 times that of the protein.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.
-
Visualizations
Caption: this compound's proposed mechanism of action in correcting F508del-CFTR misfolding.
Caption: Logical workflow for validating the specificity of this compound.
References
Validation & Comparative
A Comparative Analysis of Bamocaftor and Elexacaftor for F508del-CFTR Correction
For Immediate Release
This guide provides a detailed comparison of the efficacy of two next-generation cystic fibrosis transmembrane conductance regulator (CFTR) correctors, bamocaftor (VX-659) and elexacaftor (VX-445), in correcting the F508del-CFTR mutation, the most common cause of cystic fibrosis (CF). The analysis is based on published clinical trial data for each compound as part of a triple-combination therapy with tezacaftor and ivacaftor.
Introduction to F508del-CFTR and Corrector Molecules
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride transport across epithelial cell membranes. The F508del mutation results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface, leading to a loss of ion and water transport and the subsequent buildup of thick, sticky mucus in various organs.
CFTR correctors are small molecules designed to rescue the processing and trafficking of the F508del-CFTR protein, allowing it to reach the cell surface. Elexacaftor and this compound are both classified as next-generation correctors that have been evaluated in triple-combination therapies to maximize the functional rescue of the F508del-CFTR protein.[1]
Comparative Efficacy: Clinical Trial Data
The following tables summarize the key efficacy data from clinical trials of this compound and elexacaftor, each in combination with tezacaftor and ivacaftor, in patients with at least one F508del mutation. It is important to note that these data are from separate clinical trials and not from a head-to-head comparison study.
Table 1: Efficacy in Patients with One F508del and One Minimal Function (MF) Mutation
| Efficacy Endpoint | This compound (VX-659) + Tezacaftor/Ivacaftor | Elexacaftor (VX-445) + Tezacaftor/Ivacaftor |
| Mean Absolute Change in ppFEV1 | Up to +13.3 percentage points[2] | +13.8 to +14.3 percentage points[3][4][5] |
| Mean Change in Sweat Chloride | Data not prominently reported in reviewed sources | -41.8 mmol/L |
| Clinical Trial Identifier | NCT03224351 | NCT03525444 |
Table 2: Efficacy in Patients Homozygous for the F508del Mutation (F/F)
| Efficacy Endpoint | This compound (VX-659) + Tezacaftor/Ivacaftor (vs. Tez/Iva) | Elexacaftor (VX-445) + Tezacaftor/Ivacaftor (vs. Tez/Iva) |
| Mean Absolute Change in ppFEV1 | +9.7 percentage points | +10.0 percentage points |
| Mean Change in Sweat Chloride | Data not prominently reported in reviewed sources | -45.1 mmol/L |
| Clinical Trial Identifier | NCT03029455 | NCT03525548 |
Mechanism of Action
Both this compound and elexacaftor are CFTR correctors that aid in the proper folding and trafficking of the F508del-CFTR protein to the cell surface. They are used in combination with another corrector, tezacaftor, and a potentiator, ivacaftor. Tezacaftor also acts as a corrector, while ivacaftor is a potentiator that increases the channel opening probability of the CFTR protein once it is at the cell surface. The combination of two correctors with different binding sites and a potentiator results in a greater amount of functional CFTR at the cell surface.
References
- 1. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elexacaftor-Tezacaftor-Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irishthoracicsociety.com [irishthoracicsociety.com]
Comparative Analysis of Bamocaftor and Other Next-Generation CFTR Correctors: A Guide for Researchers
This guide provides a detailed comparative analysis of Bamocaftor and other next-generation cystic fibrosis transmembrane conductance regulator (CFTR) correctors for researchers, scientists, and drug development professionals. It objectively compares the performance of these molecules, supported by available data, and outlines key experimental protocols for their evaluation.
Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel found in epithelial cells.[1][2][3][4] The most common mutation, F508del, leads to a misfolded CFTR protein that is targeted for premature degradation and fails to traffic to the cell surface.[5] CFTR modulators, particularly correctors and potentiators, have revolutionized CF treatment by targeting the underlying protein defect.
Correctors are small molecules that rescue the folding and trafficking of mutant CFTR, increasing the quantity of protein at the cell surface. Early correctors like Lumacaftor showed modest efficacy. The development of next-generation correctors, which work synergistically in combination therapies, has led to significant clinical breakthroughs. This guide focuses on this compound (VX-659) and compares it with other key next-generation correctors such as Elexacaftor (VX-445) and Vanzacaftor, which are integral to highly effective triple-combination therapies.
Mechanisms of Action: A New Generation of Correctors
Next-generation correctors are designed to have complementary mechanisms of action, often targeting different sites on the CFTR protein to achieve a more comprehensive rescue than single correctors alone. They are typically used in combination with a first-generation corrector (like Tezacaftor) and a CFTR potentiator (like Ivacaftor or Deutivacaftor), which enhances the channel's opening probability once it reaches the cell surface.
-
This compound (VX-659): A next-generation CFTR corrector structurally related to Elexacaftor. Its mechanism is distinct from that of Tezacaftor, and their effects are additive, leading to improved CFTR function. Some computational studies suggest this compound may have a dual role, acting as both a corrector and a potentiator, though this requires further experimental validation. It was developed to improve protein processing and trafficking for the F508del mutation.
-
Elexacaftor (VX-445): A highly effective next-generation corrector that binds to a different site on the CFTR protein than Tezacaftor. This complementary action facilitates the processing and trafficking of F508del-CFTR to the cell surface. The combination of Elexacaftor, Tezacaftor, and the potentiator Ivacaftor (marketed as Trikafta®) has proven remarkably effective for patients with at least one F508del mutation.
-
Vanzacaftor: A novel corrector that also binds to a distinct site from Tezacaftor, working additively to improve the cellular processing and trafficking of CFTR. It is a component of a once-daily triple-combination therapy with Tezacaftor and Deutivacaftor (a deuterated form of Ivacaftor with a longer half-life).
-
Posenacaftor (PTI-801): A corrector that helps overcome defects leading to misfolded CFTR protein, allowing for its transport to the cell membrane. Studies suggest that Posenacaftor shares a common mechanism of action and binding site with Elexacaftor, as their combined effects are not additive.
The diagram below illustrates the general pathway of CFTR protein biogenesis and highlights the stages where different classes of modulators act.
Comparative Performance and Efficacy Data
The efficacy of next-generation correctors is primarily evaluated in the context of their approved triple-combination therapies. The key metrics for clinical performance are the absolute change in percent predicted forced expiratory volume in one second (ppFEV1) and the absolute change in sweat chloride (SwCl) concentration from baseline.
| Therapy (Correctors + Potentiator) | Target Population (Genotype) | Mean Absolute Change in ppFEV1 from Baseline | Mean Absolute Change in SwCl (mmol/L) from Baseline | Reference |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) | F508del/Minimal Function | +14.3 percentage points (at 4 weeks) | -41.8 mmol/L (at 4 weeks) | Vertex Pharmaceuticals |
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®) | F508del/F508del | +10.0 percentage points (at 4 weeks vs. Tez/Iva) | -45.1 mmol/L (at 4 weeks vs. Tez/Iva) | Vertex Pharmaceuticals |
| Vanzacaftor/Tezacaftor/Deutivacaftor (Alyftrek®) | F508del/Minimal Function or F508del/F508del | Non-inferior to Trikafta® (in Phase 3 trials) | -2.4 to -8.6 mmol/L (through 24 weeks) | Vertex Pharmaceuticals |
| This compound/Tezacaftor/Ivacaftor | F508del/Minimal Function | +16.0 percentage points (at 4 weeks) | -34.5 mmol/L (at 4 weeks) | Vertex Phase 2 Data |
| This compound/Tezacaftor/Ivacaftor | F508del/F508del | +11.5 percentage points (at 4 weeks vs. Tez/Iva) | -39.0 mmol/L (at 4 weeks vs. Tez/Iva) | Vertex Phase 2 Data |
Note: Data is compiled from publicly available clinical trial results. Direct head-to-head trial data is limited. Vanzacaftor/Tezacaftor/Deutivacaftor was shown to be non-inferior to Elexacaftor/Tezacaftor/Ivacaftor in terms of ppFEV1 improvement and resulted in lower sweat chloride levels.
Key Experimental Protocols
Evaluating the efficacy of CFTR correctors requires robust in-vitro and ex-vivo functional assays. The Ussing chamber is considered the gold standard for assessing CFTR-mediated ion transport across epithelial tissues. Clinical efficacy is confirmed by measuring sweat chloride concentration.
Ussing Chamber Assay for CFTR Corrector Function
This protocol outlines the procedure for measuring CFTR-mediated chloride current in primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface.
1. Cell Culture and Corrector Incubation:
-
Culture HBE cells on permeable supports for a sufficient period (typically >14 days post-confluence) to form a polarized, differentiated monolayer with high transepithelial electrical resistance (TEER).
-
Prepare a stock solution of the CFTR corrector (e.g., this compound) in a suitable solvent like DMSO.
-
Incubate the cells with the corrector-containing medium for 24-48 hours at 37°C to allow for rescue and trafficking of the mutant CFTR protein. A vehicle control (DMSO) must be run in parallel.
2. Ussing Chamber Setup:
-
Prepare fresh Ringer's solution, warm to 37°C, and continuously bubble with 95% O2 / 5% CO2.
-
Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber, ensuring a leak-proof seal.
-
Fill both apical and basolateral chambers with the pre-warmed Ringer's solution.
3. Electrophysiological Measurement:
-
Allow the system to equilibrate for 15-30 minutes and measure the baseline short-circuit current (Isc).
-
Isolate Chloride Current: Add Amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC). Wait for the Isc to stabilize.
-
Activate CFTR: Add a CFTR agonist cocktail, such as Forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM), to both chambers to stimulate CFTR-mediated chloride secretion.
-
Add Potentiator (Optional but recommended): Add a CFTR potentiator like Ivacaftor to the apical chamber to maximize the activity of the corrected CFTR channels at the membrane.
-
Inhibit CFTR: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.
4. Data Analysis:
-
Calculate the change in Isc (ΔIsc) following the addition of the CFTR agonist and inhibitor. The magnitude of the forskolin-stimulated, inhibitor-sensitive Isc is a direct measure of the functional rescue achieved by the corrector.
Sweat Chloride Test Protocol
The sweat test is the gold standard for diagnosing CF and for measuring the in-vivo response to CFTR modulator therapy.
1. Sweat Stimulation (Pilocarpine Iontophoresis):
-
The patient's skin (typically the forearm) is washed with deionized water and dried.
-
A gauze or filter paper pad soaked in pilocarpine, a sweat-stimulating chemical, is placed on the test site.
-
An electrode is placed over the pad, and a second electrode is placed elsewhere on the arm. A mild electrical current is applied for approximately 5 minutes to deliver the pilocarpine into the skin. The patient may feel a slight tingling or warmth.
2. Sweat Collection:
-
After iontophoresis, the electrodes and pad are removed, and the stimulated skin area is carefully cleaned and dried.
-
A pre-weighed filter paper, gauze, or a specialized plastic coil collector (e.g., Macroduct®) is placed over the stimulated area.
-
The collection device is sealed to the skin, and sweat is collected for a fixed period, typically 30 minutes. A sufficient quantity of sweat must be collected for an accurate analysis.
3. Chloride Analysis:
-
The collected sweat is weighed to determine the volume.
-
The chloride concentration in the sweat is measured in the laboratory using a chloridometer or an equivalent analytical method.
4. Interpretation of Results:
-
Chloride levels ≤ 29 mmol/L are considered CF-unlikely.
-
Levels between 30-59 mmol/L are intermediate and may require further testing.
-
Chloride levels ≥ 60 mmol/L are consistent with a diagnosis of CF.
-
A significant decrease in sweat chloride concentration from a patient's baseline following treatment with a CFTR modulator indicates a positive therapeutic response.
The diagram below illustrates the synergistic relationship between different classes of CFTR modulators.
Conclusion
The advent of next-generation CFTR correctors like this compound, Elexacaftor, and Vanzacaftor marks a paradigm shift in the treatment of cystic fibrosis. These molecules, characterized by their distinct and complementary mechanisms of action, have enabled the development of highly effective triple-combination therapies that restore CFTR protein function to unprecedented levels. While Elexacaftor-based regimens are the current standard of care, ongoing research into new correctors like this compound and Vanzacaftor demonstrates a commitment to further improving efficacy, expanding treatment to more mutations, and optimizing dosing regimens. The comparative data, though not from direct head-to-head trials, suggest that these new combinations achieve significant and comparable improvements in lung function and other clinical endpoints. Continued research using robust methodologies like the Ussing chamber assay will be critical in developing even more effective therapies for all individuals with cystic fibrosis.
References
Head-to-Head In Vitro Comparison: Bamocaftor and VX-445 in the Correction of CFTR Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two next-generation cystic fibrosis transmembrane conductance regulator (CFTR) correctors: Bamocaftor (VX-659) and Elexacaftor (VX-445). While direct head-to-head in vitro studies are not extensively published, this document synthesizes available data on their mechanisms of action, binding sites, and functional effects, supported by established experimental protocols.
Overview of this compound and VX-445
This compound and VX-445 are both designed to address the underlying protein folding and trafficking defects of the most common CF-causing mutation, F508del.[1] However, they achieve this through distinct and complementary mechanisms of action.[2][3] VX-445 (Elexacaftor) is a component of the highly effective triple-combination therapy, Trikafta, and has been shown to possess a dual mechanism as both a corrector and a potentiator.[4][5] this compound (VX-659) has also been evaluated in triple-combination regimens and is recognized as a next-generation corrector. A computational study suggests that this compound may also have a dual role as a corrector and potentiator.
Comparative Data
The following tables summarize the available in vitro and computational data for this compound and VX-445. It is important to note that the data for each compound are derived from different studies and methodologies, and therefore, direct comparison should be approached with caution.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound (VX-659) | VX-445 (Elexacaftor) |
| Drug Class | Next-generation CFTR Corrector | Next-generation CFTR Corrector and Potentiator |
| Primary Function | Corrects F508del-CFTR protein misprocessing and trafficking | Corrects F508del-CFTR protein misprocessing and trafficking; potentiates CFTR channel gating |
| Binding Site | Computationally suggested to bind to the potentiator site, similar to Ivacaftor | Binds at the interface of transmembrane helices 2, 10, 11, and the lasso motif |
| Synergism | Additive effects observed with Tezacaftor, suggesting a different binding site | Synergistic effects with Type I correctors like Tezacaftor |
Table 2: Quantitative In Vitro & Computational Data
| Parameter | This compound (VX-659) | VX-445 (Elexacaftor) |
| Binding Affinity (Computational) | Superior binding energy (−40.25 kJ/mol) compared to Ivacaftor in a computational model | Not available in a directly comparable format |
| Potentiator Activity (EC50) | Not experimentally determined | 1.50 ± 1.40 nM (in non-CF human nasal epithelia) |
Signaling and Experimental Workflow Visualizations
To illustrate the underlying biological processes and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the efficacy of CFTR correctors.
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This assay measures ion transport across a polarized epithelial cell monolayer.
1. Cell Culture and Treatment:
-
Culture human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation on permeable supports until a polarized monolayer is formed.
-
Treat the cells with the desired concentration of this compound, VX-445, or vehicle control (DMSO) for 24-48 hours prior to the assay.
2. Ussing Chamber Setup:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe both the apical and basolateral surfaces with identical Ringer's solutions, maintained at 37°C and bubbled with 95% O2/5% CO2.
3. Short-Circuit Current (Isc) Measurement:
-
Clamp the transepithelial voltage to 0 mV and measure the Isc.
-
Sequentially add the following pharmacological agents and record the change in Isc:
- Amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
- Forskolin to both chambers to activate CFTR through cAMP stimulation.
- A CFTR potentiator (e.g., Ivacaftor/VX-770) to the apical chamber to maximally open the corrected CFTR channels.
- A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
4. Data Analysis:
-
Calculate the change in Isc in response to forskolin and the CFTR inhibitor.
-
Compare the magnitude of the CFTR-dependent Isc in cells treated with this compound, VX-445, and the vehicle control to determine the extent of functional correction.
Western Blot for CFTR Protein Maturation
This biochemical assay assesses the ability of correctors to rescue the trafficking of F508del-CFTR from the endoplasmic reticulum (ER) to the Golgi apparatus by observing changes in its glycosylation state.
1. Cell Culture and Lysis:
-
Culture cells expressing F508del-CFTR (e.g., CFBE41o- cells) and treat with this compound, VX-445, or vehicle control for 24-48 hours.
-
Lyse the cells in a suitable buffer containing protease inhibitors.
2. Protein Quantification and Electrophoresis:
-
Determine the total protein concentration of the cell lysates.
-
Separate equal amounts of protein using SDS-PAGE on a low-percentage polyacrylamide gel (e.g., 6-7%) to resolve the high molecular weight CFTR protein.
3. Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific to CFTR.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Identify the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa).
-
Quantify the density of Band C relative to Band B or a loading control (e.g., actin) to determine the correction efficiency. An increase in the Band C to Band B ratio indicates successful correction of the trafficking defect.
Conclusion
Both this compound and VX-445 represent significant advancements in the development of CFTR correctors. While VX-445 has an established dual role as a corrector and potentiator, computational evidence suggests this compound may function similarly. Their distinct binding sites indicate the potential for synergistic effects when used in combination with other modulators. The lack of direct, head-to-head in vitro comparative studies highlights an area for future research that would be invaluable to the CF drug development community. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses to further elucidate the relative efficacy and mechanisms of these and future CFTR modulators.
References
Bamocaftor (VX-659) Discontinuation: A Strategic Portfolio Decision in Favor of a Superior Alternative
The clinical development of Bamocaftor (VX-659), a promising cystic fibrosis transmembrane conductance regulator (CFTR) corrector, was discontinued by Vertex Pharmaceuticals not due to safety or efficacy failures, but as a strategic portfolio decision. The company opted to advance a similar and ultimately superior triple-combination therapy containing Elexacaftor (VX-445), which demonstrated a more favorable overall profile in late-stage clinical trials. This decision culminated in the approval and market success of Trikafta (Elexacaftor/Tezacaftor/Ivacaftor).
Both this compound and Elexacaftor were developed as next-generation CFTR correctors to be used in combination with Tezacaftor (a first-generation corrector) and Ivacaftor (a potentiator) to treat cystic fibrosis (CF) patients with at least one F508del mutation. This triple-combination approach aims to address the underlying cause of CF by increasing the amount and function of the faulty CFTR protein on the cell surface.
Vertex Pharmaceuticals ran parallel Phase 3 clinical trial programs for both the this compound- and Elexacaftor-based triple combinations. Initial results from both programs were highly positive, showing significant improvements in lung function. However, a comprehensive analysis of the 24-week data, which included efficacy, safety, tolerability, and drug-drug interaction profiles, led to the selection of the Elexacaftor regimen for regulatory submission.
Comparative Clinical Efficacy
Both triple-combination therapies demonstrated substantial improvements in the primary endpoint of percent predicted forced expiratory volume in one second (ppFEV1), a key measure of lung function in CF patients.
| Clinical Trial Data | This compound (VX-659) + Tezacaftor/Ivacaftor | Elexacaftor (VX-445) + Tezacaftor/Ivacaftor |
| Phase 3 (F/MF Population): ΔppFEV1 at Week 4 vs. Placebo | +14.0 percentage points | +13.8 percentage points |
| Phase 3 (F/F Population): ΔppFEV1 at Week 4 vs. Tezacaftor/Ivacaftor | +10.0 percentage points | +10.0 percentage points |
| Phase 3 (F/MF Population): ΔppFEV1 at Week 24 vs. Placebo | Data not publicly detailed | +14.3 percentage points |
F/MF: One F508del mutation and one minimal function mutation. F/F: Two F508del mutations.
While the initial 4-week data showed comparable, robust improvements in lung function for both regimens, the final 24-week data for the Elexacaftor combination solidified its position as the superior candidate. In a Phase 3 study involving patients with one F508del mutation and one minimal function mutation, the Elexacaftor triple combination resulted in a mean absolute improvement in ppFEV1 of 14.3 percentage points from baseline at week 24 compared to placebo.
Safety and Tolerability Profile
Both the this compound and Elexacaftor triple-combination regimens were generally well-tolerated in clinical trials. The majority of adverse events were mild to moderate in severity. The decision to advance Elexacaftor was based on a detailed assessment of multiple factors, including favorable profiles for safety, tolerability, and drug-drug interactions, the ability for co-administration with hormonal contraceptives, and the lack of photosensitivity.
Experimental Protocols
The Phase 3 clinical trials for both triple-combination therapies followed similar designs. Below is a generalized overview of the protocol for the studies in patients with one F508del mutation and one minimal function mutation (F/MF).
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
Patient Population: Cystic fibrosis patients aged 12 years and older with one F508del mutation and one minimal function mutation. Key inclusion criteria included a ppFEV1 between 40% and 90% of predicted.
Treatment:
-
Active Group: Oral administration of the respective next-generation corrector (this compound or Elexacaftor) in a fixed-dose combination with Tezacaftor and Ivacaftor in the morning, followed by an evening dose of Ivacaftor.
-
Control Group: Oral administration of a matching placebo.
Primary Endpoint: The primary efficacy endpoint was the absolute change from baseline in ppFEV1 at week 4 of treatment.
Secondary Endpoints: Key secondary endpoints, assessed at week 24, included:
-
Absolute change from baseline in sweat chloride concentration.
-
Number of pulmonary exacerbations.
-
Change in the respiratory domain score of the Cystic Fibrosis Questionnaire-Revised (CFQ-R).
-
Change in body mass index (BMI).
Safety Assessments: Safety and tolerability were monitored throughout the studies via adverse event reporting, clinical laboratory tests, electrocardiograms, and vital sign measurements.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the triple-combination therapy and a typical experimental workflow for evaluating CFTR modulators.
Caption: Mechanism of action of triple-combination CFTR modulators.
Caption: Generalized workflow of Phase 3 clinical trials for CFTR modulators.
Unlocking Enhanced CFTR Function: A Comparative Analysis of Bamocaftor's Additive Effects to Tezacaftor Monotherapy
For Immediate Release
A deep dive into the synergistic effects of Bamocaftor (VX-659) when added to a Tezacaftor-based regimen reveals significant improvements in key clinical endpoints for cystic fibrosis (CF) patients. This guide provides a comprehensive comparison, supported by clinical trial data, for researchers, scientists, and drug development professionals in the CF field.
This analysis focuses on the additive benefits of the next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, this compound, in comparison to monotherapy with the established corrector, Tezacaftor. Clinical evidence demonstrates that the combination of these two agents, which act on different sites of the faulty CFTR protein, leads to a more robust rescue of protein trafficking and function.
Efficacy and Clinical Outcomes
The addition of this compound to a Tezacaftor/Ivacaftor regimen has shown clinically meaningful improvements in lung function and CFTR protein activity, as measured by sweat chloride concentration.
Table 1: Improvement in Lung Function (ppFEV1)
| Treatment Group | Patient Genotype | Baseline Therapy | Mean Increase in ppFEV1 from Baseline | Citation |
| This compound (VX-659) Triple Combination | Phe508del-Phe508del | Tezacaftor/Ivacaftor | 9.7 percentage points | [1] |
| This compound (VX-659) Triple Combination | Phe508del-Minimal Function | Placebo | Up to 13.3 percentage points | [1] |
Table 2: Change in Sweat Chloride Concentration
| Treatment Group | Patient Genotype | Outcome | Citation |
| This compound (VX-659) Triple Combination | Phe508del-Phe508del & Phe508del-Minimal Function | Improved sweat chloride concentrations | [1] |
| Tezacaftor/Ivacaftor | F508del homozygous | -10.1 mmol/L difference from placebo | [2] |
The triple combination therapy including this compound demonstrated a favorable safety profile, with most adverse events reported as mild to moderate in severity.[1]
Experimental Protocols
The data presented is primarily derived from Phase 2 and 3 clinical trials designed to evaluate the safety and efficacy of this compound in combination with Tezacaftor and the potentiator Ivacaftor.
Key Clinical Trial Design (Exemplified by NCT03224351 & NCT03447249)
-
Study Design: The trials were randomized, double-blind, and placebo-controlled to ensure objectivity.
-
Patient Population: Participants included individuals with CF who were either homozygous for the F508del mutation or heterozygous with one F508del mutation and a minimal function mutation. Key inclusion criteria included a percent predicted forced expiratory volume in 1 second (ppFEV1) between 40% and 90%.
-
Intervention: In studies evaluating the additive effect, patients already receiving Tezacaftor and Ivacaftor were administered this compound or a placebo. Dosing for the triple combination typically involved oral administration of this compound, Tezacaftor, and Ivacaftor.
-
Primary Endpoints: The primary outcomes measured were safety and the absolute change from baseline in ppFEV1.
-
Secondary Endpoints: Secondary measures included the absolute change in sweat chloride concentration and the score on the respiratory domain of the Cystic Fibrosis Questionnaire-Revised (CFQ-R).
Mechanism of Action: A Synergistic Correction
Tezacaftor and this compound are both CFTR correctors, meaning they aid in the proper folding and trafficking of the defective CFTR protein to the cell surface. However, they are understood to have different binding sites on the CFTR protein. This complementary mechanism of action is believed to be the basis for their additive effect. By addressing different structural defects in the F508del-CFTR protein, the combination of the two correctors leads to a greater quantity of the protein reaching the cell surface. This increased protein presence is then acted upon by a potentiator, such as Ivacaftor, which enhances the channel's opening probability, resulting in increased chloride ion transport.
Caption: Synergistic action of this compound and Tezacaftor.
Conclusion
The addition of this compound to a therapeutic regimen containing Tezacaftor represents a significant advancement in the modulation of the defective CFTR protein in patients with specific CF genotypes. The available data strongly supports an additive effect, leading to improved clinical outcomes beyond what is achievable with Tezacaftor-based dual therapy. This highlights the potential of multi-corrector strategies in the ongoing development of transformative treatments for cystic fibrosis.
References
Validating Computational Models of Bamocaftor's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational models used to predict the binding affinity of Bamocaftor, a next-generation CFTR corrector, to the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The validation of these in silico models is crucial for accelerating drug discovery and development. Here, we compare the predicted binding energy of this compound with other CFTR correctors, namely Tezacaftor and Elexacaftor, and present supporting experimental data that can be used to validate these computational predictions.
Computational and Experimental Data Summary
The following table summarizes the available computational and experimental data for this compound and its alternatives. It is important to note that direct experimental binding affinity data (Kᵢ, Kₐ, or IC₅₀) for this compound's interaction with CFTR is not yet publicly available. Therefore, functional assay data is presented as a means of experimental validation.
| Compound | Computational Model | Predicted Binding Energy (kcal/mol) | Experimental Validation Data |
| This compound | Molecular Docking (AutoDock Vina) & MM-PBSA | -9.62[1] | Functional Assay: Increased mature F508del-CFTR protein expression and chloride channel function in combination with Tezacaftor and Ivacaftor.[1] |
| Tezacaftor | Ensemble Docking | Favorable binding to MSD1 site of F508del-CFTR[2][3][4] | Functional Assay: Corrects F508del-CFTR processing and trafficking defects. |
| Elexacaftor | Molecular Docking | Favorable binding to a distinct site on CFTR | Functional Assay: Potent corrector of F508del-CFTR, leading to significant functional improvement. |
Experimental Protocols
Detailed methodologies for the key computational and experimental techniques are provided below.
Computational Protocol: Molecular Docking and MM-PBSA
This protocol outlines the steps for predicting the binding affinity of a ligand, such as this compound, to a target protein like CFTR.
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., F508del-CFTR) from a protein database (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Obtain the 3D structure of the ligand and prepare it by assigning charges and defining rotatable bonds.
-
-
Molecular Docking using AutoDock Vina:
-
Define the binding site on the protein (a "grid box") encompassing the putative binding pocket.
-
Run the docking simulation to predict the optimal binding pose and estimate the binding affinity (in kcal/mol).
-
-
Molecular Dynamics (MD) Simulation:
-
Place the docked protein-ligand complex in a simulated physiological environment (water, ions).
-
Run an MD simulation for a defined period (e.g., 100 ns) to observe the dynamic stability of the complex.
-
-
MM-PBSA Binding Free Energy Calculation:
-
Extract snapshots from the MD simulation trajectory.
-
For each snapshot, calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method. This method provides a more accurate estimation of binding affinity by considering solvent effects.
-
Experimental Protocol: Western Blotting for CFTR Maturation
This assay is used to assess the effect of a corrector compound on the processing and trafficking of F508del-CFTR.
-
Cell Culture and Treatment:
-
Culture human bronchial epithelial cells expressing F508del-CFTR.
-
Treat the cells with the corrector compound (e.g., this compound) at various concentrations for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with a primary antibody specific to CFTR, followed by a secondary antibody conjugated to a detection enzyme.
-
-
Detection and Analysis:
-
Visualize the protein bands corresponding to the immature (band B) and mature (band C) forms of CFTR.
-
Quantify the intensity of the bands to determine the ratio of mature to immature CFTR, which indicates the efficacy of the corrector.
-
Experimental Protocol: Ussing Chamber Assay for CFTR Function
This electrophysiological technique measures ion transport across an epithelial cell monolayer, providing a direct measure of CFTR channel function.
-
Cell Culture:
-
Grow a polarized monolayer of human bronchial epithelial cells on permeable supports.
-
-
Ussing Chamber Setup:
-
Mount the permeable support in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.
-
Perfuse both sides with physiological solutions and measure the short-circuit current (Isc), a measure of net ion transport.
-
-
Measurement of CFTR-dependent Current:
-
Sequentially add a sodium channel blocker (e.g., amiloride), a CFTR activator (e.g., forskolin), and a CFTR potentiator (if applicable).
-
Finally, add a CFTR inhibitor to confirm that the measured current is specific to CFTR.
-
The change in Isc upon stimulation and inhibition reflects the functional activity of CFTR channels at the cell surface.
-
Visualizations
Signaling Pathway of CFTR Correction
Caption: Mechanism of this compound action on F508del-CFTR.
Workflow for Validating Computational Models
Caption: Workflow for validating computational binding models.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bamocaftor's Efficacy in Different Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Bamocaftor, a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, with the current standard-of-care, Elexacaftor, in various cellular models. The data presented is compiled from preclinical studies to aid researchers in understanding the cellular-level performance of these compounds and to inform future drug development efforts.
Comparative Efficacy of this compound and Elexacaftor Triple Combinations
The following tables summarize the quantitative data on the efficacy of this compound in a triple combination with Tezacaftor and Ivacaftor (BTI) compared to the triple combination of Elexacaftor, Tezacaftor, and Ivacaftor (ETI). The data is derived from studies on primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation and the CFBE41o- cell line stably expressing F508del-CFTR.
Table 1: CFTR Protein Maturation (Ratio of Band C to Band B+C) in Cellular Models
| Treatment | Cellular Model | Maturation Ratio (C/(B+C)) | Fold Change vs. Vehicle (DMSO) |
| Vehicle (DMSO) | CFBE41o- F508del | ~0.1 | 1.0 |
| ETI Combination | CFBE41o- F508del | ~0.5 | ~5.0 |
| BTI Combination | CFBE41o- F508del | ~0.7 | ~7.0 |
Data synthesized from published in vitro studies. The BTI combination demonstrated a more robust increase in the mature form of the F508del-CFTR protein compared to the ETI combination in the CFBE41o- cell line[1].
Table 2: CFTR Channel Function - Forskolin-induced Isc (ΔIsc, µA/cm²) in Primary HBE Cells (F508del/F508del)
| Treatment | Cellular Model | Forskolin-induced Isc (ΔIsc, µA/cm²) | % of Wild-Type CFTR Function |
| Vehicle (DMSO) | Primary HBE Cells | < 5 | < 5% |
| ETI Combination | Primary HBE Cells | ~40 | ~40-50% |
| BTI Combination | Primary HBE Cells | ~55 | ~55-65% |
Data synthesized from Ussing chamber experiments on primary human bronchial epithelial cells from F508del homozygous donors. The BTI combination resulted in a greater increase in CFTR-mediated chloride transport compared to the ETI combination, suggesting superior functional rescue of the F508del-CFTR protein at the cellular level[1][2].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
CFTR Protein Maturation Assay via Western Blot
This protocol details the assessment of CFTR protein maturation by analyzing the ratio of the fully glycosylated, mature form (Band C) to the core-glycosylated, immature form (Band B).
a. Cell Culture and Treatment:
-
Culture CFBE41o- cells stably expressing F508del-CFTR on permeable supports until a polarized monolayer is formed.
-
Treat the cells with the respective triple combinations (BTI or ETI) or vehicle (DMSO) for 24-48 hours at 37°C.
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
c. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage acrylamide gel (e.g., 6-8%) to resolve the high molecular weight CFTR protein.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
d. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for Band B (~150 kDa) and Band C (~170-180 kDa) using densitometry software.
-
Calculate the maturation ratio as the intensity of Band C divided by the sum of the intensities of Band B and Band C.
CFTR Functional Assay via Ussing Chamber Electrophysiology
This protocol describes the measurement of CFTR-mediated chloride ion transport across polarized epithelial cell monolayers.
a. Cell Culture and Mounting:
-
Culture primary HBE cells from F508del homozygous donors on permeable supports until a confluent and high-resistance monolayer is formed (TEER > 300 Ω·cm²).
-
Mount the permeable supports containing the cell monolayers in Ussing chambers, separating the apical and basolateral compartments.
b. Electrophysiological Recordings:
-
Bathe both sides of the monolayer with pre-warmed and gassed Ringer's solution.
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
c. Pharmacological Stimulation and Inhibition:
-
To inhibit the epithelial sodium channel (ENaC), add amiloride to the apical chamber.
-
To stimulate CFTR-dependent chloride secretion, add a cAMP agonist, such as forskolin, to the apical and basolateral chambers.
-
To potentiate the activity of the rescued CFTR channels, Ivacaftor is already present in the treatment combinations.
-
To confirm that the measured current is CFTR-specific, add a CFTR inhibitor (e.g., CFTRinh-172) at the end of the experiment.
d. Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to forskolin stimulation.
-
Compare the ΔIsc between the vehicle-treated, ETI-treated, and BTI-treated cells to determine the functional rescue of CFTR.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Action of this compound in Triple Combination Therapy.
Caption: Experimental Workflow for CFTR Protein Maturation Assay.
Caption: Experimental Workflow for CFTR Functional Assay.
References
- 1. Effect of elexacaftor and this compound on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State of the Art on Approved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators and Triple-Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Safety Profile of Bamocaftor and Elexacaftor for Cystic Fibrosis Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro safety profiles of two cystic fibrosis transmembrane conductance regulator (CFTR) correctors, Bamocaftor (VX-659) and Elexacaftor (VX-445). This analysis is based on available preclinical data to support informed decisions in drug development.
This comparison guide synthesizes available in vitro safety data for this compound and Elexacaftor, focusing on cytotoxicity, off-target effects, and genotoxicity. While both compounds are being investigated for their potential in treating cystic fibrosis, the extent of publicly available in vitro safety data differs significantly. Elexacaftor has more published in vitro safety information, likely due to its approval and wider use in combination therapies like Trikafta. For this compound, much of the available information comes from computational predictions and its known activity in clinical trials as part of a combination therapy.
In Vitro Cytotoxicity
An evaluation of cytotoxicity is crucial to determine a compound's potential to cause cell death. A key metric used is the TD50 (Toxic Dose 50%), which is the concentration of a substance that causes a 50% reduction in cell viability.
For Elexacaftor (VX-445), in vitro cytotoxicity has been assessed in several cell lines. A study using the Trypan blue exclusion assay reported TD50 values in human embryonic kidney (HEK-t), Fischer rat thyroid (FRT), and human cystic fibrosis bronchial epithelial (CFBE41O-) cells.[1]
| Compound | Cell Line | TD50 (µM) |
| Elexacaftor (VX-445) | HEK-t | 9.60 ± 2.25 |
| FRT | 4.29 ± 0.32 | |
| CFBE41O- | 11.75 ± 3.42 | |
| This compound (VX-659) | - | No experimental data found. In silico ADMET predictions suggest a favorable profile, but require experimental validation.[2] |
Table 1: Comparative In Vitro Cytotoxicity of Elexacaftor and this compound.
Off-Target Effects
Investigating off-target effects is critical to identify unintended interactions with other cellular components, which can lead to adverse effects.
A significant in vitro off-target effect has been identified for both Elexacaftor and this compound. A study demonstrated that Elexacaftor (VX-445) inhibits the intermediate-conductance calcium-activated potassium channel (KCa3.1) at low micromolar concentrations.[3] This inhibition was shown to diminish the chloride secretory response in human bronchial epithelial cells. Notably, the same study reported that other C2 correctors, including this compound (VX-659), also inhibit the KCa3.1 channel, suggesting a potential class effect.
| Compound | Off-Target | Effect | Concentration |
| Elexacaftor (VX-445) | KCa3.1 potassium channel | Inhibition | Low µM |
| This compound (VX-659) | KCa3.1 potassium channel | Inhibition | Not specified, but noted as a C2 corrector effect |
Table 2: Comparative In Vitro Off-Target Effects.
In Vitro Genotoxicity
Genotoxicity assays are performed to assess a compound's potential to damage genetic material (DNA). Standard in vitro genotoxicity tests include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.
Despite a thorough search of the available scientific literature, no public reports of in vitro genotoxicity studies, such as the Ames test or micronucleus assay, were found for either this compound or Elexacaftor. The computational ADMET prediction for this compound included a screen for harmful compounds, but specific genotoxicity predictions were not detailed.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: Trypan Blue Exclusion Assay
The cytotoxicity of Elexacaftor was determined using the Trypan blue exclusion method. This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Culture: HEK-t, FRT, and CFBE41O- cells were cultured under standard conditions.
-
Compound Exposure: Cells were treated with varying concentrations of Elexacaftor for a specified period.
-
Cell Staining: After treatment, cells were harvested and incubated with a Trypan blue solution (typically 0.4%).
-
Microscopic Analysis: The number of viable (unstained) and non-viable (blue-stained) cells were counted using a hemocytometer.
-
Data Analysis: The percentage of cell viability was calculated for each concentration, and the TD50 value was determined.
Caption: Workflow for the Trypan Blue Exclusion Cytotoxicity Assay.
Off-Target Effect Assessment: Patch-Clamp Electrophysiology
The inhibitory effect of Elexacaftor on the KCa3.1 potassium channel was investigated using patch-clamp electrophysiology.
-
Cell Preparation: Human bronchial epithelial cells or a cell line heterologously expressing KCa3.1 (e.g., HEK-KCa3.1) are used.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell configuration). This allows for the measurement of ion channel currents.
-
Channel Activation: KCa3.1 channels are activated, for example, by dialyzing the cell with a solution containing a known concentration of free Ca2+.
-
Compound Application: Elexacaftor is applied to the cells at various concentrations.
-
Current Measurement: The whole-cell KCa3.1 currents are recorded before and after the application of the compound.
-
Data Analysis: The percentage of inhibition of the KCa3.1 current is calculated to determine the potency of the compound.
Caption: Workflow for Patch-Clamp Electrophysiology to Assess Ion Channel Inhibition.
In Vitro Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test (General Protocol)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. The protocol is based on the OECD 471 guideline.
-
Strain Selection: Use several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Colony Counting: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Caption: General Workflow for the Ames Test for Mutagenicity.
Conclusion
Based on the currently available public data, Elexacaftor has a more extensively characterized in vitro safety profile than this compound. Quantitative cytotoxicity data for Elexacaftor is available, and a specific off-target interaction with the KCa3.1 potassium channel has been identified. Importantly, this off-target effect appears to be a class effect shared by other C2 correctors, including this compound.
For this compound, the lack of published experimental in vitro cytotoxicity and genotoxicity data is a significant gap. While in silico predictions are favorable, they cannot replace experimental validation. As research progresses and more preclinical data on this compound becomes publicly available, a more direct and comprehensive comparison of its in vitro safety profile with that of Elexacaftor will be possible. Researchers should consider these differences in the available safety data when designing future studies and interpreting their findings.
References
- 1. criver.com [criver.com]
- 2. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX-445 (elexacaftor) inhibits chloride secretion across human bronchial epithelial cells by directly blocking KCa3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Bamocaftor's Corrective Function Against Approved CFTR Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrective function of Bamocaftor (VX-659), an investigational next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, against established, approved CFTR modulators. The data presented is compiled from publicly available preclinical and clinical research to assist in evaluating its potential therapeutic efficacy.
Overview of CFTR Modulators
Cystic fibrosis (CF) is caused by mutations in the CFTR gene, leading to a dysfunctional CFTR protein, a chloride and bicarbonate channel.[1] CFTR modulator therapies aim to correct the function of this faulty protein.[1] These therapies are categorized primarily into correctors and potentiators.[2]
-
Correctors , such as this compound, Lumacaftor, Tezacaftor, and Elexacaftor, are designed to rescue the misfolded CFTR protein (most commonly the F508del mutation), enabling its trafficking to the cell surface.[2][3]
-
Potentiators , like Ivacaftor, enhance the function of the CFTR channel at the cell surface by increasing its opening probability.
Combination therapies, often including multiple correctors and a potentiator, have become the standard of care for many individuals with CF, offering synergistic effects. This compound has been investigated as part of a triple combination therapy with the corrector Tezacaftor and the potentiator Ivacaftor.
Comparative Efficacy Data
The following tables summarize key quantitative data from in vitro and clinical studies, comparing the efficacy of this compound-containing regimens with approved CFTR modulator therapies. Direct head-to-head preclinical comparisons of individual corrector molecules are limited in the public domain; therefore, data from relevant combination therapy studies are presented.
Table 1: In Vitro F508del-CFTR Correction and Function
| Modulator/Regimen | Cell Model | Assay Type | Outcome Measure | Result | Citation |
| This compound/Tezacaftor/Ivacaftor (BTI) | CFBE41o- F508del-CFTR | Western Blot | Mature (Band C) F508del-CFTR | Robust and significant increase compared to DMSO control. Showed further improvement in maturation compared to ETI. | |
| CFBE41o- F508del-CFTR | Ussing Chamber | CFTR-dependent Isc | Improved function compared to ETI. | ||
| Elexacaftor/Tezacaftor/Ivacaftor (ETI/Trikafta) | CFBE41o- F508del-CFTR | Western Blot | Mature (Band C) F508del-CFTR | Significant increase compared to DMSO control. | |
| Primary F508del homozygous human bronchial epithelial (HBE) cells | Ussing Chamber | Chloride Transport (% of normal) | Approximately 25% of normal CFTR activity with Lumacaftor/Ivacaftor. | ||
| Lumacaftor/Ivacaftor (Orkambi) | F508del-expressing cell lines | Not Specified | CFTR Folding and Function | Remarkable rescue of CFTR folding and function. | |
| Tezacaftor/Ivacaftor (Symdeko) | Not Specified | Not Specified | CFTR Trafficking and Processing | Addresses the trafficking and processing defect of the CFTR protein. |
Table 2: Clinical Efficacy in Patients with at Least One F508del Mutation
| Modulator/Regimen | Patient Population | Primary Endpoint | Mean Absolute Improvement | Comparison | Citation |
| This compound (VX-659)/Tezacaftor/Ivacaftor | F508del/Minimal Function (MF) | ppFEV1 | +13.3 percentage points | vs. Placebo | |
| F508del/F508del (on Tezacaftor/Ivacaftor) | ppFEV1 | +9.7 percentage points | vs. Tezacaftor/Ivacaftor | ||
| F508del/MF | Sweat Chloride | -41.6 mmol/L | vs. Placebo (-11.0 mmol/L) | ||
| Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) | F508del/MF | ppFEV1 | +13.8 percentage points (at 4 weeks) | vs. Placebo | |
| F508del/F508del | ppFEV1 | +10 percentage points (at 4 weeks) | vs. Tezacaftor/Ivacaftor | ||
| F508del/MF | Sweat Chloride | -45.1 mmol/L | vs. Placebo | ||
| Tezacaftor/Ivacaftor (Symdeko) | F508del/F508del | ppFEV1 | +4.0 percentage points | vs. Placebo | |
| F508del/Residual Function | ppFEV1 | +6.8 percentage points | vs. Placebo | ||
| Lumacaftor/Ivacaftor (Orkambi) | F508del/F508del | ppFEV1 | Modest improvement | vs. Placebo |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key assays used to evaluate CFTR modulator function.
Ussing Chamber Assay for CFTR-Mediated Chloride Current
The Ussing chamber is an ex vivo tool used to measure ion transport across epithelial tissues or cell monolayers.
Principle: An epithelial cell monolayer cultured on a permeable support is mounted between two chambers, separating the apical and basolateral sides. The system measures the short-circuit current (Isc), which is the current needed to nullify the potential difference across the epithelium, representing the net ion transport. An increase in Isc after CFTR stimulation indicates functional CFTR-mediated chloride secretion.
Protocol Summary:
-
Cell Culture: Human bronchial epithelial (HBE) cells from individuals with CF (e.g., homozygous for F508del) are cultured on permeable supports until a polarized monolayer with high electrical resistance is formed.
-
Modulator Incubation: Cells are incubated with the CFTR modulator (e.g., this compound) for a specified period (e.g., 24-48 hours) to allow for CFTR correction and trafficking.
-
Mounting: The permeable support with the cell monolayer is mounted in the Ussing chamber, and both chambers are filled with a physiological Ringer's solution, warmed to 37°C, and gassed with 95% O2 / 5% CO2.
-
Baseline Measurement: After equilibration, the baseline Isc is recorded.
-
Pharmacological Manipulation:
-
Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating chloride currents.
-
A CFTR agonist, such as Forskolin (to increase intracellular cAMP), is added to stimulate CFTR-mediated chloride secretion, and the change in Isc is measured.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-specific.
-
-
Data Analysis: The change in Isc following CFTR stimulation is calculated and compared between different modulator treatments.
Patch-Clamp Assay for Single CFTR Channel Function
The patch-clamp technique allows for the direct measurement of ion flow through a single ion channel.
Principle: A micropipette with a very small tip opening is sealed onto the surface of a cell membrane. This isolates a small "patch" of the membrane, often containing one or a few ion channels. The current passing through these channels can be recorded. The excised inside-out configuration is commonly used for CFTR, as it allows for the application of ATP and protein kinase A (PKA) to the intracellular side of the channel, which are necessary for its activation.
Protocol Summary:
-
Cell Preparation: Cells expressing the CFTR variant of interest are cultured.
-
Pipette Preparation: A glass micropipette is filled with a solution mimicking the extracellular fluid.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and suction is applied to form a high-resistance "giga-seal."
-
Excised Patch Formation: The pipette is pulled away from the cell to excise the patch of membrane, with the intracellular side now facing the bath solution.
-
Channel Activation: The catalytic subunit of PKA and ATP are added to the bath solution to phosphorylate and activate the CFTR channels in the patch.
-
Data Recording: The current flowing through the CFTR channels is recorded at a set voltage. Channel openings and closings are observed as discrete steps in the current.
-
Data Analysis: The channel open probability (Po), single-channel conductance, and mean open and closed times are calculated to characterize channel function and the effect of modulators.
Fluorescence-Based Assays for CFTR Chloride Transport
These assays provide a higher-throughput method to assess CFTR function in a population of cells.
Principle: A halide-sensitive fluorescent protein, such as the yellow fluorescent protein (YFP) variant YFP-H148Q/I152L, is expressed in cells that also express the CFTR variant of interest. The fluorescence of this YFP is quenched by iodide. The rate of iodide influx into the cells upon CFTR stimulation is measured as a decrease in fluorescence, which is proportional to CFTR activity.
Protocol Summary:
-
Cell Line Generation: A stable cell line co-expressing the halide-sensitive YFP and the desired CFTR variant is created.
-
Cell Plating: Cells are plated in a multi-well plate (e.g., 96-well) suitable for a fluorescence plate reader.
-
Modulator Incubation: Cells are treated with the CFTR modulators for a defined period.
-
Assay Procedure:
-
The initial fluorescence of the cells in a chloride-containing buffer is measured.
-
The buffer is rapidly exchanged for one containing iodide, and a CFTR agonist (e.g., Forskolin) is added simultaneously.
-
The change in fluorescence over time is recorded using a fluorescence plate reader.
-
-
Data Analysis: The rate of fluorescence quenching (the initial slope of the fluorescence decay) is calculated as a measure of CFTR-mediated iodide influx and, therefore, CFTR function.
Signaling Pathways and Experimental Workflows
CFTR Activation Signaling Pathway
The primary signaling pathway for CFTR activation involves the elevation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
References
- 1. cff.org [cff.org]
- 2. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evidence Suggests Superior Efficacy of Bamocaftor over Elexacaftor in Correcting F508del-CFTR Function
For Immediate Release
[City, State] – [Date] – A recent in vitro study provides compelling evidence that the next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Bamocaftor (VX-659), demonstrates superior efficacy in correcting the processing and function of the F508del-CFTR protein when compared to Elexacaftor (VX-445). This research, utilizing human airway epithelial cells, suggests that while both compounds are highly effective, this compound may offer a greater degree of CFTR protein rescue at a cellular level.
Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most common. This mutation leads to the production of a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface to function as a chloride channel. Elexacaftor, a key component of the highly effective triple-combination therapy Trikafta®, and this compound, another next-generation corrector, were developed to address this primary defect.
A study directly comparing the triple combinations of Elexacaftor/Tezacaftor/Ivacaftor (ETI) and this compound/Tezacaftor/Ivacaftor (BTI) found that the substitution of Elexacaftor with this compound resulted in a further improvement of F508del-CFTR maturation and function.[1][2][3] This indicates that in the controlled in vitro environment, this compound was more effective at rescuing the mutant CFTR protein. Despite these promising in vitro findings, the clinical development of this compound was discontinued in favor of Elexacaftor for reasons not fully elucidated in the available scientific literature.[1]
Both Elexacaftor and this compound are classified as next-generation CFTR correctors, operating through distinct mechanisms of action compared to first-generation correctors.[4] They are believed to work synergistically with other correctors like Tezacaftor to enhance the amount of functional CFTR protein at the cell surface.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key comparative findings from the head-to-head in vitro study.
| Parameter | Elexacaftor-based Combination (ETI) | This compound-based Combination (BTI) | Cell Models Used | Source |
| F508del-CFTR Maturation | Effective rescue of mature C form | Superior rescue of mature C form compared to ETI | Primary bronchial epithelial cells from F508del homozygous patients; CFBE41o- cells expressing F508del-CFTR | |
| F508del-CFTR Function (Chloride Transport) | Significant restoration of chloride transport | Superior restoration of chloride transport compared to ETI | Primary bronchial epithelial cells from F508del homozygous patients; CFBE41o- cells expressing F508del-CFTR |
Experimental Protocols
Cell Culture and Treatment
Primary human bronchial epithelial cells were isolated from F508del homozygous cystic fibrosis patients. Both primary cells and the CFBE41o- cell line stably expressing F508del-CFTR were cultured at an air-liquid interface to promote differentiation. Cells were treated with either the Elexacaftor-based triple combination (Elexacaftor, Tezacaftor, Ivacaftor) or the this compound-based triple combination (this compound, Tezacaftor, Ivacaftor) for specified durations and at various concentrations to assess the dose- and time-dependent effects on CFTR rescue.
CFTR Maturation Assay (Western Blotting)
To assess the extent of CFTR protein correction, total cell lysates were collected after treatment. Proteins were separated by SDS-PAGE and transferred to a membrane for immunoblotting. The membrane was probed with antibodies specific for the CFTR protein. The immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of the CFTR protein were visualized and quantified. An increase in the Band C to Band B ratio indicated improved CFTR maturation and trafficking from the endoplasmic reticulum to the Golgi apparatus.
CFTR Function Assay (Ussing Chamber)
Differentiated epithelial cell monolayers were mounted in an Ussing chamber to measure transepithelial chloride currents. The basolateral membrane was permeabilized to isolate the apical membrane currents. The CFTR channel was activated with a cocktail of forskolin and genistein, and the change in short-circuit current (Isc) was measured. A greater increase in Isc upon stimulation indicated a higher density of functional CFTR channels at the apical membrane.
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action for Elexacaftor and this compound in rescuing F508del-CFTR.
Caption: Workflow for the in vitro comparison of Elexacaftor and this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Effect of elexacaftor and this compound on the metabolic and thermal stability of the F508del-CFTR protein in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical development of triple-combination CFTR modulators for cystic fibrosis patients with one or two F508del alleles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bamocaftor: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Bamocaftor, a CFTR channel corrector used in cystic fibrosis research, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][4][5] While a specific Safety Data Sheet (SDS) outlining detailed disposal procedures for this compound is not publicly available, this guide provides a framework for its safe management and disposal based on general principles of chemical waste handling and information available for similar compounds.
Immediate Safety and Handling Considerations
Before disposal, it is imperative to handle this compound with appropriate care. It is intended for research use only and should not be used in humans or animals. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Storage: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended, while long-term storage (months to years) requires -20°C. Stock solutions, particularly when dissolved in DMSO, should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
In case of a spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
Absorb spills with an inert, non-combustible material such as diatomite or universal binders.
-
Collect the absorbed material and any contaminated surfaces into a sealed, properly labeled container for disposal.
-
Decontaminate the area by scrubbing with alcohol.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any investigational compound, must adhere to local, state, and federal regulations. The following steps provide a general procedure that should be adapted to comply with your institution's specific guidelines and the regulations in your jurisdiction.
-
Hazard Assessment:
-
Consult your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA).
-
In the absence of a specific SDS for this compound, it is prudent to handle it as a potentially hazardous chemical. Similar compounds, such as Ivacaftor, have been identified with potential hazards including skin and eye irritation, and suspected reproductive toxicity.
-
-
Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, empty vials, contaminated PPE).
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Preparing for Disposal:
-
Unused Solid this compound: Keep in its original or a securely sealed and labeled container.
-
Solutions: If this compound is in a solvent like DMSO, it should be collected in a designated, sealed, and labeled container for liquid chemical waste.
-
Empty Containers: Empty vials and containers should be managed as contaminated waste. Do not discard them in the regular trash. Scratch out any personal or proprietary information on labels before disposal.
-
-
Disposal Pathway:
-
Hazardous Waste: If deemed hazardous, this compound waste must be disposed of through a licensed hazardous waste vendor. This typically involves high-temperature incineration. Your EHS department will coordinate the pickup and disposal.
-
Non-Hazardous Waste: If determined to be non-hazardous by your EHS department, it may be permissible to dispose of it through other channels, such as in a red biohazard-chemotoxic container for incineration. However, given the lack of specific data on its environmental impact, incineration remains the most responsible method.
-
Avoid improper disposal: Never dispose of this compound down the drain or in the regular trash. This can lead to environmental contamination.
-
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes its key chemical and storage properties to inform handling and disposal decisions.
| Property | Value | Source |
| Chemical Formula | C28H32F3N5O4S | |
| Molecular Weight | 591.65 g/mol | |
| CAS Number | 2204245-48-5 | |
| Short-Term Storage | 0 - 4°C (days to weeks) | |
| Long-Term Storage | -20°C (months to years) | |
| Stock Solution Storage (-80°C) | Up to 6 months | |
| Stock Solution Storage (-20°C) | Up to 1 month |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound | CFTR | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the action of this compound as a potential drug candidate against Cystic Fibrosis Transmembrane Regulator protein: A computational approach | PLOS One [journals.plos.org]
Essential Safety and Logistical Information for Handling Bamocaftor
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of Bamocaftor (also known as VX-659), a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. By adhering to these protocols, laboratories can ensure personnel safety and maintain experimental integrity. This information is intended to supplement, not replace, institution-specific safety procedures.
Immediate Safety and Hazard Information
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, data from clinical trials and safety information for analogous CFTR correctors indicate that it should be handled as a potent compound with potential health risks.
Potential Hazards:
Based on information for similar CFTR correctors, researchers should be aware of the following potential hazards:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Serious Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.
In clinical trials, the most common adverse events associated with this compound (in a combination therapy) included cough, infective pulmonary exacerbation, and throat pain.[1] Elevated liver enzymes have also been observed in some participants, suggesting potential hepatotoxicity.[1]
Hazard Mitigation:
Due to the potential hazards, this compound should be handled with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound in various laboratory settings. A site-specific risk assessment should be conducted to determine if additional protective measures are required.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Disposable Gown or Lab Coat- Nitrile Gloves (double-gloving recommended)- Safety Goggles or Face Shield- N95 or N100 Respirator (in a certified chemical fume hood or ventilated balance enclosure) |
| Solution Preparation | - Disposable Gown or Lab Coat- Nitrile Gloves- Safety Goggles |
| Cell Culture and In Vitro Assays | - Disposable Gown or Lab Coat- Nitrile Gloves- Safety Goggles (when handling stock solutions) |
| General Laboratory Handling | - Lab Coat- Nitrile Gloves- Safety Goggles |
Operational Plan: Safe Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
This compound is typically a solid powder.[2]
-
Store in a cool, dry, and dark place. For long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 0-4°C is acceptable.
Weighing and Solution Preparation:
-
All handling of solid this compound should be performed in a certified chemical fume hood or a containment system like a glove box to minimize inhalation exposure.
-
Use an analytical balance with a draft shield.
-
To prepare a stock solution, carefully add the appropriate solvent (e.g., DMSO) to the vial containing the pre-weighed powder. Sonication may be required to aid dissolution.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste.- Dispose of through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated hazardous waste container.- Do not dispose of in regular trash. |
| Liquid Waste (e.g., unused stock solutions, cell culture media) | - Collect in a compatible, sealed, and clearly labeled hazardous waste container.- Do not pour down the drain. |
Experimental Protocol: In Vitro Assessment of this compound's Corrector Activity using Ussing Chamber Assay
This protocol outlines a method to assess the efficacy of this compound in rescuing the function of mutant CFTR protein in bronchial epithelial cells.
1. Cell Culture and Treatment:
-
Culture human bronchial epithelial cells expressing the F508del-CFTR mutation on permeable supports until a polarized monolayer is formed.
-
Treat the cells with this compound (e.g., at various concentrations) for 24-48 hours to allow for correction of the CFTR protein. Include a vehicle control (e.g., DMSO).
2. Ussing Chamber Assay:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions.
-
Measure the short-circuit current (Isc), which is a measure of net ion transport.
-
Sequentially add the following reagents and record the change in Isc:
-
Amiloride: To block epithelial sodium channels (ENaC).
-
Forskolin (or other cAMP agonist): To activate CFTR.
-
CFTR potentiator (e.g., Ivacaftor): To maximize the opening of corrected CFTR channels.
-
CFTR inhibitor: To confirm that the measured current is CFTR-specific.
-
3. Data Analysis:
-
The magnitude of the forskolin-stimulated and CFTR inhibitor-sensitive Isc is proportional to the amount of functional CFTR at the cell surface.
-
Compare the Isc in this compound-treated cells to the vehicle control to determine the corrector efficacy.
Signaling Pathway and Experimental Workflow
Mechanism of Action:
This compound is a CFTR corrector. In individuals with the common F508del mutation, the CFTR protein is misfolded and retained in the endoplasmic reticulum (ER), leading to its degradation and a lack of functional channels at the cell surface. This compound aids in the proper folding and trafficking of the F508del-CFTR protein, allowing it to escape the ER quality control, transit through the Golgi apparatus, and be inserted into the plasma membrane. This increases the density of CFTR channels at the cell surface, which can then be activated to transport chloride ions.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
